Rhenium
Description
Propriétés
IUPAC Name |
rhenium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUAPFZMCVAUBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Re] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Re | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064685 | |
| Record name | Rhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.207 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Black to silver-grey solid; [Merck Index], Liquid | |
| Record name | Rhenium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8683 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Rhenium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7440-15-5, 22541-28-2 | |
| Record name | Rhenium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhenium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenium, ion(Re7 ) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhenium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhenium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.294 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHENIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YHU292INY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Rhenium | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013719 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the History and Discovery of Rhenium
This document provides a comprehensive overview of the history, discovery, and fundamental properties of the element Rhenium (Re). It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this rare and significant transition metal.
Historical Overview: The Path to Discovery
The identification of this compound was a culmination of theoretical prediction and meticulous experimental work, marking the discovery of the last stable, naturally-occurring element in the periodic table.[1]
1.1 Early Predictions
The existence of an element with atomic number 75 was anticipated long before its actual discovery. Dmitri Mendeleev's formulation of the periodic table in 1869 left gaps for then-unknown elements, including two below manganese.[1] He termed the element expected to be at position 75 "dvi-manganese". Later, in 1913, Henry Moseley's work on X-ray spectroscopy provided a firm experimental basis for the concept of atomic number.[2] His law established a direct relationship between an element's X-ray frequency and its atomic number, allowing him to identify specific gaps in the periodic table, including the one for element 75.[2][3][4]
1.2 Initial Claims and Final Discovery
In 1908, Japanese chemist Masataka Ogawa announced the discovery of element 43, which he named "nipponium".[5] However, a later re-examination of his work suggested he had actually found element 75, this compound, but had misidentified it.[1][5]
The definitive discovery of this compound was made in 1925 by German chemists Walter Noddack, Ida Tacke (later Noddack), and Otto Berg.[1][6][7] They detected the element using X-ray spectroscopy in platinum ores and minerals such as columbite, gadolinite, and molybdenite.[8][9] The discovery filled the final vacant spot for a stable element in the periodic table.[1] The team named the element this compound, derived from Rhenus, the Latin name for the Rhine River, in honor of the region where the discovery was made.[1][6][7]
Properties of this compound
This compound is a silvery-white, heavy, third-row transition metal in group 7 of the periodic table.[5] It is one of the rarest elements in the Earth's crust, with an average concentration of about 1 part per billion.[5][10] It possesses one of the highest melting points and boiling points of all elements.[5]
2.1 Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized below.
| Property | Value |
| Atomic Number | 75 |
| Atomic Symbol | Re |
| Standard Atomic Weight | 186.207 u[5] |
| Electron Configuration | [Xe] 4f¹⁴ 5d⁵ 6s²[11] |
| Density (near r.t.) | 21.03 g/cm³[10] |
| Melting Point | 3186 °C / 5767 °F[11][12] |
| Boiling Point | 5596 °C / 10105 °F[10][11] |
| Crystal Structure | Hexagonal Close-Packed[5][6] |
| Appearance | Silvery-grayish white metallic luster[5][6] |
| Oxidation States | -3, -1, 0, +1, +2, +3, +4, +5, +6, +7[5][11] |
2.2 Mechanical and Thermal Data
This compound's mechanical hardness and thermal stability are key to its industrial applications. When annealed, it is very ductile and can be bent, coiled, or rolled.[6][9]
| Property | Value |
| Mechanical Properties | |
| Tensile Strength (annealed) | 1070 MPa[10][13] |
| Yield Strength (annealed) | 290 MPa[10][13] |
| Modulus of Elasticity | 469 GPa[10][13] |
| Shear Modulus | 176 GPa[10][13] |
| Poisson's Ratio | 0.296[10][13] |
| Brinell Hardness | 165[10][13] |
| Thermal Properties | |
| Thermal Conductivity | 39.6 W/m·K[10] |
| Thermal Expansion Coeff. | 6.12 µm/m·°C (at 500°C)[10] |
Experimental Protocols for Discovery and Isolation
The discovery of this compound was a testament to the power of X-ray spectroscopy and required an arduous extraction process to isolate the element.
3.1 Detection Methodology
The primary technique used by Noddack, Tacke, and Berg for the detection of element 75 was X-ray emission spectroscopy .[8][14]
-
Sample Preparation : The team analyzed a variety of minerals where neighboring elements were known to exist, including platinum ores, columbite, and molybdenite (MoS₂).[8][9]
-
Electron Bombardment : The mineral samples were bombarded with a beam of electrons. This process excites the core-level electrons in the atoms of the sample.
-
X-ray Emission : As the excited electrons relax to their ground state, they emit X-rays with characteristic wavelengths unique to each element present.
-
Spectral Analysis : By analyzing the resulting X-ray spectrum, the team identified faint peaks at wavelengths that corresponded to the theoretical predictions for element 75, based on Moseley's law.[8][14]
3.2 Isolation Protocol
After detecting this compound, the team faced the significant challenge of isolating a tangible amount. They determined that molybdenite was a relatively rich source.[1][14] The isolation of the first gram of this compound in 1928 was a monumental effort.[5][9]
-
Ore Processing : Approximately 660 kg of Norwegian molybdenite ore was processed.[1][5][9][14]
-
Roasting : The molybdenite ore was roasted. During this process, the this compound impurity was oxidized to this compound(VII) oxide (Re₂O₇), which is volatile.[5]
-
Flue Dust Collection : The volatile Re₂O₇ was carried away in the flue gases and collected from the resulting flue dust.[5]
-
Leaching and Precipitation : The collected dust was leached to dissolve the this compound compounds. The element was then precipitated from the solution as ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄).[6]
-
Reduction to Metal : The purified ammonium perrhenate was then reduced with hydrogen gas at elevated temperatures to produce pure this compound metal powder.[12]
This extensive process yielded just one gram of this compound, highlighting the element's extreme rarity.[1][5][9]
References
- 1. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 2. famousscientists.org [famousscientists.org]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. Henry Moseley - Wikipedia [en.wikipedia.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ephg.limited [ephg.limited]
- 8. sciencenotes.org [sciencenotes.org]
- 9. This compound | Re (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. azom.com [azom.com]
- 11. refractorymetal.org [refractorymetal.org]
- 12. livescience.com [livescience.com]
- 13. This compound.com [this compound.com]
- 14. chemistry.unt.edu [chemistry.unt.edu]
Elemental Rhenium: A Comprehensive Physicochemical Guide for Researchers
Introduction
Rhenium (Re), a silvery-gray, dense, third-row transition metal, holds a unique position in the periodic table and in various high-technology applications. With the atomic number 75, it is one of the rarest elements in the Earth's crust, primarily obtained as a by-product of molybdenum and copper mining and refining. Its exceptional physicochemical properties, including one of the highest melting and boiling points of all elements, make it an indispensable component in high-temperature superalloys and critical aerospace applications.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of this compound's fundamental characteristics is paramount for leveraging its potential in catalysis, advanced materials, and medicine.
This technical guide provides an in-depth overview of the core physicochemical properties of elemental this compound, presenting quantitative data in structured tables, detailing experimental protocols for property determination, and visualizing relevant workflows.
Physical and Atomic Properties
This compound is characterized by its remarkable density, surpassed only by platinum, iridium, and osmium, and its exceptionally high melting and boiling points, exceeded only by tungsten and carbon.[2] These properties are a direct consequence of its strong metallic bonding and high atomic mass.
Table 1: Physical and Atomic Properties of this compound
| Property | Value |
| Atomic Number | 75[2] |
| Atomic Weight | 186.207 u[3][4] |
| Density (at 20°C) | 21.02 g/cm³[3][5] |
| Melting Point | 3186 °C (3459 K)[3] |
| Boiling Point | 5596 °C (5869 K)[3] |
| Electron Configuration | [Xe] 4f¹⁴ 5d⁵ 6s²[2][4] |
| Crystal Structure | Hexagonal Close-Packed (hcp)[5] |
| Lattice Parameters (a, c) | a = 2.761 Å, c = 4.458 Å[5] |
| Phase at STP | Solid |
Mechanical and Thermal Properties
Elemental this compound is known for its high modulus of elasticity and excellent strength at elevated temperatures. When annealed, it is highly ductile and can be bent, coiled, or rolled. Its thermal properties are critical for its use in high-temperature environments.
Table 2: Mechanical and Thermal Properties of this compound
| Property | Value |
| Young's Modulus | 463 GPa[3] |
| Shear Modulus | 178 GPa[3] |
| Bulk Modulus | 370 GPa[3] |
| Mohs Hardness | 7.0[3] |
| Vickers Hardness | 2450 MPa[3] |
| Brinell Hardness | 1320 MPa[3] |
| Thermal Conductivity (at 300 K) | 48.0 W/(m·K)[3] |
| Coefficient of Thermal Expansion (at 20°C) | 6.2 x 10⁻⁶ K⁻¹[3] |
| Specific Heat Capacity (at 25°C) | 137 J/(kg·K)[3] |
| Heat of Fusion | 33 kJ/mol[3] |
| Heat of Vaporization | 705 kJ/mol[3] |
Electrical, Magnetic, and Optical Properties
This compound is a paramagnetic material and a good electrical conductor. Its electrical resistivity is a key parameter in its application in filaments and electrical contacts. The optical properties of this compound and its compounds are an active area of research, particularly in the context of nonlinear optics.
Table 3: Electrical, Magnetic, and Optical Properties of this compound
| Property | Value |
| Electrical Resistivity (at 20°C) | 1.93 x 10⁻⁷ Ω·m[5] |
| Electrical Conductivity | 5.2 x 10⁶ S/m |
| Superconducting Transition Temperature | 1.7 K[3] |
| Magnetic Susceptibility (Molar) | +67.6 x 10⁻⁶ cm³/mol |
| Magnetic Ordering | Paramagnetic |
| Work Function | 4.96 eV |
| Spectral Emissivity (at 0.65 µm, 2000 K) | ~0.42 |
Chemical Properties and Isotopes
This compound exhibits a wide range of oxidation states, from -3 to +7, with +3, +4, and +7 being the most common. It is resistant to corrosion and does not dissolve in hydrochloric acid but will react with nitric acid and concentrated sulfuric acid. Naturally occurring this compound is a mixture of two isotopes: ¹⁸⁵Re (stable) and ¹⁸⁷Re (radioactive with a very long half-life).
Table 4: Chemical Properties and Isotopes of this compound
| Property | Value/Description |
| Oxidation States | -3, -1, 0, +1, +2, +3, +4, +5, +6, +7 |
| Electronegativity (Pauling Scale) | 1.9[3] |
| Ionization Energies (1st, 2nd, 3rd) | 7.88, 16.2, 26.0 eV |
| Standard Electrode Potential (Re³⁺/Re) | -0.3 V |
| Common Oxides | ReO₂, ReO₃, Re₂O₇ |
| Stable Isotope | ¹⁸⁵Re (37.4% abundance)[6] |
| Naturally Occurring Radioactive Isotope | ¹⁸⁷Re (62.6% abundance, Half-life: 4.1 x 10¹⁰ years)[6] |
| Medically Relevant Radioisotopes | ¹⁸⁶Re, ¹⁸⁸Re[3] |
Experimental Protocols for Property Determination
The accurate determination of the physicochemical properties of this compound requires specialized experimental techniques, particularly given its high melting point.
5.1. Determination of Melting Point
The melting point of refractory metals like this compound is often determined using a rapid pulse-heating technique.
-
Principle: A sample of the metal is resistively heated by a high-current pulse. The temperature is measured rapidly using a high-speed pyrometer. The melting point is identified by a plateau in the temperature versus time curve, indicating the phase transition.
-
Apparatus: High-current power supply, vacuum chamber, high-speed pyrometer, data acquisition system.
-
Procedure:
-
A small, pure sample of this compound, often in the form of a wire or thin rod, is mounted in a vacuum chamber.
-
A high-amperage electrical current is passed through the sample, causing rapid resistive heating.
-
The spectral radiance of the sample is continuously measured by a pyrometer, which is calibrated to determine the true temperature.
-
The temperature is recorded as a function of time. The onset of melting is observed as a distinct plateau where the temperature remains constant despite continued energy input. This plateau temperature is the melting point.
-
5.2. Determination of Density
The density of this compound can be determined using the water displacement method, a technique based on Archimedes' principle.
-
Principle: The volume of an irregularly shaped solid is determined by measuring the volume of water it displaces when fully submerged. The density is then calculated from the measured mass and volume.
-
Apparatus: Analytical balance, graduated cylinder or pycnometer, deionized water.
-
Procedure:
-
A sample of pure this compound is weighed accurately using an analytical balance to determine its mass.
-
A known volume of deionized water is placed in a graduated cylinder.
-
The this compound sample is carefully submerged in the water, and the new volume is recorded.
-
The volume of the this compound sample is the difference between the final and initial water volumes.
-
The density is calculated by dividing the mass of the sample by its determined volume.
-
5.3. Determination of Crystal Structure
X-ray diffraction (XRD) is the standard method for determining the crystal structure of metallic elements like this compound.
-
Principle: A beam of monochromatic X-rays is directed at a crystalline sample. The X-rays are diffracted by the crystallographic planes in the sample, producing a unique diffraction pattern of constructive interference at specific angles. The crystal structure and lattice parameters can be determined from the positions and intensities of the diffracted peaks.
-
Apparatus: X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα), a goniometer, and a detector.
-
Procedure:
-
A fine powder or a solid piece of high-purity this compound is placed on the sample holder of the diffractometer.
-
The sample is irradiated with a beam of monochromatic X-rays at various angles of incidence (θ).
-
The detector records the intensity of the diffracted X-rays at twice the angle of incidence (2θ).
-
The resulting XRD pattern (a plot of intensity versus 2θ) shows a series of peaks corresponding to the different crystallographic planes.
-
By analyzing the positions of the peaks using Bragg's Law (nλ = 2d sinθ) and their relative intensities, the hexagonal close-packed (hcp) crystal structure and its lattice parameters (a and c) can be confirmed and calculated.
-
This compound in Drug Development and Medical Applications
While elemental this compound does not have a known direct biological signaling role, its radioisotopes and coordination complexes are of significant interest to the drug development community.
6.1. This compound Radioisotopes in Radiopharmaceuticals
The radioisotopes ¹⁸⁶Re and ¹⁸⁸Re are beta-emitters with gamma co-emissions, making them suitable for therapeutic and diagnostic (theranostic) applications in nuclear medicine.[1][3] Their chemical similarity to technetium (⁹⁹ᵐTc), a workhorse in diagnostic imaging, allows for the adaptation of existing chelating agents and targeting molecules for the development of this compound-based radiopharmaceuticals.[1]
References
- 1. This compound-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. This compound Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. refractorymetal.org [refractorymetal.org]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Melting point - Wikipedia [en.wikipedia.org]
Crystal structure and electronic configuration of Rhenium
An In-depth Technical Guide on the Crystal Structure and Electronic Configuration of Rhenium
This guide provides a comprehensive overview of the fundamental physical properties of this compound, focusing on its crystal structure and electronic configuration. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of this element's characteristics.
Crystal Structure of this compound
This compound crystallizes in a hexagonal close-packed (hcp) structure.[1][2][3][4][5][6] This structure is a common arrangement for metallic elements and is characterized by a high degree of atomic packing efficiency. The hcp structure influences many of this compound's physical properties, including its high density and melting point.[1][6]
Crystallographic Data
The key crystallographic parameters for this compound are summarized in the table below. These values provide a quantitative description of the unit cell, which is the fundamental repeating unit of the crystal lattice.
| Parameter | Value |
| Crystal System | Hexagonal |
| Crystal Structure | Hexagonal Close-Packed (hcp)[1][2][3] |
| Space Group | P6₃/mmc[3][7] |
| Space Group Number | 194[3][7] |
| Lattice Constant 'a' | 276.1 pm[3][7][8] |
| Lattice Constant 'c' | 445.6 pm[3][7][8] |
| Atomic Radius (empirical) | 137 pm[1] |
| Covalent Radius | 151 pm[1][7] |
Experimental Protocol: Crystal Structure Determination
The determination of a material's crystal structure is primarily accomplished through diffraction techniques, with X-ray crystallography being the most common method.[9][10]
Methodology: Single-Crystal X-ray Diffraction
-
Crystal Preparation: The first and often most challenging step is to obtain a high-quality single crystal of the material. The crystal should be sufficiently large (typically >0.1 mm in all dimensions), pure, and possess a regular, defect-free structure.[9]
-
Mounting: The crystal is mounted on a goniometer, which allows for precise rotation to known angles.[11]
-
X-ray Irradiation: A focused beam of monochromatic X-rays is directed at the crystal.[9] The wavelength of the X-rays must be comparable to the interatomic distances in the crystal to achieve effective diffraction.[10]
-
Diffraction: The ordered arrangement of atoms within the crystal lattice causes the incident X-ray beam to diffract into a pattern of discrete spots.[9] The angles and intensities of these diffracted beams are unique to the crystal's structure.
-
Data Collection: The diffracted X-rays are recorded by a detector, such as a charge-coupled device (CCD) image sensor.[9] The result is a diffraction pattern that contains information about the electron density distribution within the crystal.
-
Structure Solution and Refinement: By analyzing the positions and intensities of the diffraction spots, a three-dimensional model of the electron density can be constructed. From this model, the positions of the individual atoms in the unit cell can be determined, revealing the crystal structure.[9]
Caption: Workflow for Crystal Structure Determination.
Electronic Configuration of this compound
The electronic configuration of an atom describes the arrangement of its electrons in various orbitals. This arrangement is fundamental to understanding an element's chemical behavior, bonding characteristics, and physical properties.
Electron Shell and Orbital Configuration
This compound has an atomic number of 75, meaning a neutral atom contains 75 electrons.[2] The ground state electronic configuration of this compound is:
The distribution of electrons across the principal energy levels (shells) is as follows:
| Shell Number (n) | Number of Electrons |
| 1 | 2 |
| 2 | 8 |
| 3 | 18 |
| 4 | 32 |
| 5 | 13 |
| 6 | 2 |
| (Source: [2][13][14]) |
Electronic Properties
Key electronic properties, such as ionization energy and work function, are dictated by the electronic configuration.
| Property | Value |
| First Ionization Energy | 760 kJ/mol[1][15][16][17] |
| Second Ionization Energy | 1260 kJ/mol[1][15][16][17] |
| Third Ionization Energy | 2510 kJ/mol[1][15][17] |
| Pauling Electronegativity | 1.9[2][6][13] |
| Electron Work Function | 4.96 eV[13] |
Experimental Protocol: Electronic Configuration Determination
The electronic configurations of elements are determined experimentally through various spectroscopic techniques.[18][19] These methods probe the energy levels of electrons within the atom.
Methodology: Photoelectron Spectroscopy (PES)
-
Sample Preparation: A sample of the element, typically in a gaseous or solid state, is prepared in a high-vacuum chamber.
-
Ionizing Radiation: The sample is irradiated with a beam of high-energy photons, such as X-rays (for X-ray Photoelectron Spectroscopy, XPS) or ultraviolet light (for Ultraviolet Photoelectron Spectroscopy, UPS).
-
Photoelectric Effect: The incident photons have sufficient energy to overcome the binding energy of electrons in the atom, causing electrons to be ejected.
-
Electron Energy Analysis: The kinetic energies of the emitted photoelectrons are measured by an electron energy analyzer.
-
Binding Energy Calculation: The binding energy (BE) of each ejected electron can be calculated using the equation: BE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the electron.
-
Spectrum Generation: A spectrum is generated by plotting the number of emitted electrons versus their binding energy. The peaks in the spectrum correspond to the different electronic energy levels (orbitals) within the atom. The intensity of each peak is proportional to the number of electrons in that orbital.
-
Configuration Assignment: By analyzing the positions and intensities of the peaks, the electronic configuration of the atom can be deduced.[20]
Caption: this compound's Electron Shell and Valence Subshells.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. webelements.com [webelements.com]
- 3. webelements.com [webelements.com]
- 4. materials.gelsonluz.com [materials.gelsonluz.com]
- 5. periodictableguide.com [periodictableguide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Technical data for the element this compound in the Periodic Table [periodictable.com]
- 8. webqc.org [webqc.org]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Determining crystal structures | Research Starters | EBSCO Research [ebsco.com]
- 11. tutorsglobe.com [tutorsglobe.com]
- 12. testbook.com [testbook.com]
- 13. Periodic Table of Elements: this compound - Re (EnvironmentalChemistry.com) [environmentalchemistry.com]
- 14. WebElements Periodic Table » this compound » properties of free atoms [winter.group.shef.ac.uk]
- 15. This compound (Re) - Periodic Table [periodictable.one]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. This compound [gordonengland.co.uk]
- 18. physics.stackexchange.com [physics.stackexchange.com]
- 19. Electron configuration - Wikipedia [en.wikipedia.org]
- 20. pubs.acs.org [pubs.acs.org]
Natural abundance and geological sources of Rhenium
An in-depth technical guide on the natural abundance and geological sources of Rhenium, prepared for researchers, scientists, and drug development professionals.
Introduction
This compound (Re) is a silvery-gray, heavy, third-row transition metal with atomic number 75.[1] It is one of the rarest elements in the Earth's crust, making its study and extraction a subject of significant interest.[1][2] Its exceptional properties, including an extremely high melting point (3186 °C) and excellent resistance to heat and wear, make it a critical component in high-temperature superalloys for jet and industrial gas turbine engines and in platinum-rhenium catalysts for producing high-octane, lead-free gasoline.[2][3][4][5] This guide provides a comprehensive overview of the natural abundance of this compound, its isotopic composition, and its primary geological sources, along with the methodologies used for its quantification in geological samples.
Natural Abundance and Isotopic Composition
This compound is one of the least abundant elements in the Earth's continental crust, with an estimated average concentration of less than 1 part per billion (ppb). Some sources quote the average abundance at 0.5 to 1 ppb.[1] It does not form its own distinct minerals in commercially viable concentrations but is instead widely dispersed, typically occurring as a substitute for molybdenum in the mineral molybdenite (MoS₂).[2][3][5]
Isotopic Abundance
Naturally occurring this compound is a mixture of two isotopes: one stable isotope, ¹⁸⁵Re, and one long-lived radioactive isotope, ¹⁸⁷Re.[1][6] The beta decay of ¹⁸⁷Re to Osmium-187 (¹⁸⁷Os), with a very long half-life of approximately 41.6 billion years, is the basis for the this compound-Osmium (Re-Os) dating method used extensively in geology and geochemistry.[1][7]
Table 1: Natural Abundance of this compound Isotopes
| Isotope | Natural Abundance (atom %) | Stability | Half-Life |
|---|---|---|---|
| ¹⁸⁵Re | 37.40%[1][6][7][8][9] | Stable | - |
| ¹⁸⁷Re | 62.60%[1][6][7][8][9] | Radioactive (Beta Decay) | 4.16 x 10¹⁰ years[6] |
Abundance in Geological Environments
This compound's abundance varies significantly across different geological settings. Its concentration is highest in specific types of ore deposits, from which it is commercially extracted.
Table 2: Abundance of this compound in Various Geological Environments
| Environment | Estimated Abundance | Reference |
|---|---|---|
| Earth's Continental Crust | < 1 ppb | [4] |
| Earth's Crust (general) | 0.001 ppm (1 ppb) | [10] |
| Upper Crustal Rocks (average) | 0.39 ppb | [11] |
| Granites | 0.22 - 0.56 ppb | [11] |
| Basalts | 0.5 - 1.5 ppb |[11] |
Geological Sources of this compound
The vast majority of the world's this compound is not mined from primary ores but is recovered as a byproduct from the processing of molybdenum and copper ores.[1][3][12] The primary geological sources are porphyry copper deposits, with sediment-hosted stratabound copper deposits also contributing significantly.[2][13]
Porphyry Copper Deposits
Porphyry copper deposits are the world's most significant source of this compound.[2][3] These large, low-grade deposits are formed from hydrothermal fluids associated with magmatic intrusions. In these systems, this compound is primarily hosted within the mineral molybdenite (MoS₂), where it substitutes for molybdenum.[2][5] The concentration of this compound in molybdenite from these deposits can vary by orders of magnitude, ranging from hundreds to several thousand parts per million (ppm).[2][14]
Continental-arc porphyry copper-(molybdenum-gold) deposits supply most of the world's this compound.[2] Major this compound-producing regions with these types of deposits include Chile, the United States, Peru, and Mexico.[2][12] Chile is the world's leading producer of this compound, a direct result of its massive porphyry copper mining operations.[1][2]
Sediment-Hosted Stratabound Copper Deposits
A smaller but still significant portion of global this compound production comes from sediment-hosted stratabound copper deposits.[2][15] Notable examples include the Kupferschiefer deposits in Poland and sandstone-hosted deposits in Kazakhstan.[2][15] In these deposits, this compound is associated with copper sulfide (B99878) minerals, and its residence site is not as well understood as in porphyry systems.[5][13]
Other Occurrences
This compound can also be found in other geological settings, though these are not typically of commercial importance for primary extraction. This compound is most enriched in molybdenites from volcanic sublimates, which can have exceptionally high concentrations.[14] It is also found in trace amounts in minerals such as columbite and tantalite.[3]
Table 3: this compound Concentration in Molybdenite from Various Deposit Types
| Geological Deposit Type | Geometric Mean Re Concentration in Molybdenite (ppm) | Range of Re Concentration in Molybdenite (ppm) | Reference |
|---|---|---|---|
| Volcanic Sublimates | 23,800 | - | [14] |
| Porphyry Cu Deposits | 470 | 100 - 3,000 | [14] |
| Porphyry Cu-Au Deposits | 430 | - | [14] |
| Skarn Fe and Au Deposits | 540 - 560 | - | [14] |
| Arc-Related Porphyry Mo Deposits | - | ≤ 150 | |
| Climax-Type Porphyry Mo Deposits | - | ≤ 35 | |
| Greisens | 1 | - | [14] |
| Quartz Vein-Hosted W-Sn Deposits | 2 | - |[14] |
Caption: Geological pathways leading to the concentration of this compound in major ore deposit types.
Extraction and Recovery Workflow
This compound is recovered almost exclusively as a byproduct.[3] In porphyry copper operations, molybdenite is first separated from copper sulfide ores. The resulting molybdenite concentrate, containing ppm levels of this compound, is then roasted. During roasting, this compound volatilizes into this compound heptoxide (Re₂O₇), which is captured in the flue gas scrubbing systems.[2][5][16] The captured this compound is then processed through hydrometallurgical techniques, such as solvent extraction or ion exchange, to produce a high-purity ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄) salt, which is the primary commercial form of this compound.[5][16]
Caption: Generalized workflow for the extraction and recovery of this compound from molybdenite concentrate.
Experimental Protocols for this compound Quantification
Accurately determining the ultra-trace concentrations of this compound in geological samples requires highly sensitive analytical techniques.[17] Mass spectrometry-based methods are standard, with Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) and Negative Thermal Ionization Mass Spectrometry (N-TIMS) being the most effective.[17] The following protocol outlines a common method for Re determination using isotope dilution and MC-ICP-MS.
Detailed Methodology: Isotope Dilution MC-ICP-MS
This method is designed for the precise and accurate quantification of this compound in complex geological matrices like rocks and ores.[18][19]
1. Sample Preparation and Spiking:
-
A precise mass of the powdered geological sample (e.g., 1-2 grams) is weighed into a Carius tube (a heavy-walled, sealed glass tube).
-
A known amount of an isotopically enriched spike solution (typically ¹⁸⁵Re) is added to the sample. This is the core of the isotope dilution technique, which allows for highly accurate concentration measurements.[11]
2. Digestion:
-
The sample and spike are digested in the sealed Carius tube with a mixture of concentrated acids (e.g., reverse aqua regia: HCl-HNO₃).[18][19]
-
The tube is heated in an oven at a high temperature (e.g., 220-240°C) for an extended period (e.g., 12-24 hours) to ensure complete sample dissolution and equilibration between the sample's natural this compound and the isotopic spike.
3. Osmium Separation (if required):
-
If Osmium (Os) analysis is also being performed for Re-Os geochronology, Os is separated first. It is converted to the volatile OsO₄ and removed via distillation.[18] The remaining solution contains the this compound.
4. Desilicification and Matrix Removal:
-
After Os distillation, the remaining sample solution is treated with hydrofluoric acid (HF) to remove silicate (B1173343) minerals, which constitute the bulk of many rock samples.[18]
-
The sample is then redissolved in an acid medium (e.g., 1.2 M HCl).[18]
5. Chromatographic Separation:
-
The sample solution is loaded onto an anion-exchange resin column.[18][19]
-
Matrix elements and interferences are washed from the column using specific acids.
-
This compound is selectively eluted from the column using a different acid, typically nitric acid (e.g., 0.75 M HNO₃), resulting in a purified this compound fraction.[18]
6. Mass Spectrometric Analysis:
-
The purified this compound solution is introduced into a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
-
The instrument measures the isotopic ratios of this compound (e.g., ¹⁸⁵Re/¹⁸⁷Re) in the sample-spike mixture with high precision.
-
The concentration of this compound in the original sample is calculated from the measured isotope ratio, the known amount and composition of the spike added, and the initial sample mass.
7. Quality Control:
-
Procedural blanks (reagents processed without a sample) are analyzed to quantify any this compound contamination introduced during the procedure.[18]
-
Certified Reference Materials (CRMs) with known this compound concentrations are analyzed alongside the samples to validate the accuracy and precision of the method.[17][18]
Caption: Analytical workflow for the determination of this compound in geological samples via ID-MC-ICP-MS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. usgs.gov [usgs.gov]
- 3. mineralseducationcoalition.org [mineralseducationcoalition.org]
- 4. Mineral Resource of the Month: this compound [earthmagazine.org]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. Isotopes of this compound - Wikipedia [en.wikipedia.org]
- 7. This compound Isotopes - List and Properties [chemlin.org]
- 8. webelements.com [webelements.com]
- 9. brainly.com [brainly.com]
- 10. This compound | Re (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. app.ingemmet.gob.pe [app.ingemmet.gob.pe]
- 12. bpasjournals.com [bpasjournals.com]
- 13. A Snapshot of the Earth's Rarest Metals [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. This compound [pubs.usgs.gov]
- 16. This compound Extraction and Recycling - Quest Metals [questmetals.com]
- 17. This compound and osmium analysis in soil and rock samples: a review of ultra-trace detection methods - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
A Technical Guide to the Stable and Radioactive Isotopes of Rhenium: Properties, Production, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stable and radioactive isotopes of Rhenium, with a particular focus on their decay properties and applications in the scientific and medical fields. This document details the production methods, experimental protocols for characterization, and the therapeutic and diagnostic potential of key this compound radioisotopes.
Introduction to this compound Isotopes
This compound (Re) is a chemical element with atomic number 75. It possesses one stable isotope, this compound-185, and one very long-lived radioisotope, this compound-187, which is considered primordial.[1][2] In addition to these naturally occurring isotopes, a number of radioactive isotopes of this compound have been artificially produced, with this compound-186 (¹⁸⁶Re) and this compound-188 (¹⁸⁸Re) being of significant interest for medical applications due to their favorable decay characteristics.[3][4]
The chemical similarity of this compound to Technetium (Tc), the workhorse of diagnostic nuclear medicine, allows for the development of theranostic pairs, where a diagnostic Technetium-labeled compound can be followed by a therapeutic this compound-labeled analogue.[3][5]
Stable and Long-Lived Isotopes of this compound
Naturally occurring this compound is composed of two isotopes:
-
This compound-185 (¹⁸⁵Re): A stable isotope with a natural abundance of 37.4%.[1]
-
This compound-187 (¹⁸⁷Re): A primordial radioisotope with a very long half-life of approximately 41.6 billion years, decaying to Osmium-187 via beta emission. It has a natural abundance of 62.6%.[1][2]
Due to its extremely long half-life, ¹⁸⁷Re is often considered stable for most practical purposes outside of geological dating.
Medically Relevant Radioactive Isotopes of this compound
The two most important radioisotopes of this compound for medical applications are ¹⁸⁶Re and ¹⁸⁸Re. Their nuclear decay properties make them suitable for therapeutic applications in oncology and for the palliation of bone pain.[6][7]
This compound-186 (¹⁸⁶Re)
This compound-186 has a half-life of 3.72 days and decays via two pathways:
-
Beta (β⁻) emission (92.53%): Emits a beta particle with a maximum energy of 1.07 MeV, decaying to stable Osmium-186 (¹⁸⁶Os).[6][8]
-
Electron Capture (EC) (7.47%): Captures an orbital electron, decaying to stable Tungsten-186 (¹⁸⁶W).[6]
It also emits a gamma photon with an energy of 137 keV (9.47% abundance), which is suitable for in-vivo imaging and dosimetry studies using Single Photon Emission Computed Tomography (SPECT).[6]
This compound-188 (¹⁸⁸Re)
This compound-188 has a shorter half-life of 17.0 hours and decays exclusively via beta (β⁻) emission to stable Osmium-188 (¹⁸⁸Os).[6][9] It emits a high-energy beta particle with a maximum energy of 2.12 MeV.[9] Additionally, it emits a 155 keV gamma photon (15.1% abundance) that can be used for imaging.[9]
Data Presentation: Isotope Properties
The following tables summarize the key decay properties of the medically relevant this compound radioisotopes.
Table 1: Decay Properties of Medically Relevant this compound Radioisotopes
| Isotope | Half-Life | Decay Mode | Decay Product | Max. Beta Energy (MeV) | Gamma Energy (keV) & Abundance (%) |
| ¹⁸⁶Re | 3.72 days[8] | β⁻ (92.53%), EC (7.47%)[6] | ¹⁸⁶Os, ¹⁸⁶W[6] | 1.07[6] | 137 (9.47)[6] |
| ¹⁸⁸Re | 17.0 hours[6] | β⁻ (100%)[6] | ¹⁸⁸Os[6] | 2.12[9] | 155 (15.1)[9] |
Production of Medically Relevant this compound Radioisotopes
Production of this compound-186
This compound-186 is typically produced in a nuclear reactor via the neutron activation of enriched this compound-185 through the ¹⁸⁵Re(n,γ)¹⁸⁶Re reaction.[3][5] This method generally results in ¹⁸⁶Re with a low specific activity.[3] Alternative production routes using a cyclotron, such as the ¹⁸⁶W(p,n)¹⁸⁶Re reaction, are being explored to produce ¹⁸⁶Re with higher specific activity.[6]
Production of this compound-188
This compound-188 is most commonly obtained from a Tungsten-188/Rhenium-188 (¹⁸⁸W/¹⁸⁸Re) generator system.[4][6] The parent isotope, ¹⁸⁸W (half-life 69.4 days), is produced in a nuclear reactor through double neutron capture on a ¹⁸⁶W target.[10] The ¹⁸⁸W is adsorbed onto an alumina (B75360) column, and the daughter ¹⁸⁸Re can be eluted with a saline solution.[4][6] This generator system provides a long-term, on-site source of high specific activity, no-carrier-added ¹⁸⁸Re.[10]
Experimental Protocols
Determination of Half-Life and Decay Energy
The decay properties of this compound isotopes are determined using radiation detection and spectroscopy techniques.
Protocol for Gamma Spectroscopy of this compound Isotopes:
-
Sample Preparation: A known quantity of the this compound isotope is prepared in a suitable geometry for the detector.
-
Detector Setup: A high-purity germanium (HPGe) detector, known for its excellent energy resolution, is typically used. The detector is calibrated using standard sources with well-known gamma-ray energies.[11]
-
Data Acquisition: The sample is placed at a defined distance from the detector, and the gamma-ray spectrum is acquired over a sufficient period to obtain good counting statistics.
-
Spectrum Analysis: The resulting spectrum is analyzed to identify the characteristic gamma-ray photopeaks of the this compound isotope and any daughter products. The energy of the peaks confirms the identity of the isotope, and the area under the peaks is proportional to its activity.[11]
-
Half-Life Determination: The activity of the sample is measured at multiple time points. The natural logarithm of the activity is plotted against time, and a linear fit is applied. The half-life is then calculated from the slope of the line.[12]
Protocol for Beta Spectroscopy of this compound Isotopes:
-
Sample Preparation: A thin, uniform source of the this compound isotope is prepared to minimize self-absorption of the beta particles.
-
Detector Setup: A silicon detector or a plastic scintillator is used to detect the beta particles. The system is calibrated using beta sources with known endpoint energies.[13]
-
Data Acquisition: The beta spectrum is acquired.
-
Data Analysis (Kurie Plot): The raw spectrum is corrected for detector response and background. A Kurie plot is then generated, which linearizes the beta spectrum. The intersection of the fitted line with the energy axis gives the maximum beta energy (Eβmax).[13]
Elution and Quality Control of the ¹⁸⁸W/¹⁸⁸Re Generator
Protocol for Generator Elution and Quality Control:
-
Elution: The ¹⁸⁸W/¹⁸⁸Re generator is eluted with a sterile 0.9% saline solution according to the manufacturer's instructions. The eluate containing the ¹⁸⁸ReO₄⁻ is collected in a sterile, shielded vial.[14]
-
Radionuclidic Purity: The eluate is analyzed by gamma spectroscopy to identify and quantify any radionuclide impurities, particularly the breakthrough of the parent ¹⁸⁸W. The acceptable limit for ¹⁸⁸W breakthrough is typically very low (e.g., <0.01%).[1]
-
Radiochemical Purity: The chemical form of the ¹⁸⁸Re is determined using radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). The percentage of ¹⁸⁸Re as perrhenate (B82622) (ReO₄⁻) should be high (e.g., >95%).[3]
-
Chemical Purity: The eluate is tested for the presence of aluminum ions (from the alumina column) using a colorimetric test. The concentration should be below a specified limit (e.g., < 5 ppm).[3]
-
Sterility and Apyrogenicity: The eluate must be sterile and free of pyrogens if it is to be used for the preparation of radiopharmaceuticals for human use.
Synthesis and Quality Control of a this compound Radiopharmaceutical (e.g., ¹⁸⁶Re-HEDP)
This compound-186-etidronate (¹⁸⁶Re-HEDP) is a radiopharmaceutical used for the palliation of pain from bone metastases.[2]
Protocol for Synthesis and Quality Control:
-
Synthesis: A lyophilized kit containing etidronate (HEDP) and a reducing agent (e.g., stannous chloride) is reconstituted with a solution of ¹⁸⁶Re-perrhenate. The mixture is incubated at room temperature for a specified time to allow for the complexation of ¹⁸⁶Re with HEDP.[15]
-
Radiochemical Purity: The radiochemical purity of the final product is determined by radio-TLC or radio-HPLC to quantify the percentage of ¹⁸⁶Re-HEDP and identify any impurities such as free ¹⁸⁶Re-perrhenate or reduced/hydrolyzed ¹⁸⁶Re.
-
pH and Appearance: The pH of the final preparation is measured to ensure it is within the acceptable range for intravenous injection. The solution should be clear and free of particulate matter.
-
Sterility and Apyrogenicity: As with the generator eluate, the final product must be sterile and apyrogenic.
Preclinical Evaluation of this compound Radiopharmaceuticals
Protocol for Biodistribution Studies in Animal Models:
-
Animal Model: An appropriate animal model (e.g., mice or rats with induced tumors) is selected.[16]
-
Radiopharmaceutical Administration: A known amount of the this compound radiopharmaceutical is administered to the animals, typically via intravenous injection.
-
Time Points: Animals are euthanized at various time points post-injection.
-
Tissue Collection and Weighing: Organs and tissues of interest (e.g., tumor, blood, liver, kidneys, bone) are collected, weighed, and placed in counting tubes.[16]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ at each time point. This data provides information on the uptake, distribution, and clearance of the radiopharmaceutical.[16]
Protocol for Cellular Uptake and Internalization Studies:
-
Cell Culture: Cancer cell lines relevant to the therapeutic target are cultured.
-
Incubation: The cells are incubated with the this compound-labeled compound at various concentrations and for different time periods.
-
Washing: After incubation, the cells are washed to remove any unbound radiopharmaceutical.
-
Cell Lysis and Counting: The cells are lysed, and the radioactivity associated with the cells is measured in a gamma counter.
-
Data Analysis: The cellular uptake is expressed as a percentage of the added radioactivity. Internalization can be further studied by differentiating between membrane-bound and internalized radioactivity.[4]
Applications in Drug Development and Research
The unique properties of this compound radioisotopes make them valuable tools in drug development and research.
-
Targeted Radionuclide Therapy (TRT): ¹⁸⁶Re and ¹⁸⁸Re can be attached to targeting molecules such as peptides or antibodies that specifically bind to receptors overexpressed on cancer cells. This targeted delivery of radiation allows for the selective destruction of tumor cells while minimizing damage to healthy tissues.[17]
-
Bone Pain Palliation: ¹⁸⁶Re-HEDP and ¹⁸⁸Re-HEDP are used to alleviate the pain caused by bone metastases from cancers such as prostate and breast cancer. The diphosphonate carrier directs the this compound to areas of high bone turnover, which are characteristic of metastatic lesions.[2][17]
-
Radiosynovectomy: this compound-186 sulfide (B99878) colloid has been used for the treatment of inflammatory joint diseases.
-
Preclinical Research: this compound radiopharmaceuticals are used in preclinical studies to evaluate the in vivo behavior of new drug candidates. The ability to image the distribution of the radiolabeled compound provides valuable pharmacokinetic and pharmacodynamic data.
Conclusion
The stable and radioactive isotopes of this compound offer a diverse range of properties that are highly valuable in scientific research and drug development. In particular, the radioisotopes ¹⁸⁶Re and ¹⁸⁸Re have emerged as important tools in nuclear medicine for both therapeutic and diagnostic applications. Their production, characterization, and application in preclinical and clinical settings continue to be areas of active research, with the potential to yield new and improved treatments for cancer and other diseases. This guide has provided a comprehensive technical overview to support researchers and professionals in this exciting field.
References
- 1. Quality control of tungsten-188/rhenium-188 generator [inis.iaea.org]
- 2. openmedscience.com [openmedscience.com]
- 3. Characterization of 188W / 188Re generator and quality control of its eluate [jonsat.nstri.ir]
- 4. pubs.acs.org [pubs.acs.org]
- 5. answersresearchjournal.org [answersresearchjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 188Re(V) Nitrido Radiopharmaceuticals for Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fundamentals of this compound-188 Radiopharmaceutical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theremino.com [theremino.com]
- 12. vernier.com [vernier.com]
- 13. hep.physik.uni-siegen.de [hep.physik.uni-siegen.de]
- 14. oncobeta.com [oncobeta.com]
- 15. Production and Labeling of this compound-186 and 188 via HEDP Using Natural this compound and it’s Biodistribution in Rats [jonsat.nstri.ir]
- 16. researchgate.net [researchgate.net]
- 17. This compound Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early Experimental Studies and Characterization of Rhenium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Discovered in 1925 by Walter Noddack, Ida Tacke, and Otto Berg, rhenium was the last naturally occurring stable element to be identified.[1][2][3] Its unique chemical properties, including a wide range of oxidation states from -3 to +7 and the formation of strong metal-metal bonds, quickly established it as a subject of significant scientific inquiry.[4] This technical guide provides a comprehensive overview of the early experimental studies on this compound compounds, focusing on their synthesis, characterization, and initial explorations into their biological activities. The content is geared towards researchers, scientists, and drug development professionals, offering a foundational understanding of the pioneering work in this compound chemistry.
Early Synthesis and Characterization of this compound Compounds
The initial isolation of this compound involved processing large quantities of molybdenite ore to extract a small amount of the element.[5] Following its discovery, a primary focus of early research was the synthesis and characterization of its inorganic salts and simple covalent compounds.
This compound Halides and Oxides
Among the first this compound compounds to be synthesized and characterized were its halides and oxides. This compound pentachloride (ReCl₅), a dark reddish-brown solid, was first prepared in 1933.[6] Early studies established its dimeric structure, Re₂Cl₁₀.[7] this compound trioxide (ReO₃) and this compound heptoxide (Re₂O₇) were also among the earliest oxides studied.[4][8]
Experimental Protocol: Synthesis of this compound Pentachloride (circa 1933)
The earliest reported synthesis of this compound pentachloride involved the direct chlorination of this compound metal at elevated temperatures.
Characterization Data for Early this compound Compounds
| Compound | Formula | Color | Melting Point (°C) | Boiling Point (°C) | Key Characteristics[4][7][8] |
| This compound Pentachloride | ReCl₅ | Dark reddish-brown | 220 | - | Dimeric structure (Re₂Cl₁₀) |
| This compound Trioxide | ReO₃ | Red | - | - | Insoluble in water and dilute acids |
| This compound Heptoxide | Re₂O₇ | Yellow | 300 | 360 | Volatile solid |
| Potassium Perrhenate | KReO₄ | White | 555 | 1370 | Soluble in water |
The Dawn of Organothis compound Chemistry: Carbonyl Complexes
A significant advancement in this compound chemistry was the synthesis of its carbonyl complexes. In 1941, Walter Hieber reported the first synthesis of dithis compound decacarbonyl (Re₂(CO)₁₀) through the reductive carbonylation of this compound(VII) oxide.[6] This discovery opened the door to the vast field of organothis compound chemistry.
Experimental Protocol: Synthesis of Dithis compound Decacarbonyl (Hieber, 1941)
Hieber's original method involved the high-pressure carbonylation of this compound heptoxide.
Characterization Data for Dithis compound Decacarbonyl
| Property | Value |
| Molecular Formula | Re₂(CO)₁₀ |
| Molar Mass | 652.51 g/mol |
| Appearance | Colorless solid |
| Melting Point | 177 °C |
| Infrared Spectroscopy (CO stretching bands) | ~2070, 2014, 1976 cm⁻¹ |
Early Biological Studies of this compound Compounds
The exploration of the biological effects of this compound compounds began later than their initial chemical synthesis. Much of the early work was driven by the chemical similarities between this compound and technetium, the latter of which was gaining importance in nuclear medicine.[2]
Early In Vivo Anticancer Studies
One of the earliest documented in vivo studies of a this compound compound for cancer treatment was reported in 1983.[9] This study investigated a this compound(III) cluster complex, Re₂(EtCOO)₂Br₄(H₂O)₂, in tumor-bearing mice. The compound showed limited antitumor activity against sarcoma S-180 and leukemia P-388, but some activity was observed against melanoma B-16 at very high doses.[9] A significant challenge noted in this early study was the poor stability and aqueous solubility of the compound.[9]
Experimental Protocol: Early In Vivo Antitumor Testing (Conceptual Workflow)
Early Mechanistic Insights and Postulated Pathways
Early biological studies with this compound compounds were largely observational, focusing on cytotoxicity and antitumor effects. Detailed investigations into specific signaling pathways were not a primary focus in the pre-1990s literature. However, these foundational studies laid the groundwork for later mechanistic explorations. More recent research, building upon this early work, has identified several cellular processes affected by this compound complexes, including the induction of apoptosis, disruption of mitochondrial function, and inhibition of enzymes like protein kinases.[10] The early observations of cell death upon treatment with this compound compounds can be retrospectively conceptualized as potentially initiating a cascade of events leading to apoptosis, a process now known to be regulated by complex signaling pathways.
Hypothetical Signaling Pathway Based on Early Observations and Modern Understanding
The following diagram illustrates a generalized signaling pathway that could be initiated by an early this compound anticancer agent, leading to apoptosis. It is important to note that this is a modern interpretation, as detailed pathway analysis was not performed in the initial studies.
Conclusion
The early experimental studies of this compound compounds, from the initial synthesis of its simple salts to the groundbreaking preparation of organometallic complexes, established a rich and diverse field of chemistry. The first forays into the biological activities of these compounds, though limited by the analytical techniques of the time, provided the crucial first steps that have led to the current interest in this compound-based agents for therapeutic and diagnostic applications. This guide has provided a glimpse into these foundational studies, offering valuable context for contemporary research in this exciting area.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of this compound and masurium (technetium) by Ida Noddack-Tacke and Walter Noddack. Forgotten heroes of nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rinconeducativo.org [rinconeducativo.org]
- 4. This compound compounds - Wikipedia [en.wikipedia.org]
- 5. This compound - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. Dirhenium_decacarbonyl [chemeurope.com]
- 7. This compound price, occurrence, history, use, properties | Institute for Rare Earths and Metals [en.institut-seltene-erden.de]
- 8. refractorymetal.org [refractorymetal.org]
- 9. This compound‐Based Complexes and in Vivo Testing: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target-specific mononuclear and binuclear this compound( i ) tricarbonyl complexes as upcoming anticancer drugs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03434D [pubs.rsc.org]
Rhenium Coordination Chemistry and Oxidation States: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of rhenium, with a particular focus on its diverse oxidation states. This compound's unique electronic configuration allows it to adopt a wide range of oxidation states, from -3 to +7, leading to a rich and varied coordination chemistry.[1][2][3] This versatility makes this compound complexes promising candidates for a multitude of applications, including catalysis, advanced materials, and, notably, in the development of radiopharmaceuticals and anticancer agents.[4][5][6] This document will delve into the key aspects of this compound's coordination chemistry, presenting quantitative data in structured tables, detailing experimental protocols for the synthesis and characterization of representative complexes, and illustrating key concepts through diagrams.
Oxidation States and Coordination Geometries
This compound's ability to exist in multiple oxidation states is a cornerstone of its coordination chemistry.[1] The stability and preferred coordination geometry of a this compound complex are intrinsically linked to its oxidation state and the nature of the coordinating ligands.
Low-Valent this compound (Re(-I), Re(0), Re(I), Re(II))
Low-valent this compound complexes, typically in oxidation states of +1 and +2, are often characterized by the presence of π-acceptor ligands such as carbonyl (CO), isonitriles (CNR), and phosphines (PR₃).[7][8][9] These ligands stabilize the low oxidation state by delocalizing the electron density from the metal center.
-
This compound(I): This is one of the most extensively studied oxidation states. Re(I) complexes, particularly the fac-[Re(CO)₃]⁺ core, are known for their photophysical properties and potential applications in bioimaging and photodynamic therapy.[10][11] They typically adopt a distorted octahedral geometry.[12]
-
This compound(II): this compound(II) complexes are less common but have been synthesized and characterized, often with phosphine (B1218219) ligands.[7]
Mid-Valent this compound (Re(III), Re(IV))
Mid-valent this compound complexes are also prevalent, often featuring a variety of ligands including halides, phosphines, and Schiff bases.[4][13]
-
This compound(III): Re(III) complexes frequently exhibit an octahedral coordination geometry.[4] Dinuclear complexes with Re-Re multiple bonds are a notable feature of this oxidation state.
-
This compound(IV): this compound(IV) oxides and halides are common starting materials in this compound chemistry.[2]
High-Valent this compound (Re(V), Re(VI), Re(VII))
High-valent this compound complexes are characterized by the presence of strong π-donating ligands like oxo (=O), nitrido (≡N), and imido (=NR) groups.
-
This compound(V): The {ReO}³⁺ core is a fundamental unit in the coordination chemistry of Re(V).[14] These complexes are often investigated for their potential as radiopharmaceuticals and catalysts. They can adopt square pyramidal or distorted octahedral geometries.
-
This compound(VI) and this compound(VII): These oxidation states are typically found in oxides and halides, such as Re₂O₇ and ReF₇.[2] Perrhenate, [ReO₄]⁻, is a common and stable Re(VII) species.[2]
Below is a logical diagram illustrating the relationship between this compound's oxidation states and common coordinating ligands.
Quantitative Data on this compound Complexes
The precise characterization of this compound complexes is crucial for understanding their structure-activity relationships. X-ray crystallography, NMR spectroscopy, and mass spectrometry are indispensable techniques in this regard.
X-ray Crystallography Data
X-ray crystallography provides definitive information on the three-dimensional structure of this compound complexes, including bond lengths and angles. Below is a table summarizing representative crystallographic data for different types of this compound complexes.
| Complex | Oxidation State | Coordination Geometry | Re-L Bond Lengths (Å) | L-Re-L Bond Angles (°) |
| fac-[Re(CO)₃(P∩N)Cl] | Re(I) | Distorted Octahedral | Re-P: ~2.45, Re-N: ~2.18, Re-C(O): ~1.9-2.0, Re-Cl: ~2.5 | P-Re-N: ~88, C(O)-Re-C(O): ~90, N-Re-C(O): ~90-178 |
| [Re₂(CO)₈(μ-H)(μ-sac-κN,O)] | Re(I) | Distorted Octahedral | Re-Re: ~3.33, Re-N: ~2.19, Re-O: ~2.16, Re-C(O): ~1.9-2.0 | N-Re-Re: ~75, O-Re-Re: ~78 |
| cis-[ReOCl₂(PPh₃)₂] | Re(V) | Distorted Octahedral | Re=O: ~1.67, Re-P: ~2.46, Re-Cl: ~2.38 | O=Re-P: ~95, P-Re-P: ~168, Cl-Re-Cl: ~90 |
| [ReO(salen)]I | Re(V) | Square Pyramidal | Re=O: ~1.66, Re-N: ~2.08, Re-O(phenolic): ~1.97 | N-Re-N: ~80, O-Re-O: ~120 |
| [Re₂(GABA)₂Cl₅(H₂O)]Cl | Re(III) | Distorted Octahedral | Re-Re: ~2.24, Re-O: ~2.03, Re-Cl(eq): ~2.33, Re-Cl(ax): ~2.45 | O-Re-Re: ~90, Cl-Re-Cl: ~90-175 |
Data compiled from multiple sources, including references[12] and[15]. Specific bond lengths and angles can vary depending on the specific ligands and crystal packing forces.
Spectroscopic Data
Spectroscopic techniques provide valuable information about the electronic structure and bonding in this compound complexes.
Table 2: Representative Spectroscopic Data for this compound Complexes
| Complex Type | Technique | Key Spectroscopic Features |
| fac-[Re(CO)₃(N^N)L]ⁿ⁺ | IR Spectroscopy | Three strong ν(CO) stretching bands in the range of 1800-2100 cm⁻¹, characteristic of the facial arrangement of the carbonyl ligands.[16] |
| fac-[Re(CO)₃(N^N)L]ⁿ⁺ | ¹H NMR | Signals for the aromatic protons of the diimine ligand (N^N) are typically shifted downfield upon coordination to the this compound center. |
| This compound(I) Carbonyl Complexes | Mass Spectrometry | ESI-MS often shows the intact molecular ion.[17][18] LDI-MS can lead to fragmentation, providing structural information through the loss of ligands such as CO.[17][18][19] |
| This compound(V) Oxo Complexes | IR Spectroscopy | A strong ν(Re=O) stretching band is typically observed in the range of 900-1000 cm⁻¹. |
| Paramagnetic this compound Complexes | ¹H NMR | Can exhibit broad and shifted signals due to the paramagnetic nature of the metal center. |
Experimental Protocols
The synthesis and characterization of this compound complexes require careful experimental techniques. Below are detailed methodologies for the preparation of representative this compound complexes.
Synthesis of a fac-[Re(CO)₃(P∩N)Cl] Complex
This protocol describes the synthesis of a facial this compound(I) tricarbonyl complex with a bidentate phosphine-imine (P∩N) ligand.[12]
Materials:
-
[Re(CO)₅Cl] (this compound pentacarbonyl chloride)
-
o-(diphenylphosphino)benzaldehyde
-
Toluene
Procedure:
-
Ligand Synthesis: The P∩N Schiff base ligand is synthesized by the condensation reaction of o-(diphenylphosphino)benzaldehyde with aniline in methanol. The mixture is refluxed for 2-4 hours. The product is then isolated by filtration and washed with cold methanol.
-
Complexation: The P∩N ligand and [Re(CO)₅Cl] are dissolved in toluene. The reaction mixture is heated to reflux for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Isolation and Purification: The solution is cooled to room temperature, and the volume is reduced under vacuum. The resulting solid is collected by filtration, washed with hexane, and dried. The product can be further purified by recrystallization from a suitable solvent system like dichloromethane/hexane.
Synthesis of a this compound(V) Oxo Schiff Base Complex
This protocol outlines the synthesis of a this compound(V) oxo complex with a tetradentate Schiff base ligand (salen type).
Materials:
-
[ReOCl₃(PPh₃)₂]
-
Salen ligand (N,N'-bis(salicylidene)ethylenediamine)
-
Methanol
-
Triethylamine
Procedure:
-
Reaction Setup: [ReOCl₃(PPh₃)₂] and the salen ligand are suspended in methanol in a round-bottom flask.
-
Addition of Base: Triethylamine is added dropwise to the suspension to facilitate the deprotonation of the ligand and the reaction with the this compound precursor.
-
Reaction: The mixture is stirred at room temperature for 12-24 hours. The color of the suspension will typically change, indicating the formation of the complex.
-
Isolation: The solid product is collected by filtration, washed with methanol and diethyl ether, and then dried under vacuum.
General Characterization Workflow
A typical workflow for the synthesis and characterization of a new this compound complex is depicted in the diagram below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound compounds - Wikipedia [en.wikipedia.org]
- 3. This compound | Chemical Element, Alloying Agent | Britannica [britannica.com]
- 4. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 5. The role of coordination chemistry in the development of copper and this compound radiopharmaceuticals - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Anticancer and Antibiotic this compound Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and characterization of novel this compound(I) complexes towards potential biological imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and structural characterization of this compound(I) tricarbonyl complexes with the bidentate ligands o-(diphenylphosphino)benzaldehyde (P∩O) and o-[(diphenylphosphino)benzylidene]analine (P∩N) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA interaction studies of this compound compounds with Schiff base chelates encompassing biologically relevant moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "Coordination chemistry of this compound: Design of radiopharmaceuticals for " by Frank Joseph Femia [surface.syr.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Characterization of Novel [2 + 1] Tricarbonyl this compound Complexes with the Hydrophilic Phosphine Ligands PTA and CAP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry of this compound complexes: a comparative study by using LDI-MS, MALDI-MS, PESI-MS and ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. researchgate.net [researchgate.net]
Supramolecular Frameworks of Rhenium Clusters: An In-depth Technical Guide for Drug Development Professionals
An exploration of the synthesis, characterization, and biomedical applications of novel rhenium-based supramolecular materials.
Introduction
Supramolecular frameworks constructed from this compound clusters are an emerging class of materials with significant potential in the fields of materials science and medicine. These frameworks are formed through the self-assembly of this compound cluster building blocks, which are polyatomic arrangements of this compound atoms, into extended, often porous, structures. The unique photophysical and photochemical properties of this compound clusters, such as intense luminescence and the ability to generate reactive oxygen species (ROS), make their supramolecular assemblies highly attractive for applications in drug development, including bioimaging, photodynamic therapy (PDT), and as anticancer agents.
This technical guide provides a comprehensive overview of the core aspects of supramolecular frameworks of this compound clusters, tailored for researchers, scientists, and drug development professionals. It covers their synthesis and characterization, summarizes key quantitative data, details relevant experimental protocols, and explores their mechanisms of action and potential therapeutic applications.
Synthesis of this compound Cluster Supramolecular Frameworks
The construction of supramolecular frameworks based on this compound clusters typically involves the self-assembly of pre-synthesized this compound cluster building blocks with organic linker molecules. The choice of the cluster core, apical ligands, and organic linkers dictates the dimensionality, topology, and functionality of the resulting framework. Common synthetic strategies include solvothermal synthesis, slow evaporation, and diffusion methods.
A representative synthetic approach involves the reaction of a hexathis compound chalcogenide cluster, such as K₄[{Re₆S₈}(OH)₆]·8H₂O, with a bifunctional organic ligand like pyrazine (B50134) in an aqueous solution containing various salts. The resulting supramolecular architecture is often directed by a combination of coordination bonds, hydrogen bonding, and π-π stacking interactions[1].
For instance, the synthesis of coordination polymers can be achieved through the solvothermal reaction of pre-formed cluster anions, like [Re₆Q₈(CN)₆]⁴⁻ (where Q = S or Se), with metal cations and bipyridine-analogue ligands[1][2]. The specific reaction conditions, such as temperature, pressure, and solvent system, are crucial in determining the final crystal structure and properties of the framework[3].
Characterization of this compound Cluster Frameworks
A suite of analytical techniques is employed to thoroughly characterize the structure, composition, and properties of this compound cluster supramolecular frameworks.
-
Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms within the crystalline framework, providing detailed information on bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental diffraction pattern with the one simulated from SCXRD data.
-
Spectroscopic Techniques:
-
Infrared (IR) and Raman Spectroscopy: Provide information about the vibrational modes of the cluster core and the organic linkers, confirming the coordination environment.
-
UV-Visible Spectroscopy: Characterizes the electronic absorption properties of the framework, which is crucial for understanding its photophysical behavior.
-
Luminescence Spectroscopy: Measures the emission properties, including emission maxima, quantum yields, and lifetimes, which are critical for applications in bioimaging and PDT.
-
-
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability of the frameworks.
-
Gas Sorption Analysis: For porous frameworks, techniques like nitrogen adsorption-desorption isotherms are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution, which are important for applications in gas storage and catalysis[4][5][6].
Data Presentation
Table 1: Cytotoxicity of Representative this compound Complexes
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| 1a/f (pentylcarbanato organothis compound) | MDA-MB-468 (breast cancer) | < 5 | [7] |
| 2c (picolinato complex) | MCF-10A (breast cancer) | 0.023 | [7] |
| Complex 3 | PC3 (prostate cancer) | 0.32 | [8][9] |
| Complex 4 | PC3 (prostate cancer) | 0.04 | [8][9] |
| Complex 5 | PC3 (prostate cancer) | 0.03 | [8][9] |
| Complex 6 | PC3 (prostate cancer) | 0.05 | [8][9] |
| Complex 13 | HeLa (cervical cancer) | 1.2 ± 0.2 | [10] |
| Cisplatin | HeLa (cervical cancer) | 3.0 ± 1.2 | [10] |
| Re22a (triphenyl phosphine (B1218219) ligand) | PT-45 (pancreatic cancer) | 11.5 | [11] |
| Re20b | A549 (lung cancer) | 4 times more potent than cisplatin | [11] |
Table 2: Photophysical Properties of Selected this compound Complexes
| Complex | Emission Max (nm) | Quantum Yield (Φ) | Lifetime (τ, ns) | Reference |
| fac-[Re(ampy)(CO)₃(phen)]⁺ | 560 | 0.091 | 560 | [12] |
| fac-[Re(ampy)(CO)₃(bpy)]⁺ | 568 | 0.024 | 100 | [12] |
| [ReCl(CO)₃(terpy-κ²N)] | 509 | 0.003 | 2020 | [9] |
| Isonitrile complexes | - | > 0.7 | > 100,000 | [11] |
| [fac-Re(dafR)(CO)₃L]⁰/⁺ | - | up to 0.53 | 120 - 1300 | [13] |
Applications in Drug Development
The unique properties of this compound cluster frameworks make them promising candidates for various applications in drug development.
Anticancer Activity and Cellular Targets
Many this compound complexes have demonstrated significant cytotoxicity against a range of cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range, surpassing the efficacy of cisplatin[7][8][9]. The mechanism of action often involves the induction of apoptosis, a form of programmed cell death.
Several studies have indicated that mitochondria are a key target for many this compound complexes[8][9]. These complexes can accumulate in mitochondria, leading to mitochondrial dysfunction, a decrease in ATP production, and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis[8][9]. Some this compound compounds have also been shown to interact with DNA and affect cellular signaling pathways, such as the p53 pathway, or inhibit key enzymes like Aurora-A kinase, which is involved in cell cycle regulation[2].
// Nodes Re_Complex [label="this compound Complex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Membrane [label="Cell Membrane", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Uptake [label="Cellular Uptake\n(Endocytosis, Passive Diffusion)", fillcolor="#FBBC05", fontcolor="#202124"]; Mitochondria [label="Mitochondria", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Increased ROS\n(Oxidative Stress)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mito_Dysfunction [label="Mitochondrial Dysfunction\n(Decreased ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Interaction [label="DNA Interaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enzyme_Inhibition [label="Enzyme Inhibition\n(e.g., Aurora-A Kinase)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis\n(Cell Death)", fillcolor="#202124", fontcolor="#FFFFFF"]; Signaling_Pathways [label="Signaling Pathway\nModulation (e.g., p53)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Re_Complex -> Cellular_Uptake [label="Enters Cell"]; Cellular_Uptake -> Mitochondria [label="Accumulates in"]; Cellular_Uptake -> Nucleus [label="Accumulates in"]; Mitochondria -> ROS; Mitochondria -> Mito_Dysfunction; ROS -> Apoptosis; Mito_Dysfunction -> Apoptosis; Nucleus -> DNA_Interaction; DNA_Interaction -> Apoptosis; Cellular_Uptake -> Enzyme_Inhibition; Enzyme_Inhibition -> Apoptosis; Cellular_Uptake -> Signaling_Pathways; Signaling_Pathways -> Apoptosis;
// Invisible edges for layout {rank=same; Re_Complex; Cell_Membrane;} {rank=same; Cellular_Uptake;} {rank=same; Mitochondria; Nucleus; Enzyme_Inhibition; Signaling_Pathways;} {rank=same; ROS; Mito_Dysfunction; DNA_Interaction;} {rank=same; Apoptosis;} } .dot
Photodynamic Therapy (PDT)
This compound complexes can act as photosensitizers, which, upon excitation with light of a specific wavelength, can generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen. This property makes them suitable for photodynamic therapy (PDT), a non-invasive cancer treatment modality. The efficiency of ROS generation depends on the photophysical properties of the this compound complex, including its ability to be excited to a triplet state. While some this compound complexes require UV or near-UV light for activation, which has limited tissue penetration, research is ongoing to develop complexes that can be activated by longer wavelength light, such as red light, for deeper tissue treatment.
// Nodes Re_Photosensitizer [label="this compound Photosensitizer\n(Administered)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tumor_Localization [label="Selective Accumulation\nin Tumor Tissue", fillcolor="#FBBC05", fontcolor="#202124"]; Light_Irradiation [label="Light Irradiation\n(Specific Wavelength)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Excited_State [label="Excited Triplet State\n[Re]*", fillcolor="#34A853", fontcolor="#FFFFFF"]; Oxygen [label="Molecular Oxygen (³O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS_Generation [label="Reactive Oxygen Species (ROS)\nGeneration (e.g., ¹O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Tumor Cell Death\n(Apoptosis/Necrosis)", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Re_Photosensitizer -> Tumor_Localization; Tumor_Localization -> Light_Irradiation; Light_Irradiation -> Excited_State [label="Excitation"]; Excited_State -> ROS_Generation [label="Energy Transfer"]; Oxygen -> ROS_Generation; ROS_Generation -> Cell_Death [label="Induces"];
// Invisible edges for layout {rank=same; Re_Photosensitizer;} {rank=same; Tumor_Localization;} {rank=same; Light_Irradiation;} {rank=same; Excited_State; Oxygen;} {rank=same; ROS_Generation;} {rank=same; Cell_Death;} } .dot
Bioimaging
The inherent luminescence of many this compound cluster frameworks allows for their use as probes in bioimaging. Their large Stokes shifts and long emission lifetimes are advantageous for time-resolved imaging and for overcoming autofluorescence from biological samples. By functionalizing the organic linkers with targeting moieties, it is possible to direct the this compound cluster frameworks to specific cells or subcellular organelles, enabling targeted imaging.
Experimental Protocols
General Solvothermal Synthesis of a this compound-Silver Coordination Polymer
This protocol is a representative example for the synthesis of a coordination polymer based on a this compound cluster anion and silver cations[1].
-
Preparation of Precursor Solutions:
-
Dissolve K[Ag(CN)₂] (e.g., 10 mg, 0.050 mmol) in distilled water (e.g., 1 mL).
-
Dissolve K₄[Re₆Se₈(CN)₆]·3.5H₂O (e.g., 25 mg, 0.011 mmol) in distilled water (e.g., 1 mL).
-
Dissolve the organic ligand, such as 1,10-phenanthroline (B135089) (phen), in a suitable solvent.
-
-
Reaction Setup:
-
Place the this compound cluster solution in a glass ampoule or a Teflon-lined autoclave.
-
Sequentially add the K[Ag(CN)₂] solution and the organic ligand solution to the ampoule.
-
-
Solvothermal Reaction:
-
Seal the ampoule or autoclave.
-
Heat the reaction mixture to a specific temperature (e.g., 140 °C) for a defined period (e.g., 48 hours).
-
-
Product Isolation and Purification:
-
Allow the vessel to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with the mother liquor, followed by appropriate solvents (e.g., water and ethanol).
-
Dry the product in air.
-
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Solutions [label="Prepare Precursor Solutions\n(Re Cluster, Metal Salt, Organic Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine_Reactants [label="Combine Reactants in\nTeflon-lined Autoclave", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seal_Autoclave [label="Seal Autoclave", fillcolor="#FBBC05", fontcolor="#202124"]; Heating [label="Heat at Elevated Temperature\nand Pressure (e.g., 100-180 °C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cooling [label="Slow Cooling to\nRoom Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filtration [label="Isolate Crystals\nby Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; Washing [label="Wash with Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Dry the Product", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterization [label="Characterize the Framework\n(XRD, TGA, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare_Solutions; Prepare_Solutions -> Combine_Reactants; Combine_Reactants -> Seal_Autoclave; Seal_Autoclave -> Heating; Heating -> Cooling; Cooling -> Filtration; Filtration -> Washing; Washing -> Drying; Drying -> Characterization; Characterization -> End; } .dot
Cytotoxicity Assay (Resazurin Assay)
This protocol describes a common method for evaluating the in vitro cytotoxicity of this compound complexes.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.
-
Treatment: Replace the culture medium in the wells with the medium containing different concentrations of the this compound complex. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like cisplatin).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.
-
Resazurin (B115843) Addition: After the incubation period, add a resazurin solution to each well and incubate for a few more hours.
-
Fluorescence Measurement: Measure the fluorescence of the resorufin (B1680543) product using a microplate reader (e.g., λex = 540 nm, λem = 590 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the logarithm of the complex concentration and fitting the data to a dose-response curve.
Cellular Uptake Study by ICP-MS
This protocol outlines a method to quantify the intracellular accumulation of this compound complexes using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[3][8][9].
-
Cell Treatment: Seed cells in a multi-well plate and treat them with the this compound complex at a specific concentration for a defined period.
-
Cell Harvesting and Washing: After incubation, wash the cells multiple times with ice-cold phosphate-buffered saline (PBS) to remove any extracellular complex.
-
Cell Lysis and Digestion: Lyse the cells and digest the cellular contents using a strong acid (e.g., nitric acid).
-
Sample Preparation for ICP-MS: Dilute the digested samples to a suitable volume with deionized water.
-
ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to quantify the amount of this compound. Use a calibration curve prepared from this compound standards of known concentrations.
-
Data Normalization: Normalize the this compound content to the cell number or total protein content to determine the cellular uptake.
Conclusion
Supramolecular frameworks of this compound clusters represent a versatile platform for the development of novel therapeutic and diagnostic agents. Their tunable synthesis, unique photophysical properties, and significant biological activity make them highly promising for applications in oncology. The ability to function as potent cytotoxic agents, efficient photosensitizers for PDT, and luminescent probes for bioimaging highlights their multifunctionality. Further research focusing on the development of frameworks with enhanced biocompatibility, improved targeting specificity, and activation by tissue-penetrating near-infrared light will be crucial for translating these promising materials into clinical applications. This guide provides a foundational understanding for researchers and professionals in drug development to explore the potential of this exciting class of supramolecular materials.
References
- 1. mdpi.com [mdpi.com]
- 2. Design of this compound Compounds in Targeted Anticancer Therapeutics: Ingenta Connect [ingentaconnect.com]
- 3. znaturforsch.com [znaturforsch.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. This compound(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Target-specific mononuclear and binuclear this compound( i ) tricarbonyl complexes as upcoming anticancer drugs - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03434D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Review of Recent Medicinal Applications of this compound(I) Tricarbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Development of this compound-Based Materials in the Application of Diagnosis and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Toxicological and Safety Data of Rhenium for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the toxicological and safety data pertinent to the handling of rhenium and its compounds in a laboratory setting. The information is compiled to ensure safe laboratory practices and to provide a reference for risk assessment and protocol development.
Toxicological Data
The toxicological profile of this compound and its compounds has not been extensively investigated.[1][2] Much of the available data is qualitative, with limited quantitative information. This compound metal is generally considered to have low toxicity, while its compounds are to be regarded as potentially toxic, though comprehensive data is lacking.[3][4]
Quantitative Toxicological Data
Quantitative data on the acute toxicity of this compound compounds is sparse. The following table summarizes the available median lethal dose (LD50) values from studies on rats.
| Compound | CAS Number | Route of Administration | Test Animal | LD50 | Citation |
| Potassium Perrhenate | 10466-65-6 | Intraperitoneal | Rat | 2800 mg/kg | [5] |
| This compound Trichloride | 13569-63-6 | Intraperitoneal | Rat | 280 mg/kg | [5] |
Note: No established Permissible Exposure Limits (PEL) by OSHA or Threshold Limit Values (TLV) by ACGIH for this compound have been found.[2][6]
Health Effects and Hazard Identification
This compound and its compounds can pose health risks through various routes of exposure. The primary hazards are associated with the inhalation of fine dust or fumes.[6]
Acute Effects:
-
Inhalation: Inhalation of this compound dust or fumes may cause irritation to the nasal cavity and respiratory tract.[6] Symptoms can include coughing, wheezing, and difficulty breathing.[6]
-
Skin Contact: Dust may cause slight to mild skin irritation.[6]
-
Eye Contact: Dust can lead to slight to mild eye irritation.[6]
-
Ingestion: While specific information is limited, ingestion may cause irritation of the digestive tract.[6][7]
Chronic Effects:
-
There is currently no information available on the health effects of prolonged or repeated exposure to this compound.[6] In animal studies, the inhalation of this compound dust has been shown to cause pulmonary fibrosis.[8]
-
This compound and its compounds are not classified as carcinogenic by NTP, IARC, or OSHA.[2][6]
Safe Handling and Storage Protocols
Proper handling and storage procedures are crucial to minimize exposure and ensure safety in the laboratory.
Engineering Controls
-
Ventilation: It is recommended to handle this compound, especially in powder form, in a well-ventilated area.[9] The use of a fume hood is advised to control airborne dust and fumes.[6][10] Local exhaust ventilation should be employed to maintain exposure below any established occupational limits.[2][11]
Personal Protective Equipment (PPE)
-
Eye Protection: Always wear approved safety glasses or goggles with side-shields.[6][12]
-
Skin Protection: Wear protective clothing and impermeable gloves (e.g., rubber gloves).[6][13]
-
Respiratory Protection: If ventilation is inadequate and dust is generated, a NIOSH-approved respirator should be worn.[6][11] A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[9]
General Hygiene Practices
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][13]
-
Avoid the formation of dust and aerosols.[9]
-
Do not blow dust off clothing or skin with compressed air.[2][10]
-
Store this compound in a tightly sealed container in a cool, dry place.[1][6]
Incompatible Materials
-
This compound may react with molten oxidants such as nitrates and nitrites, as well as molten alkali oxides in the air.[2][11][14] It may also self-ignite if wetted with alcohols or related organics.[6]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Remove the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention if respiratory problems such as coughing, wheezing, or pain occur.[6]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water.[2][14] Seek medical assistance if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 10-15 minutes, holding the eyelids open. Get immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[1][6]
Spill and Disposal Procedures
Spill Cleanup
-
In case of a spill, avoid dust formation.[2]
-
Remove all sources of ignition.[9]
-
Use non-sparking tools to sweep or scoop up the material.[1][9] Small spills can be mixed with vermiculite (B1170534) or sodium carbonate before being swept up.[6]
-
Place the spilled material into a suitable, closed container for disposal.[1][9]
Waste Disposal
-
Dispose of this compound waste in accordance with federal, state, and local regulations.[1][2]
-
Do not discharge into sewer systems.[9] Consider sending surplus and non-recyclable solutions to a licensed disposal company.[15]
Experimental Protocols
Detailed experimental protocols for the cited toxicological studies are not available in the provided search results. However, a general workflow for assessing the acute toxicity of a substance like a this compound compound is outlined below. This is a conceptual representation and specific experimental designs would vary.
The primary method for determining acute oral toxicity is the Up-and-Down Procedure (UDP), as described by OECD Test Guideline 425. This method uses a sequential dosing approach to estimate the LD50 with a minimal number of animals.
Key Steps in a Typical Acute Oral Toxicity Study (e.g., OECD 425):
-
Dose Formulation: The test substance (e.g., a this compound compound) is prepared in a suitable vehicle (e.g., water, saline, or corn oil).
-
Animal Selection: A small number of a specific rodent strain (e.g., female Sprague-Dawley rats) are used.
-
Limit Test: A single animal is dosed at a limit dose (e.g., 2000 mg/kg). If the animal survives, the LD50 is considered to be greater than this dose, and further testing may not be necessary.
-
Main Test (if required): If the animal in the limit test dies, a sequential dosing procedure begins. A single animal is dosed at a time. The dose for the next animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.
-
Observation Period: Animals are observed for signs of toxicity and mortality for a set period, typically 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is also monitored.
-
Data Analysis: The LD50 is calculated from the results of the sequential dosing using a maximum likelihood method.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound in a laboratory setting.
Conceptual Experimental Workflow for Toxicity Assessment
Caption: Conceptual workflow for an acute toxicity assessment of a this compound compound.
References
- 1. isoflex.com [isoflex.com]
- 2. eaglealloys.com [eaglealloys.com]
- 3. researchgate.net [researchgate.net]
- 4. webelements.com [webelements.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound.com [this compound.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. This compound [iloencyclopaedia.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound - ESPI Metals [espimetals.com]
- 11. physics.purdue.edu [physics.purdue.edu]
- 12. tracesciences.com [tracesciences.com]
- 13. buyisotope.com [buyisotope.com]
- 14. This compound Powder - ESPI Metals [espimetals.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Unlocking Rhenium's Catalytic Potential: A Technical Guide for Researchers
An in-depth exploration of the catalytic capabilities of rhenium, this whitepaper serves as a technical guide for researchers, scientists, and drug development professionals. It details preliminary investigations into this compound's catalytic prowess in a variety of organic transformations, presenting quantitative data, experimental protocols, and mechanistic insights.
This compound, a rare transition metal, is emerging as a catalyst with remarkable versatility and potential in organic synthesis and biomass conversion.[1][2] Its diverse oxidation states, ranging from -3 to +7, allow it to participate in a wide array of catalytic reactions, including hydrogenations, oxidations, C-C and C-heteroatom bond formations, and the deoxydehydration of polyols.[3][4] This guide provides a comprehensive overview of key findings in the field, offering a valuable resource for those looking to harness the power of this compound catalysis in their research and development endeavors.
Quantitative Data on this compound-Catalyzed Reactions
The following tables summarize the performance of various this compound-based catalysts in key chemical transformations, providing a comparative overview of their efficiency under different reaction conditions.
Table 1: this compound-Catalyzed Hydrogenation of Unsaturated Compounds
| Substrate | Catalyst | Reductant | Temperature (°C) | Pressure (bar) | Conversion (%) | Product(s) | Selectivity (%) | Reference |
| Isoeugenol | 2.5 wt% Pt-Re (1:1)/C | H₂ | 250 | 30 | >99 | Propylcyclohexane | >99 | [5] |
| Nitrobenzene | Co₁/NPC | H₂ | 110 | 3 | 100 | Aniline | >99 | [6] |
Table 2: this compound-Catalyzed Oxidation Reactions
| Substrate | Catalyst | Oxidant | Temperature (°C) | Time (h) | Conversion (%) | Product(s) | Yield (%) | Reference |
| Cyclohexene | Ruthenium Complex | O₂ | Ambient | 2 | >99 | Cyclohexene oxide | >99 | [7] |
| Methylphenyl sulfide | Zr/SiW₁₂/GO | H₂O₂ (30%) | Room Temp. | 1 | 95 | Methylphenyl sulfoxide | - | [8] |
Table 3: this compound-Catalyzed Deoxydehydration (DODH) of Diols
| Substrate | Catalyst | Reductant | Temperature (°C) | Time (h) | Conversion (%) | Product(s) | Yield (%) | Reference |
| 1,2-Tetradecanediol | Re₂(CO)₁₀ | 3-Octanol | - | - | 100 | Tetradecene | 84 | [1] |
| Erythritol | Re₂(CO)₁₀ | 3-Octanol | - | - | - | 2,5-Dihydrofuran | 62 | [1] |
Table 4: this compound-Catalyzed Carbon-Carbon Bond Formation
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| N-Methylindole | Propargyl tetrahydropyranyl ether | ReI(CO)₅ | 1,4-Dioxane | 100 | 10 | Allylated indole | Good | [9] |
| 1,3-Diketone | Phenylacetylene | [ReBr(CO)₃(thf)]₂ | Toluene | 50 | 24 | Alkenyl derivative | - | [10] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of common this compound catalysts and their application in representative catalytic reactions.
Protocol 1: Synthesis of a Supported Platinum-Rhenium Catalyst (Pt-Re/C)
This protocol details the preparation of a bimetallic Pt-Re catalyst on a carbon support via incipient wetness impregnation.[5]
Materials:
-
Activated carbon (dried at 110 °C overnight)
-
H₂PtCl₆·6H₂O (Platinum precursor)
-
HReO₄ (this compound precursor)
-
Deionized water
Procedure:
-
Platinum Impregnation: Dissolve the required amount of H₂PtCl₆·6H₂O in deionized water. Add the solution to the dried activated carbon support via incipient wetness impregnation.
-
Drying: Dry the impregnated support overnight at 110 °C.
-
This compound Impregnation: Subsequently, impregnate the dried Pt/C material with an aqueous solution of HReO₄.
-
Final Drying: Dry the bimetallic catalyst overnight at 110 °C.
-
Reduction (Activation): Prior to use, reduce the catalyst in a hydrogen flow. For example, heat to 350 °C with a temperature ramp of 10 °C/min and hold for 3 hours.[11]
Protocol 2: General Procedure for Catalytic Hydrodeoxygenation (HDO)
This procedure outlines a typical setup for a batch HDO reaction using a supported this compound catalyst.[5]
Equipment:
-
Stainless steel batch reactor (e.g., PARR) with heating jacket and mechanical stirring
-
Gas lines for argon and hydrogen
Procedure:
-
Reactor Setup: Add the substrate (e.g., 0.1 g isoeugenol), catalyst (e.g., 0.05 g Pt-Re/C), and solvent (e.g., 50 mL dodecane) to the reactor.
-
Purging: Purge the reactor first with argon (e.g., 7 bar for 10 min) and then with hydrogen (e.g., 10 bar for 10 min) to remove air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar). Heat the reactor to the target temperature (e.g., 250 °C) with stirring (e.g., 900 rpm).
-
Monitoring and Workup: Monitor the reaction progress by taking samples at regular intervals. After the reaction is complete, cool the reactor, vent the hydrogen, and analyze the product mixture.
Protocol 3: High-Throughput Screening of Catalysts
A generalized workflow for the rapid screening of catalyst libraries to identify optimal reaction conditions is presented below.[12][13][14]
Workflow:
-
Library Design and Synthesis: Prepare a diverse library of catalysts with variations in metal composition, ligands, and support materials.[14]
-
Parallel Reaction Setup: Utilize multi-well reactor plates or parallel reactor systems to conduct numerous reactions simultaneously under a range of conditions (temperature, pressure, substrate-to-catalyst ratio).
-
Automated Dosing and Sampling: Employ robotic systems for precise dispensing of reactants and catalysts, as well as for automated sampling of the reaction mixtures.
-
High-Throughput Analysis: Analyze the reaction products using rapid analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), or spectroscopic methods.[13]
-
Data Analysis and "Hit" Identification: Use software to process the large datasets generated and identify the most active and selective catalysts ("hits") for further optimization.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate proposed mechanisms and workflows for key this compound-catalyzed processes.
Catalytic Cycles
Experimental and Analytical Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Unprecedentedly high activity and selectivity for hydrogenation of nitroarenes with single atomic Co1-N3P1 sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly efficient epoxidation of cyclic alkenes catalyzed by ruthenium complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. fhi.mpg.de [fhi.mpg.de]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Rhenium-Based Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of various rhenium-based catalysts in key organic transformations. The information is intended to serve as a practical guide for researchers in academia and industry, particularly those involved in synthetic chemistry and drug development.
Introduction to this compound Catalysis
This compound-based catalysts have emerged as powerful tools in modern organic synthesis, demonstrating remarkable activity and selectivity in a wide range of transformations. The unique electronic properties of this compound, which can exist in multiple oxidation states, allow for its participation in diverse catalytic cycles. This versatility has led to the development of this compound catalysts for reactions such as olefin epoxidation, olefin metathesis, hydrogenation, dehydrogenation, and carbon-carbon bond formation. This document will focus on three major classes of this compound catalysts: Methyltrioxothis compound (MTO), supported this compound Oxides, and this compound Pincer Complexes.
Synthesis of this compound-Based Catalysts
Synthesis of Methyltrioxothis compound (MTO)
Methyltrioxothis compound (MTO) is a versatile and widely used catalyst, particularly in oxidation reactions. It can be synthesized from readily available this compound precursors.
Protocol 2.1.1: Synthesis of MTO from this compound(VII) Oxide
This protocol describes a common laboratory-scale synthesis of MTO.
Materials:
-
This compound(VII) oxide (Re₂O₇)
-
Tetramethyltin (B1198279) (Sn(CH₃)₄)
-
Trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Silica (B1680970) gel for column chromatography
-
Hexane
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound(VII) oxide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add trifluoroacetic anhydride to the solution with stirring.
-
In a separate flask, prepare a solution of tetramethyltin in anhydrous THF.
-
Add the tetramethyltin solution dropwise to the cold this compound oxide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Remove the solvent under reduced pressure.
-
The crude product is purified by column chromatography on silica gel, eluting with a hexane/dichloromethane gradient.
-
The fractions containing MTO are collected and the solvent is evaporated to yield MTO as a white crystalline solid.
Synthesis of Supported this compound Oxide Catalysts (Re₂O₇/Al₂O₃)
Supported this compound oxide catalysts are highly effective for reactions like olefin metathesis. The support material, typically alumina (B75360), plays a crucial role in the catalyst's activity.
Protocol 2.2.1: Impregnation Method for Re₂O₇/Al₂O₃
Materials:
-
Ammonium (B1175870) perrhenate (B82622) (NH₄ReO₄)
-
γ-Alumina (γ-Al₂O₃) pellets or powder
-
Deionized water
-
Calcination furnace
Procedure:
-
Calculate the amount of ammonium perrhenate required to achieve the desired this compound loading on the alumina support (e.g., 3-10 wt%).
-
Dissolve the calculated amount of ammonium perrhenate in a minimal amount of deionized water to form a concentrated solution.
-
Add the γ-alumina support to the ammonium perrhenate solution. Ensure the support is fully wetted by the solution (incipient wetness impregnation).
-
Allow the mixture to stand for several hours to ensure uniform distribution of the this compound precursor.
-
Dry the impregnated support in an oven at 100-120 °C for 12-24 hours to remove water.
-
Calcine the dried material in a furnace under a flow of dry air. The calcination temperature is typically ramped to 500-600 °C and held for 4-6 hours.
-
Cool the catalyst to room temperature under a stream of dry, inert gas (e.g., nitrogen or argon). The resulting material is the Re₂O₇/Al₂O₃ catalyst.
Applications in Organic Reactions
Olefin Epoxidation using Methyltrioxothis compound (MTO)
MTO is a highly efficient catalyst for the epoxidation of a wide range of olefins using hydrogen peroxide as the oxidant. The addition of a nitrogen-based ligand, such as pyridine (B92270) or pyrazole, can enhance the catalyst's stability and selectivity.
Protocol 3.1.1: MTO-Catalyzed Epoxidation of Cyclooctene (B146475)
Materials:
-
Methyltrioxothis compound (MTO)
-
Cyclooctene
-
30% Hydrogen peroxide (H₂O₂) solution
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve cyclooctene and a catalytic amount of MTO (0.1-1 mol%) in dichloromethane.
-
Add pyridine (1-12 mol%) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% hydrogen peroxide solution dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to decompose excess hydrogen peroxide.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude epoxide can be purified by flash column chromatography if necessary.
Table 1: MTO-Catalyzed Epoxidation of Various Alkenes
| Entry | Substrate | Catalyst Loading (mol%) | Pyridine (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Cyclooctene | 0.5 | 5 | 2 | 0 | >95 | [1] |
| 2 | 1-Octene | 1.0 | 10 | 4 | 25 | 85 | [1] |
| 3 | trans-Stilbene | 0.5 | 5 | 3 | 0 | 92 | [1] |
| 4 | Limonene | 1.0 | 12 | 5 | 0 | 88 (mono-epoxide) | [1] |
| 5 | Styrene | 1.0 | 10 | 4 | 25 | 90 | [2] |
Catalytic Cycle for MTO-Catalyzed Epoxidation
Caption: Catalytic cycle of MTO-catalyzed epoxidation.
Olefin Metathesis using Supported this compound Oxide (Re₂O₇/Al₂O₃)
Supported this compound oxide catalysts are workhorses in industrial olefin metathesis processes. They are particularly effective for the metathesis of terminal and internal olefins.
Protocol 3.2.1: Metathesis of 1-Hexene
Materials:
-
Re₂O₇/Al₂O₃ catalyst (prepared as in Protocol 2.2.1)
-
1-Hexene
-
Anhydrous toluene (B28343)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Activate the Re₂O₇/Al₂O₃ catalyst by heating it under a stream of dry air or nitrogen at the calcination temperature for 1-2 hours, then cool to the reaction temperature under an inert atmosphere.
-
In a dry Schlenk tube under an inert atmosphere, add the activated catalyst.
-
Add anhydrous toluene to the tube, followed by 1-hexene.
-
Stir the reaction mixture at the desired temperature (typically 25-50 °C).
-
Monitor the progress of the reaction by taking aliquots and analyzing them by GC or GC-MS to observe the formation of metathesis products (e.g., ethylene (B1197577) and 5-decene from 1-hexene).
-
After the desired conversion is reached, filter the catalyst to obtain the product solution.
-
The solvent and any volatile products can be removed by distillation.
Table 2: Olefin Metathesis with Re₂O₇/Al₂O₃ Catalyst
| Entry | Substrate | Re Loading (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Main Products | Reference |
| 1 | Propylene | 10 | 25 | 1 | 55 | Ethylene, 2-Butene | [3] |
| 2 | 1-Pentene | 7 | 30 | 2 | 68 | Ethylene, 4-Octene | [3] |
| 3 | 1-Octene | 7 | 40 | 3 | 75 | Ethylene, 7-Tetradecene | [3] |
| 4 | cis-2-Pentene | 10 | 25 | 1 | 60 | 2-Butene, 3-Hexene | [3] |
Experimental Workflow for Supported Catalyst Synthesis and Use
Caption: Workflow for supported catalyst synthesis and application.
Dehydrogenation of Alcohols using this compound Pincer Complexes
This compound pincer complexes have shown excellent activity in the dehydrogenation of alcohols to produce aldehydes, ketones, or esters. These reactions often proceed under neutral conditions with the liberation of dihydrogen gas.
Protocol 3.3.1: Dehydrogenation of Benzyl (B1604629) Alcohol
Materials:
-
This compound PNP pincer catalyst (e.g., [Re(PNP)(CO)₂])
-
Benzyl alcohol
-
Anhydrous toluene
-
Schlenk tube equipped with a condenser
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the this compound PNP pincer catalyst (0.5-2 mol%) in anhydrous toluene.
-
Add benzyl alcohol to the solution.
-
Heat the reaction mixture to reflux under a gentle flow of inert gas to allow for the removal of the dihydrogen gas produced.
-
Monitor the reaction progress by TLC or GC analysis for the formation of benzaldehyde.
-
Upon completion, cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure, and the product can be purified by column chromatography.
Table 3: Dehydrogenation of Alcohols with a this compound PNP Pincer Catalyst
| Entry | Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Benzyl alcohol | 1.0 | 110 | 12 | Benzaldehyde | 95 | [4] |
| 2 | 1-Octanol | 2.0 | 110 | 24 | Octanal | 88 | [4] |
| 3 | Cyclohexanol | 1.5 | 110 | 18 | Cyclohexanone | 92 | [4] |
| 4 | 2-Octanol | 2.0 | 110 | 24 | 2-Octanone | 90 | [4] |
Carbon-Carbon Bond Formation: this compound-Catalyzed Conjugate Addition
This compound complexes can catalyze various C-C bond-forming reactions. The following is a general protocol for a conjugate addition reaction.
Protocol 3.4.1: this compound-Catalyzed Conjugate Addition of a Thiol to an Enone
Materials:
-
This compound(V)-oxo complex (e.g., [ReOCl₃(PPh₃)₂])
-
Chalcone (B49325) (1,3-diphenyl-2-propen-1-one)
-
Thiophenol
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the this compound(V)-oxo catalyst (1-5 mol%) in anhydrous dichloromethane.
-
Add the chalcone to the solution.
-
Add thiophenol to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the β-thioether ketone.
Table 4: this compound-Catalyzed Conjugate Addition
| Entry | Enone | Nucleophile | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| 1 | Chalcone | Thiophenol | 2 | 4 | 95 | [5] |
| 2 | Cyclohexenone | Thiophenol | 5 | 6 | 88 | [5] |
| 3 | Methyl vinyl ketone | Benzyl mercaptan | 5 | 8 | 85 | [5] |
Logical Relationship of this compound Catalysts and Reactions
Caption: Relationship between this compound catalyst types and catalyzed reactions.
Safety Precautions
-
This compound compounds, especially volatile ones like MTO, should be handled in a well-ventilated fume hood.
-
Organotin compounds used in MTO synthesis are toxic and should be handled with extreme care.
-
Hydrogen peroxide is a strong oxidizing agent; avoid contact with skin and eyes.
-
High-pressure hydrogenation reactions should be carried out in appropriate high-pressure reactors with proper safety shielding.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
References
Application Notes and Protocols for Rhenium Alloys in High-Temperature Environments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium (Re), a rare refractory metal, is a critical alloying element for materials subjected to extreme temperatures and harsh operating conditions. Its exceptionally high melting point (3186°C), coupled with its significant strengthening effects, makes it indispensable in the formulation of high-performance superalloys.[1][2] This document provides detailed application notes and experimental protocols relevant to the utilization and characterization of this compound-containing alloys in high-temperature environments, with a focus on aerospace and industrial gas turbine applications.
Application Notes
Aerospace and Industrial Gas Turbines: Turbine Blades and Vanes
The primary application of this compound is in nickel-based superalloys used for manufacturing single-crystal high-pressure turbine (HPT) blades and vanes in jet engines and industrial gas turbines.[3] The addition of this compound, typically in concentrations ranging from 3% to 6% by weight, imparts a remarkable improvement in the high-temperature mechanical properties of these components.[3]
The this compound Effect:
The beneficial impact of this compound on the properties of nickel-based superalloys, often termed the "this compound effect," is multifaceted:
-
Enhanced Creep Resistance: this compound significantly enhances the resistance of the alloy to creep, which is the tendency of a material to slowly deform under constant stress at high temperatures.[1] This is crucial for turbine blades that operate for extended periods under significant centrifugal forces and high temperatures.
-
Improved High-Temperature Strength: this compound alloying increases both the low-temperature and high-temperature tensile strengths of the base metal.[4]
-
Increased Durability and Fatigue Life: By improving the material's strength and creep resistance, this compound contributes to a longer service life and enhanced resistance to thermal and mechanical fatigue.
Generations of Superalloys:
The evolution of nickel-based superalloys for turbine blades is often categorized by their this compound content:
-
First-generation alloys are largely devoid of this compound.
-
Second-generation alloys typically contain around 3% this compound and have been used in engines for aircraft such as the F-15 and F-16.[3]
-
Third-generation single-crystal superalloys incorporate up to 6% this compound and are employed in the engines of modern fighter jets like the F-22 and F-35.[3]
Rocket Propulsion Systems: Nozzles and Combustion Chambers
The extreme temperatures and corrosive environments encountered in rocket engines necessitate the use of materials with exceptional thermal stability. This compound and its alloys, particularly molybdenum-rhenium (Mo-Re) and tungsten-rhenium (W-Re), are utilized in the fabrication of rocket nozzles, throats, and combustion chambers.[2] These alloys offer a combination of a very high melting point, good ductility at low temperatures, and excellent resistance to the erosive effects of hot gases.
High-Temperature Thermocouples
Tungsten-rhenium thermocouples are widely used for measuring ultra-high temperatures, often exceeding the capabilities of more common thermocouple types. These thermocouples, typically composed of a tungsten-5% this compound wire and a tungsten-26% this compound wire (Type C), can accurately measure temperatures up to 2320°C in inert or vacuum atmospheres. Their high melting point and stability at extreme temperatures make them suitable for applications in furnaces, reactors, and aerospace testing.
Data Presentation
The following tables summarize the key quantitative data regarding the properties of this compound and its alloys.
Table 1: Mechanical Properties of this compound and a Molybdenum-Rhenium Alloy
| Material | Condition | Temperature (°C) | Ultimate Tensile Strength (MPa) | Yield Strength (MPa) | Elongation (%) |
| Pure this compound | Annealed | Room Temperature | 1070 | 290 | 15-25 |
| Pure this compound | - | 800 | 620 | - | - |
| Pure this compound | - | 1200 | 410 | - | - |
| Mo-7.7%Re | Recrystallized | Room Temperature | - | - | - |
| Mo-7.7%Re | - | 1315 | ~60% increase over pure Mo | - | - |
Data compiled from multiple sources.[4][5]
Table 2: Creep Rupture Life of Nickel-Based Superalloys
| Alloy | This compound Content (wt%) | Temperature (°C) | Stress (MPa) | Creep Rupture Life (hours) |
| Rene 80 | 0 | 982 | 170 | ~100-200 |
| CMSX-4 | 3 | 982 | 248 | >1000 |
| CMSX-4 | 3 | 1093 | 138 | >1000 |
Data compiled from multiple sources. Creep life is highly dependent on specific test conditions and material processing.
Table 3: Oxidation Behavior of a Ni-Based Superalloy with and without this compound
| Alloy | Temperature (°C) | Exposure Time (hours) | Oxidation Rate Constant (k_p) (g²/cm⁴/s) | Observation |
| Inconel 713C | 1000 | - | - | Forms a less protective oxide layer. |
| Inconel 713C:Re | 1000 | - | Significantly lower than Inconel 713C | This compound doping reduced the growth of the oxide layer, indicating higher oxidation resistance. |
Qualitative and quantitative data synthesized from literature.[6]
Experimental Protocols
High-Temperature Tensile Testing
Objective: To determine the tensile properties (yield strength, ultimate tensile strength, elongation, and reduction of area) of this compound alloys at elevated temperatures. This protocol is based on ASTM E21 standards.
Methodology:
-
Specimen Preparation:
-
Machine tensile specimens from the alloy stock according to the dimensions specified in ASTM E8/E8M.
-
Ensure the gauge section has a smooth, polished surface to minimize stress concentrations.
-
Clean the specimens ultrasonically in acetone (B3395972) and then methanol (B129727) to remove any contaminants.
-
-
Testing Apparatus:
-
A universal testing machine equipped with a high-temperature furnace and an extensometer suitable for elevated temperature use.
-
Thermocouples to monitor and control the specimen temperature accurately.
-
-
Procedure:
-
Mount the specimen in the grips of the testing machine, ensuring proper alignment.
-
Attach the extensometer to the gauge section of the specimen.
-
Heat the specimen to the desired test temperature at a controlled rate.
-
Hold the specimen at the test temperature for a sufficient time to achieve thermal equilibrium (typically 20-30 minutes).
-
Apply a tensile load at a constant strain rate until the specimen fractures.
-
Record the load and extension data throughout the test.
-
After fracture, measure the final gauge length and the dimensions of the fracture surface to determine elongation and reduction of area.
-
Creep Rupture Testing
Objective: To evaluate the long-term deformation and rupture behavior of this compound alloys under constant load and temperature. This protocol is based on ASTM E139 standards.
Methodology:
-
Specimen Preparation:
-
Prepare creep specimens with dimensions as specified in ASTM E139.
-
Surface finish and cleaning procedures are similar to those for tensile testing specimens.
-
-
Testing Apparatus:
-
A creep testing machine capable of applying a constant load for extended periods.
-
A high-temperature furnace with precise temperature control (±1.5°C).
-
An extensometer to measure the creep strain over time.
-
-
Procedure:
-
Mount the specimen in the creep machine.
-
Heat the specimen to the test temperature and allow it to stabilize.
-
Apply the predetermined constant load to the specimen.
-
Continuously monitor and record the strain (elongation) as a function of time.
-
The test is typically run until the specimen ruptures.
-
Record the time to rupture, elongation at rupture, and reduction of area.
-
Plot the creep strain versus time to obtain the three stages of creep (primary, secondary, and tertiary).
-
High-Temperature Oxidation Testing
Objective: To assess the resistance of this compound alloys to oxidation at elevated temperatures in a controlled atmosphere.
Methodology:
-
Specimen Preparation:
-
Cut small, coupon-sized specimens from the alloy.
-
Polish the surfaces of the coupons to a consistent finish (e.g., 600-grit SiC paper).
-
Clean the specimens ultrasonically in acetone and methanol and dry them thoroughly.
-
Measure the initial dimensions and weigh the specimens accurately.
-
-
Testing Apparatus:
-
A tube furnace capable of maintaining a stable high temperature.
-
A system for flowing a controlled atmosphere (e.g., dry air, oxygen) through the furnace.
-
A high-precision balance for weighing the specimens.
-
-
Procedure:
-
Place the prepared specimens in alumina (B75360) crucibles.
-
Position the crucibles within the hot zone of the tube furnace.
-
Heat the furnace to the desired test temperature while flowing the selected atmosphere.
-
Expose the specimens for a predetermined duration (e.g., 100 hours).
-
For cyclic oxidation testing, the specimens are periodically cooled to room temperature, weighed, and then returned to the furnace.
-
After the total exposure time, cool the furnace and carefully remove the specimens.
-
Weigh the oxidized specimens to determine the mass gain per unit surface area.
-
Analyze the oxide scale using techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray Spectroscopy (EDS), and X-ray Diffraction (XRD) to determine its morphology, composition, and crystal structure.
-
Mandatory Visualization
Caption: Workflow for this compound Alloy Turbine Blade Production.
Caption: Logical Relationship of the this compound Effect.
Caption: Workflow for High-Temperature Materials Testing.
References
- 1. refractorymetal.org [refractorymetal.org]
- 2. aemmetal.com [aemmetal.com]
- 3. The logical relationship - Strengthening Effect(this compound effect) of Superalloys and this compound-Hunan this compound Alloy Material Co., Ltd. [rheniumet.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. This compound Properties & Chemistry Composition | EFINEA, Inc. [efineametals.com]
- 6. researchgate.net [researchgate.net]
The Dual Power of Rhenium: Harnessing Rhenium-186 and Rhenium-188 in Radiotherapy and Nuclear Medicine
For Immediate Release
[City, State] – [Date] – The radioisotopes Rhenium-186 (B1221839) and this compound-188 are proving to be invaluable assets in the field of nuclear medicine and radiotherapy, offering potent therapeutic options for a range of oncological and other conditions. Their unique decay characteristics, coupled with versatile radiochemistry, have led to the development of several targeted radiopharmaceuticals. These agents are demonstrating significant efficacy in bone pain palliation, treatment of hepatocellular carcinoma, and prevention of restenosis after angioplasty. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with these promising isotopes.
Introduction to this compound Isotopes in Medicine
This compound-186 (¹⁸⁶Re) and this compound-188 (¹⁸⁸Re) are both beta-emitting radionuclides, a property that allows them to deliver cytotoxic radiation doses to targeted tissues with limited penetration, thereby sparing surrounding healthy cells.[1][2] One of the key advantages of these isotopes is the simultaneous emission of gamma photons, which enables imaging and patient-specific dosimetry calculations.[1][3][4] The chemical similarity of this compound to technetium, the most commonly used diagnostic radionuclide, provides a "theranostic" advantage, allowing for the development of diagnostic analogs to guide therapeutic applications.[3][4][5]
This compound-188 is particularly attractive due to its availability from a long-lived Tungsten-188/Rhenium-188 generator system, which can be conveniently located in a hospital radiopharmacy, ensuring a consistent and cost-effective supply.[3][5][6] In contrast, this compound-186 is typically produced in a nuclear reactor.[5][7]
Quantitative Data Summary
The distinct physical properties of this compound-186 and this compound-188 dictate their suitability for different therapeutic strategies. The following table summarizes their key decay characteristics.
| Property | This compound-186 | This compound-188 |
| Half-life | 3.72 days (90 hours)[5][8] | 16.9 hours[3][4] |
| Beta (β⁻) Energy (Max) | 1.07 MeV | 2.12 MeV[3][4] |
| Beta (β⁻) Energy (Avg) | 0.35 MeV | 0.784 MeV[3] |
| Gamma (γ) Energy | 137 keV (9%)[8] | 155 keV (15%)[3][4] |
| Max. Tissue Penetration | ~4.5 mm[5] | ~11 mm[5] |
| Production Method | Reactor (¹⁸⁵Re(n,γ)¹⁸⁶Re)[5] | ¹⁸⁸W/¹⁸⁸Re Generator[5][6] |
Application Notes and Protocols
Palliative Treatment of Painful Bone Metastases with this compound-186/188-HEDP
Application: this compound-186 and this compound-188 labeled to hydroxyethylidene diphosphonate (HEDP) are effective agents for palliating pain from bone metastases, particularly in patients with prostate and breast cancer.[1][9][10] The phosphonate (B1237965) component targets areas of high osteoblastic activity, delivering localized radiation to the metastatic sites.[1]
Experimental Protocol: Preparation of ¹⁸⁸Re-HEDP
This protocol is a generalized procedure based on common practices. Specific kit instructions should always be followed.
Materials:
-
Sterile, pyrogen-free vial containing HEDP and a reducing agent (e.g., SnCl₂).
-
Sodium perrhenate (B82622) ([¹⁸⁸Re]NaReO₄) eluted from a ¹⁸⁸W/¹⁸⁸Re generator.
-
0.9% sterile saline.
-
Radiochemical purity testing supplies (e.g., ITLC strips, solvent systems).
Procedure:
-
Elute the ¹⁸⁸W/¹⁸⁸Re generator with sterile saline to obtain [¹⁸⁸Re]NaReO₄.
-
Aseptically add the required activity of the [¹⁸⁸Re]NaReO₄ solution to the HEDP kit vial.
-
Gently agitate the vial to ensure complete dissolution and reaction.
-
Allow the reaction to proceed at room temperature for the recommended incubation time (typically 15-30 minutes).
-
Perform quality control to determine the radiochemical purity. A common method is instant thin-layer chromatography (ITLC).
-
The final product should be a clear, colorless solution, free of particulate matter.
Quality Control:
-
Radiochemical Purity: Typically assessed by ITLC using two solvent systems (e.g., saline and acetone). The percentage of ¹⁸⁸Re-HEDP should be >95%.
-
pH: Should be within the range specified by the kit manufacturer.
-
Sterility and Pyrogenicity: Must be tested according to standard pharmaceutical procedures.
Clinical Administration:
-
The therapeutic dose is administered intravenously. Doses can range from 1.1 GBq to 6.9 GBq.[9]
-
Patient hydration is important before and after administration to facilitate the clearance of unbound radiopharmaceutical.[11]
Workflow for ¹⁸⁸Re-HEDP Preparation and Administration
Workflow for the preparation and administration of ¹⁸⁸Re-HEDP.
Radioimmunotherapy with this compound-186/188 Labeled Monoclonal Antibodies
Application: The high specific activity of ¹⁸⁸Re makes it suitable for labeling monoclonal antibodies (mAbs) for targeted radioimmunotherapy (RIT).[5][8] This approach delivers radiation directly to tumor cells expressing specific antigens. A detailed technical protocol has been described for labeling mAbs with ¹⁸⁶Re using a MAG3 chelate.[12]
Experimental Protocol: Direct Radiolabeling of Monoclonal Antibodies with ¹⁸⁸Re
This is a generalized protocol and requires optimization for specific antibodies.
Materials:
-
Purified monoclonal antibody.
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT or SnCl₂).[8]
-
Sodium perrhenate ([¹⁸⁸Re]NaReO₄).
-
Purification supplies (e.g., size exclusion chromatography columns).
-
Quality control supplies.
Procedure:
-
Antibody Reduction: Incubate the monoclonal antibody with a reducing agent to cleave disulfide bonds and generate free sulfhydryl (-SH) groups. The molar ratio of reducing agent to antibody needs to be carefully optimized.
-
Perrhenate Reduction: In a separate reaction, reduce the [¹⁸⁸Re]NaReO₄ using a reducing agent like stannous chloride (SnCl₂).
-
Labeling Reaction: Add the reduced antibody to the reduced ¹⁸⁸Re solution. The reduced this compound will bind to the free sulfhydryl groups on the antibody.
-
Purification: Remove unbound ¹⁸⁸Re and other reactants using size exclusion chromatography.
-
Quality Control:
-
Radiochemical Purity: Determined by methods like ITLC or HPLC.
-
Immunoreactivity: Assessed by binding assays to antigen-positive cells.
-
Stability: The stability of the labeled antibody should be tested over time in serum.
-
Logical Relationship in Direct Antibody Radiolabeling
Direct radiolabeling of monoclonal antibodies with this compound-188.
Treatment of Hepatocellular Carcinoma with this compound-188-Lipiodol
Application: this compound-188 labeled to Lipiodol, an oily contrast agent, is used for the treatment of hepatocellular carcinoma (HCC).[13][14] When administered via the hepatic artery, the ¹⁸⁸Re-Lipiodol is selectively retained in the hypervascularized tumor nodules, delivering a high radiation dose.[14]
Experimental Protocol: Patient-Specific Dosimetry Planning for ¹⁸⁸Re-Lipiodol Therapy
This protocol is based on the IAEA's multicenter study approach.[15]
Procedure:
-
Scout Dose Administration: A small, diagnostic activity of ¹⁸⁸Re-Lipiodol is administered to the patient via the hepatic artery.[15]
-
SPECT/CT Imaging: At approximately 3 hours post-administration, SPECT/CT imaging is performed to assess the biodistribution of the scout dose.[15]
-
Dosimetric Calculations: The images are used to calculate the radiation absorbed doses to the tumor, normal liver, lungs, and other organs at risk.
-
Maximum Tolerated Activity (MTA) Determination: Based on the dosimetry, the maximum therapeutic activity that can be safely administered is calculated, respecting the tolerance doses of critical organs.[15]
-
Therapeutic Administration: The calculated therapeutic dose of ¹⁸⁸Re-Lipiodol is then administered.
Workflow for ¹⁸⁸Re-Lipiodol Dosimetry and Treatment
References
- 1. openmedscience.com [openmedscience.com]
- 2. Targeted Palliative Radionuclide Therapy for Metastatic Bone Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives [frontiersin.org]
- 4. This compound-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-188 Production in Hospitals, by W-188/Re-188 Generator, for Easy Use in Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unife.it [iris.unife.it]
- 8. Monoclonal Antibodies Radiolabeling with this compound-188 for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-188 HEDP to treat painful bone metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openmedscience.com [openmedscience.com]
- 11. European Nuclear Medicine Guide [nucmed-guide.app]
- 12. Labeling of monoclonal antibodies with this compound-186 using the MAG3 chelate for radioimmunotherapy of cancer: a technical protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-188 based radiopharmaceuticals for treatment of liver tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openmedscience.com [openmedscience.com]
- 15. Lipiodol for the Treatment of Hepatocellular Carcinoma (HCC) | Radiology Key [radiologykey.com]
Application Notes and Protocols for Rhenium-Containing Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium (Re)-containing nanocomposites are an emerging class of nanomaterials with significant potential in various biomedical applications, particularly in cancer theranostics and drug delivery. Their unique physicochemical properties, including high atomic number (Z=75) and potent catalytic and photothermal activities, make them suitable for use as contrast agents, drug carriers, and therapeutic agents. This document provides detailed application notes and protocols for the preparation and characterization of various this compound-containing nanocomposites.
Preparation Techniques for this compound-Containing Nanocomposites
Several methods have been developed for the synthesis of this compound-containing nanocomposites, each offering distinct advantages in controlling particle size, morphology, and composition. The choice of method depends on the desired characteristics of the nanocomposite and its intended application.
Colloidal Synthesis
Colloidal synthesis is a wet-chemical method that allows for the formation of well-dispersed nanoparticles in a liquid medium. This technique offers good control over particle size and distribution.
Protocol 1: Colloidal Synthesis of this compound Nanoparticles with PVP Capping
This protocol describes the synthesis of pseudo-spherical this compound nanoparticles (ReNPs) using Sodium Borohydride (NaBH4) as a reducing agent and Polyvinylpyrrolidone (PVP) as a capping agent.[1][2]
Materials:
-
This compound precursor (e.g., Ammonium perrhenate (B82622) - NH₄ReO₄)
-
Polyvinylpyrrolidone (PVP)
-
Sodium Borohydride (NaBH₄)
-
Deionized water
-
Nitrogen or Hydrogen gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Condenser
-
Syringe pump
Procedure:
-
Dissolve the this compound precursor and PVP in deionized water in a round-bottom flask. The molar ratio of PVP to this compound can be varied (e.g., 10:1 to 40:1) to control particle size distribution.[1]
-
Bubble Nitrogen or Hydrogen gas through the solution for at least 30 minutes to remove dissolved oxygen and create an inert atmosphere.[1]
-
Heat the solution to the desired temperature (e.g., 60 °C) under constant stirring.[2]
-
Prepare a fresh aqueous solution of NaBH₄.
-
Using a syringe pump, add the NaBH₄ solution to the heated this compound precursor solution at a controlled rate. A slower addition rate generally produces more homogeneous nanoparticles.[1]
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) until the solution color changes, indicating the formation of ReNPs.
-
Cool the solution to room temperature.
-
The resulting ReNP dispersion can be purified by dialysis or centrifugation to remove unreacted precursors and byproducts.
dot
Microemulsion Synthesis
The microemulsion technique utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids (e.g., water and oil) stabilized by a surfactant. The aqueous nanodroplets act as nanoreactors for the synthesis of nanoparticles, offering excellent control over particle size.
Protocol 2: Water-in-Oil Microemulsion Synthesis of this compound Nanoparticles
This protocol details the synthesis of ReNPs within a water-in-oil microemulsion system using dioctyl sulfosuccinate (B1259242) sodium salt (AOT) as the surfactant.[1][2]
Materials:
-
This compound precursor (e.g., NH₄ReO₄)
-
Dioctyl sulfosuccinate sodium salt (AOT)
-
n-heptane (oil phase)
-
Sodium Borohydride (NaBH₄)
-
Deionized water
Equipment:
-
Two separate flasks
-
Magnetic stirrer
-
Ultrasonicator (optional)
Procedure:
-
Prepare Microemulsion A: In a flask, dissolve AOT in n-heptane to form the oil phase. Add an aqueous solution of the this compound precursor to the AOT/n-heptane mixture under vigorous stirring to form a clear and stable water-in-oil microemulsion. The water-to-surfactant molar ratio (W) is a critical parameter for controlling nanoparticle size.
-
Prepare Microemulsion B: In a separate flask, prepare another AOT/n-heptane microemulsion containing an aqueous solution of NaBH₄.
-
Mixing and Reaction: Slowly add Microemulsion B to Microemulsion A under constant, vigorous stirring. The collision and coalescence of the aqueous nanodroplets will initiate the reduction of the this compound precursor and the formation of ReNPs within the nanoreactors.
-
Continue stirring for several hours to ensure complete reaction.
-
Nanoparticle Recovery: The ReNPs can be recovered by breaking the microemulsion, typically by adding a polar solvent like acetone (B3395972) or ethanol (B145695), followed by centrifugation and washing.
dot
Femtosecond Pulsed Laser Ablation in Liquid (fsPLAL)
fsPLAL is a top-down, clean synthesis method where a solid target is ablated by a high-power laser in a liquid environment, leading to the formation of nanoparticles.[3][4][5][6][7][8]
Protocol 3: fsPLAL Synthesis of this compound/Rhenium Oxide Nanoparticles
This protocol describes the synthesis of a mixture of this compound and this compound Oxide (Re/ReO₃) nanoparticles by ablating a this compound target in ultrapure water.[3][4][5][6][8]
Materials:
-
High-purity this compound metal target (plate)
-
Ultrapure deionized water
Equipment:
-
Femtosecond laser system (e.g., Ti:Sapphire laser)
-
Optical components for focusing the laser beam
-
Container for the liquid and target
-
Motorized stage for scanning the target
Procedure:
-
Place the this compound target at the bottom of a container filled with ultrapure deionized water.
-
Focus the femtosecond laser beam onto the surface of the this compound target.
-
Set the laser parameters:
-
Use a motorized stage to scan the laser beam across the target surface to ensure uniform ablation.
-
The ablation process generates a plasma plume in the liquid, which upon cooling and condensation, forms nanoparticles.
-
The duration of the ablation process will influence the concentration and composition of the resulting nanoparticle suspension. For example, a 30-minute ablation can produce a Re/ReO₃ mixture, while a longer duration might favor the formation of pure ReO₃.[3][6]
-
The resulting nanoparticle suspension can be used directly or further processed.
High-Temperature Reduction
This method is particularly useful for producing nanocomposites where this compound nanoparticles are supported on a matrix, such as carbon nanotubes.
Protocol 4: High-Temperature Synthesis of this compound-MWCNT Nanocomposites
This protocol involves the functionalization of multi-walled carbon nanotubes (MWCNTs), impregnation with a this compound precursor, and subsequent high-temperature reduction.[9][10][11][12]
Materials:
-
Multi-walled carbon nanotubes (MWCNTs)
-
Nitric acid (65%)
-
This compound precursor (e.g., HReO₄ or NH₄ReO₄)
-
Hydrogen gas (reducing atmosphere)
-
Inert gas (e.g., Argon)
Equipment:
-
Ultrasonicator
-
Filtration setup
-
High-temperature tube furnace
Procedure:
-
Functionalization: Disperse the MWCNTs in 65% nitric acid and sonicate for a period to introduce functional groups (e.g., -COOH, -OH) on their surface. These groups will act as nucleation sites for the this compound nanoparticles.[9]
-
Filter and wash the functionalized MWCNTs with deionized water until the pH is neutral, then dry them.
-
Impregnation: Disperse the functionalized MWCNTs in a solution of the this compound precursor and stir for a set duration to allow for the adsorption of the precursor onto the MWCNT surface.[12]
-
Filter and dry the impregnated MWCNTs.
-
Reduction: Place the dried material in a quartz boat inside a tube furnace. Heat the furnace to a high temperature (e.g., 600-800 °C) under a flow of hydrogen and an inert gas to reduce the this compound precursor to metallic this compound nanoparticles on the surface of the MWCNTs.[9][12]
-
Cool the furnace to room temperature under an inert atmosphere before collecting the this compound-MWCNT nanocomposite.
Liquid-Phase Exfoliation
This top-down approach is suitable for producing two-dimensional (2D) nanomaterials, such as this compound disulfide (ReS₂) nanosheets, from their bulk counterparts.
Protocol 5: Liquid-Phase Exfoliation of ReS₂ Nanosheets
This protocol describes the exfoliation of bulk ReS₂ crystals into few-layer nanosheets using sonication in a suitable solvent.[13][14][15][16]
Materials:
-
Bulk this compound disulfide (ReS₂) powder or crystals
-
N-methyl-2-pyrrolidone (NMP) or other suitable solvent (e.g., a mixture of ethanol and water)[13]
Equipment:
-
Probe sonicator or ultrasonic bath
-
Centrifuge
Procedure:
-
Disperse the bulk ReS₂ material in the chosen solvent (e.g., NMP) in a centrifuge tube.[15]
-
Sonicate the dispersion for an extended period (e.g., several hours) using a high-power probe sonicator or in an ultrasonic bath. The sonication process provides the energy to overcome the van der Waals forces between the ReS₂ layers, leading to exfoliation.
-
After sonication, centrifuge the dispersion at a low speed to remove any remaining bulk material and large aggregates.
-
Carefully collect the supernatant, which contains the exfoliated ReS₂ nanosheets.
-
The supernatant can be further centrifuged at higher speeds to select for nanosheets of a specific size range.
-
The final product is a stable dispersion of few-layer ReS₂ nanosheets.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature on the preparation and properties of this compound-containing nanocomposites.
Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics
| Synthesis Method | Precursor | Reducing Agent | Capping Agent/Support | Key Parameters | Nanoparticle Size | Reference |
| Colloidal Synthesis | NH₄ReO₄ | NaBH₄ | PVP | Temperature: 10-80 °C; PVP/Re ratio: 10-40 | 0.7 - 2.8 nm | [1][2] |
| Microemulsion | NH₄ReO₄ | NaBH₄ | AOT/n-heptane | Water/surfactant ratio | 0.8 - 1.4 nm | [1][2] |
| fsPLAL | Re metal | - | Water | Laser Power: 800 mW; Wavelength: 800 nm | 20 - 60 nm | [3][5][6][8] |
| High-Temp. Reduction | HReO₄/NH₄ReO₄ | H₂ | MWCNTs | Temperature: 600-800 °C | Not specified | [9][12] |
| Liquid-Phase Exfoliation | Bulk ReS₂ | - | NMP | Sonication time and power | Few-layer nanosheets | [13][15] |
Table 2: Properties of this compound-Containing Nanocomposites for Biomedical Applications
| Nanocomposite | Application | Property | Value | Reference |
| ReS₂ Nanosheets | Photothermal Therapy | Photothermal Conversion Efficiency | 79.2% | [14] |
| ReS₂ Nanosheets | Bioimaging | High-Z element for CT imaging | Z = 75 | [14] |
Signaling Pathways in Cancer Therapy
This compound-containing nanocomposites, particularly this compound complexes, have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis via mitochondrial pathways and the generation of reactive oxygen species (ROS).
Mitochondrial Pathway of Apoptosis
Certain this compound complexes can accumulate in the mitochondria of cancer cells, leading to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway.[17][18][19][20]
dot
p53-Mediated Apoptosis
Some this compound compounds can activate the p53 tumor suppressor protein, which in turn can trigger apoptosis by upregulating pro-apoptotic proteins like Bax.[21][22][23][24]
dot
ROS Generation and Oxidative Stress
The generation of reactive oxygen species (ROS) is another key mechanism by which this compound-containing nanocomposites can induce cancer cell death. This is particularly relevant for photodynamic therapy (PDT) and photothermal therapy (PTT).[4][25][26][27]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound/rhenium oxide nanoparticles production using femtosecond pulsed laser ablation in liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound/rhenium oxide nanoparticles production using femtosecond pulsed laser ablation in liquid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. The modern approach to manufacturing of carbon-rhenium nanocomposites - Journal of Achievements in Materials and Manufacturing Engineering - Tom Vol. 115, nr 2 (2022) - BazTech - Yadda [yadda.icm.edu.pl]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Liquid-Phase Exfoliation of this compound Disulfide by Solubility Parameter Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mitochondria-Accumulating this compound(I) Tricarbonyl Complexes Induce Cell Death via Irreversible Oxidative Stress and Glutathione Metabolism Disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent Development of this compound-Based Materials in the Application of Diagnosis and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phosphorescent this compound(I) complexes conjugated with artesunate: Mitochondrial targeting and apoptosis-ferroptosis dual induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mitochondria-Accumulating this compound(I) Tricarbonyl Complexes Induce Cell Death via Irreversible Oxidative Stress and Glutathione Metabolism Disturbance [m.x-mol.net]
- 21. The ruthenium(II)-arene compound RAPTA-C induces apoptosis in EAC cells through mitochondrial and p53-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Ruthenium Complexes With Piplartine Cause Apoptosis Through MAPK Signaling by a p53-Dependent Pathway in Human Colon Carcinoma Cells and Inhibit Tumor Development in a Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 25. Biodegradable Ruthenium‐this compound Complexes Containing Nanoamplifiers: Triggering ROS‐Induced CO Release for Synergistic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Biodegradable Ruthenium-Rhenium Complexes Containing Nanoamplifiers: Triggering ROS-Induced CO Release for Synergistic Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
Application Notes & Protocols for the Determination of Rhenium Concentrations
This document provides detailed application notes and protocols for the quantitative determination of Rhenium (Re) concentrations in various sample matrices. The methodologies outlined are intended for researchers, scientists, and drug development professionals.
Introduction to this compound Analysis
This compound is a rare element with significant applications in high-temperature superalloys, catalysts, and medicine.[1][2] Accurate determination of its concentration, often at trace and ultra-trace levels, is crucial for geological surveying, quality control in alloy manufacturing, and environmental monitoring.[3] The analytical methods employed for this compound determination vary depending on the sample matrix, the expected concentration range, and the required precision and accuracy. This document outlines several key analytical techniques, including Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), Neutron Activation Analysis (NAA), and Spectrophotometry.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for the determination of this compound at trace and ultra-trace concentrations due to its high sensitivity and selectivity.[1][4] It is particularly effective for analyzing geological and environmental samples.[3][5][6]
Quantitative Data
| Parameter | Value | Sample Matrix | Reference |
| Limit of Detection (LOD) | 1 ng L⁻¹ | Water Samples | [4] |
| Limit of Detection (LOD) | sub-pg g⁻¹ | Geological Samples | [3] |
| Quantitative Range | 0.00002 - 0.05 % | Copper and Molybdenum Ores | [4][7] |
Experimental Protocol: this compound Determination in Geological Samples by MC-ICP-MS
This protocol describes the determination of this compound concentrations in geological samples using Multi-Collector Inductively Coupled Plasma - Mass Spectrometry (MC-ICP-MS).[5][6]
2.2.1. Sample Preparation and Digestion
-
Weigh approximately 1-2 g of powdered and homogenized rock sample into a Carius tube.[5][6]
-
Add a known amount of this compound isotope spike (e.g., ¹⁸⁵Re) for isotope dilution analysis.
-
Add 10 mL of a 4:1 mixture of concentrated nitric acid (HNO₃) and hydrochloric acid (HCl) (reverse aqua regia).[8]
-
Seal the Carius tube and heat it in a stainless steel sheath at 200°C for 12 hours to ensure complete sample digestion and isotopic equilibration.[8]
-
After cooling, carefully open the Carius tube and transfer the contents to a centrifuge tube.[8]
-
Centrifuge the solution to separate any solid residue.[8]
-
Decant the supernatant into a clean beaker and evaporate to dryness.[8]
2.2.2. Chromatographic Separation
-
Dissolve the residue from the digestion step in 12 mL of 2 mol/L HCl.[8]
-
Load the solution onto an anion exchange resin column (e.g., Bio-rad AG 1-X8).[8]
-
Wash the column with 12 mL of 2 mol/L HCl to remove matrix elements.[8]
-
Elute the this compound with 15 mL of 9 mol/L HNO₃.[8]
-
Evaporate the eluted solution to dryness and redissolve in 3 mL of 3% HNO₃ for ICP-MS analysis.[8]
2.2.3. ICP-MS Analysis
-
Introduce the prepared sample solution into the MC-ICP-MS.
-
Measure the intensities of the this compound isotopes (¹⁸⁵Re and ¹⁸⁷Re).
-
Calculate the this compound concentration based on the measured isotope ratios and the amount of spike added.
Experimental Workflow
Caption: Workflow for this compound determination by ICP-MS.
Neutron Activation Analysis (NAA)
NAA is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials.[9][10] It is a non-destructive method, which is a significant advantage for precious samples.[10][11]
Quantitative Data
| Parameter | Value | Sample Matrix | Reference |
| Detection Limit | ppb to ppt (B1677978) level | General | [9] |
Experimental Protocol: this compound Determination in Rock Samples by NAA
This protocol describes a method for the determination of this compound in rocks after preconcentration.[12]
3.2.1. Sample Preconcentration
-
Fuse the rock sample with a suitable flux in a Teflon beaker.[12]
-
Dissolve the cooled melt in water.[12]
-
Perform a two-fold extraction with acetone (B3395972) saturated with 5 N KOH.[12]
-
Evaporate the combined acetone extracts to dryness.[12]
-
Dissolve the residue in 5 mL of water and pass it through a TBP (tributyl phosphate) column to eliminate metal impurities.[12]
-
Collect the perrhenic acid and evaporate it to a small volume.[12]
-
Transfer the concentrated solution onto a polyethylene (B3416737) foil and seal it.[12]
3.2.2. Irradiation and Counting
-
Irradiate the prepared sample and standards in a nuclear reactor with a neutron flux of approximately 1x10¹³ n·cm⁻²·s⁻¹ for 20 hours.[12]
-
After a cooling period of 40 hours, count the gamma-ray emissions using a Ge(Li) detector.[12]
-
Identify and quantify the this compound based on the characteristic gamma-ray energies and intensities of the ¹⁸⁶Re and ¹⁸⁸Re isotopes.
Experimental Workflow
Caption: Workflow for this compound determination by NAA.
Spectrophotometry
Spectrophotometric methods are classic analytical techniques that can be adapted for the determination of this compound. These methods are often based on the formation of a colored complex.[13]
Quantitative Data
| Parameter | Value | Sample Matrix | Reference |
| Detection Limit | 0.001 mg | In solution with 10 mg of Molybdenum | [13] |
| Linear Range | 2–15 ng ml⁻¹ | Molybdenite | [14] |
Experimental Protocol: Catalytic Spectrophotometric Determination of this compound
This method is based on the catalytic effect of this compound on the reduction of N,N-dimethyldithiooxamide (DMDTO) by tin(II) in an alkaline medium, which produces a blue-colored product.[14]
4.2.1. Reagent Preparation
-
Prepare a standard this compound solution.
-
Prepare a solution of N,N-dimethyldithiooxamide in a suitable solvent.
-
Prepare a tin(II) chloride solution in hydrochloric acid.
-
Prepare an alkaline buffer solution.
4.2.2. Procedure
-
To a series of volumetric flasks, add increasing volumes of the standard this compound solution.
-
Add the alkaline buffer solution to each flask.
-
Add the DMDTO solution to each flask and mix.
-
Initiate the reaction by adding the tin(II) solution to each flask at a fixed time interval.
-
After a specific time (e.g., 10 or 33 minutes), measure the absorbance of the blue-colored product at 634 nm against a reagent blank.[14]
-
Construct a calibration curve by plotting absorbance versus this compound concentration.
-
For sample analysis, prepare the sample solution (e.g., by alkaline fusion of molybdenite followed by water extraction) and follow the same procedure.[14]
Logical Relationship
Caption: Principle of catalytic spectrophotometric determination of this compound.
Other Analytical Techniques
Several other techniques can be employed for this compound determination, each with its own advantages and limitations.
-
Polarography: This electrochemical technique can be used for the determination of small concentrations of this compound(VII) in perchloric acid solutions, with detection limits as low as 2 x 10⁻⁸ M.[15]
-
X-ray Fluorescence (XRF): XRF is a non-destructive technique suitable for the analysis of this compound in various materials, including alloys and ores.[16] It can measure this compound amounts from 18.7% to 37.0% in nickel-rhenium coatings.[16]
-
Atomic Absorption Spectrophotometry (AAS): While less sensitive than ICP-MS, AAS can be a simpler and more cost-effective method for this compound analysis in certain applications.[17]
The choice of the most appropriate analytical method depends on factors such as the required detection limit, the nature of the sample matrix, available instrumentation, and the cost of analysis. For ultra-trace analysis, ICP-MS is generally the preferred method, while NAA offers the advantage of being non-destructive. Spectrophotometric methods, although less sensitive, can be suitable for routine analysis where high sensitivity is not a primary requirement.
References
- 1. researchgate.net [researchgate.net]
- 2. A unique this compound detection technique - InfoGor [infogor.ru]
- 3. This compound and osmium analysis in soil and rock samples: a review of ultra-trace detection methods - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. High intermediate precision this compound isotopic measurements in geological samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. english.gyig.cas.cn [english.gyig.cas.cn]
- 9. ceriumlabs.com [ceriumlabs.com]
- 10. youtube.com [youtube.com]
- 11. nrc.gov [nrc.gov]
- 12. inis.iaea.org [inis.iaea.org]
- 13. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 14. Highly selective catalytic spectrophotometric determination of nanogram amounts of this compound with N,N-dimethyldithiooxamide in alkaline medium - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Investigations on the polarographic behaviour of this compound in perchloric acid solutions (Journal Article) | ETDEWEB [osti.gov]
- 16. Does an XRF analyzer find this compound? [vrxrf.com]
- 17. dwgateway.library.unr.edu [dwgateway.library.unr.edu]
Rhenium Complexes: A New Frontier in Combating Antimicrobial Resistance
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria poses a significant threat to global health. As conventional antibiotics lose their efficacy, there is an urgent need to explore novel antimicrobial agents with unconventional mechanisms of action. Rhenium (Re) complexes have emerged as a promising class of metallodrugs, demonstrating significant activity against resistant bacterial strains, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA). This document provides a comprehensive overview of the application of this compound complexes as antimicrobial agents, including their synthesis, antimicrobial efficacy, cytotoxicity, and proposed mechanisms of action. Detailed protocols for key experimental procedures are provided to facilitate further research and development in this critical area.
Antimicrobial Activity and Cytotoxicity of this compound Complexes
This compound complexes, particularly those with a fac-[Re(CO)₃]⁺ core, have shown potent antimicrobial activity. Their efficacy is influenced by the nature of the coordinating ligands, with cationic complexes generally exhibiting greater activity against Gram-positive bacteria. This is hypothesized to be due to favorable interactions with the negatively charged bacterial cell membrane.
Quantitative Data Summary
The following tables summarize the in vitro antimicrobial activity (Minimum Inhibitory Concentration - MIC) and cytotoxicity (Half-maximal Inhibitory Concentration - IC₅₀) of selected this compound complexes from recent studies.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Complexes against Resistant Bacteria
| Complex Type | Ligand System | Bacterial Strain | MIC (µg/mL) | MIC (µM) | Reference |
| fac-[Re(CO)₃]⁺ | Azole derivatives | MRSA | - | 3.13 - >100 | [1] |
| fac-[Re(CO)₃]⁺ | Bipyridine derivatives | MRSA | - | 1.6 | [2] |
| fac-[Re(CO)₃]⁺ | Bisquinoline derivatives | MRSA | - | 5.8 - 11.6 | [3] |
| This compound(V) Dioxo | Diphosphine ligands | MRSA | 0.25 - >32 | - | [4] |
| Trimetallic (Re, Fe, Mn) | Peptide Nucleic Acid | MRSA | - | 2 | [4] |
| fac-[Re(CO)₃]⁺ | Coumarin derivatives | MRSA | 8 | - | [5] |
| fac-[Re(CO)₃]⁺ | 8-Hydroxyquinoline | P. aeruginosa | 16 | - | [6] |
| This compound Ions | - | A. baumannii | <46.9 | - | [7][8] |
| fac-[Re(CO)₃]⁺ | Diimine derivatives | MRSA | - | 0.7 - 50 | [9] |
Table 2: Cytotoxicity (IC₅₀) of this compound Complexes against Human Cell Lines
| Complex Type | Ligand System | Cell Line | IC₅₀ (µM) | Reference |
| This compound(V) Oxo | Not specified | A549 (Lung Carcinoma) | <1 | [10][11] |
| This compound(V) Oxo | Not specified | A2780 (Ovarian Carcinoma) | <1 | [10][11] |
| This compound(I) Tricarbonyl | Selenium-containing | MCF-7 (Breast Cancer) | 4.75 - 51.4 | [12] |
| This compound(I) Tricarbonyl | Pyridocarbazole | HeLa (Cervical Cancer) | 1.2 - 53 | [2][13] |
| This compound(I) Tricarbonyl | 8-Hydroxyquinoline | HL-60 (Leukemia) | 1.5 - 14 | [14] |
Proposed Mechanisms of Action
While the exact mechanisms are still under investigation, evidence suggests that this compound complexes can exert their antimicrobial effects through multiple pathways. Key proposed mechanisms include:
-
Membrane Disruption: Cationic this compound complexes are thought to interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of intracellular components and cell death.[15]
-
Inhibition of Cellular Processes: Some complexes may interfere with essential cellular processes such as the electron transport chain.[15]
-
Reactive Oxygen Species (ROS) Generation: Certain this compound complexes, particularly when activated by light, can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.[16]
-
Enzyme Inhibition: Computational studies have suggested that this compound complexes may bind to and inhibit key bacterial enzymes like lipoteichoic acid flippase (LtaA) and lipoprotein signal peptidase II (LspA).
Experimental Protocols
The following section provides detailed protocols for the synthesis of a representative this compound complex and for key biological assays to evaluate antimicrobial activity and cytotoxicity.
Synthesis of a Representative fac-[Re(CO)₃(N^N)L]⁺ Complex
This protocol describes a general procedure for the synthesis of a cationic this compound tricarbonyl complex with a bidentate diimine ligand (N^N) and a monodentate ligand (L).
Materials:
-
Pentacarbonylthis compound(I) bromide (Re(CO)₅Br)
-
Bidentate diimine ligand (e.g., 2,2'-bipyridine)
-
Monodentate ligand (e.g., pyridine)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Toluene (B28343), Methanol (HPLC grade)
-
Standard Schlenk line and glassware
-
Magnetic stirrer with heating
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve Re(CO)₅Br and an equimolar amount of the bidentate diimine ligand in toluene.
-
Reflux the mixture overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to cool to room temperature. The intermediate product, fac-[Re(CO)₃(N^N)Br], will precipitate.
-
Filter the precipitate and wash with toluene and diethyl ether.
-
Suspend the dried intermediate in methanol.
-
Add 1.2 molar equivalents of AgOTf and an equimolar amount of the monodentate ligand.
-
Protect the reaction from light and reflux overnight.
-
After cooling, filter the mixture to remove the precipitated AgBr.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting cationic complex, fac-[Re(CO)₃(N^N)L]OTf, by washing with water followed by centrifugation or by recrystallization.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Bacterial strains (e.g., MRSA ATCC 43300, S. aureus ATCC 25923)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound complex stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum by suspending several colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial twofold dilutions of the this compound complex stock solution in CAMHB in the 96-well plate.
-
Add the bacterial inoculum to each well containing the diluted complex.
-
Include a positive control (bacteria in broth without complex) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the complex that completely inhibits visible bacterial growth.
Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the cytotoxicity of this compound complexes against a human cell line (e.g., HeLa).
Materials:
-
Human cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound complex stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the 96-well plates with cells at a density of 4 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with increasing concentrations of the this compound complex for 48 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the complex that causes a 50% reduction in cell viability compared to the untreated control.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating this compound complexes and a proposed mechanism of action.
Caption: Experimental workflow for the evaluation of this compound complexes.
Caption: Proposed mechanisms of action for this compound complexes.
Conclusion and Future Directions
This compound complexes represent a versatile and promising platform for the development of novel antimicrobial agents to combat resistant bacteria. Their tunable chemical structures, diverse mechanisms of action, and, in some cases, low in vivo toxicity make them attractive candidates for further investigation. Future research should focus on elucidating detailed structure-activity relationships, optimizing ligand design to enhance efficacy and reduce toxicity, and exploring their in vivo efficacy in preclinical models of infection. The protocols and data presented herein provide a solid foundation for researchers to contribute to this exciting and critical field of drug discovery.
References
- 1. Boosting Antibiotic Efficacy of Azole Drugs against Methicillin‐Resistant Staphylococcus Aureus by Coordination to this compound Carbonyl Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Complexes with Red-Light-Induced Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Light‐Activated this compound Complexes with Dual Mode of Action against Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anti-microbial activity of a new series of bis(diphosphine) this compound( v ) dioxo complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02157A [pubs.rsc.org]
- 5. Computer-Aided Drug Design and Synthesis of this compound Clotrimazole Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tricarbonyl this compound(i) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Targeting Multiresistant Gram-Positive Bacteria by Ruthenium, Osmium, Iridium and Rhodium Half-Sandwich Type Complexes With Bidentate Monosaccharide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of this compound Di- and Tricarbonyl Diimine Complexes: Insights on Membrane-Bound S. aureus Protein Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis-Inducing this compound(V) Oxo Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. This compound‐Based Complexes and in Vivo Testing: A Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the In Vivo and In Vitro Anticancer Activity of this compound Isonitrile Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tricarbonyl this compound( i ) complexes with 8-hydroxyquinolines: structural, chemical, antibacterial, and anticancer characteristics - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03141E [pubs.rsc.org]
- 15. sonar.ch [sonar.ch]
- 16. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Rhenium-Osmium (Re-Os) Geochronology and Isotope Dating
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for Rhenium-Osmium (Re-Os) geochronology and isotope dating. This powerful isotopic system is a versatile tool for dating a wide range of geological materials and processes, offering unique insights where other geochronometers may be unsuitable. The strongly siderophilic (iron-loving) and chalcophilic (sulfur-loving) nature of both Re and Os makes this method particularly effective for dating sulfide (B99878) minerals and organic-rich sedimentary rocks.[1][2]
Introduction to this compound-Osmium Geochronology
The Re-Os geochronometer is based on the beta decay of this compound-187 (¹⁸⁷Re) to Osmium-187 (¹⁸⁷Os) with a half-life of approximately 41.6 billion years.[3] This long half-life makes the system suitable for dating rocks throughout Earth's history. The fundamental principle of Re-Os dating involves measuring the concentrations of the parent isotope (¹⁸⁷Re) and the daughter isotope (¹⁸⁷Os) in a sample to determine its age.
The age is calculated using the isochron method, which involves analyzing multiple cogenetic samples with varying Re/Os ratios.[3] By plotting ¹⁸⁷Re/¹⁸⁸Os against ¹⁸⁷Os/¹⁸⁸Os, the slope of the resulting isochron yields the age of the samples, while the y-intercept provides the initial ¹⁸⁷Os/¹⁸⁸Os ratio, a valuable tracer for the source of the material.[3] For certain minerals with very high Re/Os ratios and negligible initial Os, a model age can be calculated from a single sample.[4][5]
Applications
The Re-Os dating technique has a broad range of applications in the Earth and planetary sciences, including:
-
Dating Sulfide-Rich Ore Deposits: Due to the chalcophilic nature of Re and Os, this method is ideal for directly dating sulfide minerals like molybdenite, pyrite, and arsenopyrite, providing crucial constraints on the timing of ore formation.[6]
-
Geochronology of Organic-Rich Sedimentary Rocks: Re and Os are enriched in organic matter, allowing for the direct dating of black shales and other organic-rich sediments. This application is vital for establishing high-resolution geological timescales and understanding past ocean anoxic events.[6][7]
-
Petroleum System Analysis: The Re-Os system can be used to date the timing of petroleum generation and migration by analyzing the asphaltene fraction of crude oils.[6][8]
-
Mantle and Crustal Evolution: The distinct geochemical behaviors of Re and Os during mantle melting make the ¹⁸⁷Os/¹⁸⁸Os ratio a powerful tracer for studying the evolution of the Earth's mantle and crust.[3]
-
Cosmochemistry: The Re-Os system is extensively used to date iron meteorites and to study the early history of the solar system.[9]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to Re-Os geochronology.
Table 1: Typical this compound and Osmium Concentrations in Geological Materials
| Geological Material | This compound (Re) Concentration (ppb) | Osmium (Os) Concentration (ppb) | Typical ¹⁸⁷Re/¹⁸⁸Os Ratio |
| Molybdenite | 100s to 1,000,000s | 1s to 100s | >10,000 |
| Pyrite | 1s to 100s | 0.01s to 1s | 10 - 10,000 |
| Organic-Rich Shale | 10s to 100s | 0.1s to 1s | 10 - 10,000 |
| Crude Oil (Asphaltene) | 10s to 1000s | 0.1s to 10s | Variable |
| Continental Crust | ~0.39 | ~0.05 | ~14 |
| Depleted Mantle | ~0.28 | ~3.4 | ~0.08 |
| Chondritic Meteorites | ~36.5 | ~500 | ~0.4 |
Data compiled from multiple sources.[1][5][8]
Table 2: Key Parameters for Re-Os Analytical Protocols
| Parameter | Value/Range | Notes |
| Sample Digestion | ||
| Sample Weight (Molybdenite) | 0.025 - 0.1 g | Depends on expected Re concentration.[10] |
| Sample Weight (Shales/Sulfides) | 0.2 - 2 g | Larger sample sizes may be needed for low-concentration materials.[9][11] |
| Digestion Reagents | Inverse Aqua Regia (HNO₃ + HCl) or CrO₃ + H₂SO₄ | Choice depends on sample matrix.[4][8] |
| Digestion Vessel | Carius Tube (borosilicate glass) | Essential for closed-system digestion to prevent Os loss.[11] |
| Digestion Temperature | 220 - 240 °C | Ensures complete sample dissolution and spike-sample equilibration.[3][12][13] |
| Digestion Time | 12 - 72 hours | Longer times may be required for refractory phases.[13] |
| Chemical Separation | ||
| Osmium Separation | Solvent Extraction (CHCl₃ or CCl₄) followed by micro-distillation | Isolates volatile OsO₄ from the sample matrix.[4][8] |
| This compound Separation | Anion Exchange Chromatography or Solvent Extraction (Acetone-NaOH) | Separates Re from matrix elements.[4][8][14] |
| Mass Spectrometry | ||
| Analytical Technique | N-TIMS or MC-ICP-MS | N-TIMS offers higher precision for Os, while MC-ICP-MS is faster.[9][11] |
| Procedural Blank (Os) | < 1 pg (typically < 0.3 pg) | Critical for analyzing low-level samples.[11][15] |
| Procedural Blank (Re) | < 15 pg | Important for accurate concentration determination.[15][16] |
| Measurement Precision (¹⁸⁷Os/¹⁸⁸Os) | < 0.1% (N-TIMS) | High precision is crucial for accurate age determination.[11] |
Experimental Protocols
The following are detailed protocols for the key experimental procedures in Re-Os geochronology. Note: All procedures should be conducted in a clean laboratory environment with appropriate personal protective equipment, as some reagents are highly corrosive and toxic.
Sample Preparation and Digestion (Carius Tube Method)
This protocol is suitable for the digestion of sulfide minerals and organic-rich sedimentary rocks.
-
Sample Weighing: Accurately weigh an appropriate amount of powdered sample (see Table 2) into a pre-cleaned Carius tube.
-
Spike Addition: Add a precisely calibrated mixed ¹⁸⁵Re-¹⁹⁰Os isotopic tracer solution to the Carius tube. The amount of spike added should be appropriate to the expected Re and Os concentrations in the sample to achieve optimal isotope ratios for mass spectrometric analysis.
-
Acid Addition: Carefully add the digestion acid mixture.
-
Tube Sealing: Immediately after adding the acids, freeze the bottom of the Carius tube in liquid nitrogen and seal the tube using a torch.
-
Digestion: Place the sealed Carius tube in a protective steel jacket and heat it in an oven at 220-240°C for 12-72 hours.[3][12][13] This ensures complete dissolution of the sample and equilibration between the sample and the isotopic spike.
-
Cooling: After digestion, allow the Carius tube to cool completely to room temperature before opening.
Osmium Separation (Solvent Extraction and Micro-distillation)
-
Tube Opening: Carefully open the cooled Carius tube.
-
Solvent Extraction: Transfer the acidic solution to a separation funnel. Add chloroform (B151607) (CHCl₃) or carbon tetrachloride (CCl₄) and shake vigorously to extract the volatile osmium tetroxide (OsO₄) into the organic phase.[6][8] Repeat the extraction multiple times to ensure complete recovery of Os.
-
Back-Extraction: Combine the organic phases and back-extract the Os into hydrobromic acid (HBr).[8] This transfers the Os back into an aqueous phase.
-
Micro-distillation: Purify the Os from the HBr solution by micro-distillation. This involves gently heating the solution to volatilize OsO₄, which is then collected in a small volume of a reducing agent. This step is crucial for obtaining a clean Os fraction for mass spectrometry.
This compound Separation (Anion Exchange Chromatography)
-
Sample Loading: After the Os has been extracted, the remaining acidic solution containing Re is evaporated to dryness and redissolved in a suitable acid, typically dilute nitric acid. This solution is then loaded onto an anion exchange resin column.
-
Matrix Elution: Wash the column with dilute acid to remove matrix elements, which do not bind to the resin as strongly as the perrhenate (B82622) ion (ReO₄⁻).
-
This compound Elution: Elute the purified Re from the column using a stronger acid, such as more concentrated nitric acid or perchloric acid.[14]
-
Alternative Method (Solvent Extraction): this compound can also be separated by converting the sample solution to a sodium hydroxide (B78521) (NaOH) medium and then extracting the Re into acetone.[4]
Isotopic Analysis (N-TIMS and MC-ICP-MS)
-
Osmium Analysis (N-TIMS): The purified Os fraction is loaded onto a platinum filament with an emitter (e.g., Ba(OH)₂).[11] The isotopes are measured as OsO₃⁻ ions in a negative thermal ionization mass spectrometer (N-TIMS). N-TIMS provides very high precision for Os isotopic measurements.[11]
-
This compound Analysis (ICP-MS or N-TIMS): The purified Re fraction is typically analyzed by inductively coupled plasma mass spectrometry (ICP-MS).[11] For very high precision work, Re can also be measured by N-TIMS.
-
Data Correction: The measured isotope ratios are corrected for instrumental mass fractionation, spike contribution, and procedural blanks.
Visualizations
The following diagrams illustrate the key concepts and workflows in Re-Os geochronology.
Caption: The radioactive decay of this compound-187 to Osmium-187.
Caption: A generalized experimental workflow for Re-Os geochronology.
Caption: A schematic Re-Os isochron diagram.
References
- 1. app.ingemmet.gob.pe [app.ingemmet.gob.pe]
- 2. Issue:Simplified technique for the measurements of Re-Os isotope by multicollector inductively coupled plasma mass spectrometry (MC-ICP-MS) : Geochemical Journal [geochemical-journal.jp]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Re–Os geochronology for sulfides and organic-rich sediments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. chemostrat.com [chemostrat.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Analytical Methods for Os Isotope Ratios and Re-PGE Mass Fractions in Geological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation and certification of Re-Os dating reference materials: Molybdenites HLP and JDC [pubs.usgs.gov]
- 11. Frontiers | Analytical Methods for Os Isotope Ratios and Re-PGE Mass Fractions in Geological Samples [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. dggs.alaska.gov [dggs.alaska.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Chemical Vapor Deposition of Rhenium Coatings for High-Temperature Corrosion Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of rhenium (Re) coatings applied via Chemical Vapor Deposition (CVD) for enhanced corrosion and oxidation resistance in high-temperature environments. Detailed experimental protocols for both the deposition process and subsequent corrosion testing are included to facilitate replication and further research.
Introduction
This compound is a refractory metal with an exceptionally high melting point (3180 °C), excellent high-temperature strength, and good resistance to chemical attack. These properties make it an ideal candidate for protective coatings on components subjected to extreme environments, such as those found in aerospace, rocketry, and high-temperature industrial processes. Chemical Vapor Deposition is a versatile technique for producing high-purity, dense, and adherent this compound coatings on a variety of substrates. This document outlines the procedures for depositing and characterizing the performance of these coatings.
Data Presentation
The following tables summarize key performance data for CVD this compound coatings, focusing on their physical properties and resistance to high-temperature oxidation.
Table 1: Physical and Mechanical Properties of CVD this compound Coatings
| Property | Value | Substrate(s) | Precursor(s) | Deposition Temperature (°C) |
| Microhardness | ~377 kg/mm ² | Graphite (B72142) | This compound Chloride | 800-850 |
| Adhesion Strength | ~10.2 MPa (improves with heat treatment) | Graphite | This compound Chloride | Not Specified |
| Primary Impurities | Carbon (0.0140 wt%), Oxygen (0.0067 wt%) | Graphite | Not Specified | Not Specified |
| Crystal Structure | Columnar grains | Graphite, Molybdenum | Re₂(CO)₁₀, this compound Chloride | >600 |
Table 2: High-Temperature Oxidation Resistance of this compound Coatings
| Application | Test Duration | Test Temperature (°C) | Corrosive Environment | Mass Loss | Performance Notes |
| This compound Thruster Chamber | > 8 hours (4 hours burn time) | 2150 - 2200 | MMH/NTO Propellant | 0.9 g (1.4%) | No measurable change in throat diameter.[1] |
| This compound Tube | Several minutes | ~1000 | Flowing Air | Catastrophic Oxidation (uncoated) | Demonstrates the necessity of a protective coating or non-oxidizing atmosphere for pure this compound at high temperatures.[2] |
| This compound with Hafnium Carbide Coating | 10 minutes | 1600 | Air | No damage to Re substrate | Illustrates the use of additional ceramic layers for enhanced oxidation protection.[2] |
Experimental Protocols
Protocol for Chemical Vapor Deposition of this compound Coatings
This protocol describes a representative process for the deposition of a dense this compound coating on a graphite or molybdenum substrate using this compound pentachloride (ReCl₅) as the precursor.
Materials and Equipment:
-
CVD Reactor (Cold-wall or Hot-wall) with vacuum and gas handling capabilities
-
Induction or resistive heating system
-
Substrate material (e.g., high-purity graphite or molybdenum)
-
This compound pentachloride (ReCl₅) precursor, solid
-
Carrier gas: High-purity Argon (Ar)
-
Reducing gas: High-purity Hydrogen (H₂)
-
Substrate cleaning solvents (e.g., acetone (B3395972), isopropanol)
-
Personal Protective Equipment (PPE) for handling corrosive precursors
Procedure:
-
Substrate Preparation:
-
Mechanically polish the substrate to the desired surface finish.
-
Ultrasonically clean the substrate in a sequence of acetone and isopropanol (B130326) for 15 minutes each.
-
Dry the substrate thoroughly with an inert gas (e.g., nitrogen or argon) and transfer it to the CVD reactor.
-
-
CVD Reactor Setup:
-
Load the cleaned substrate into the reactor and position it within the heating zone.
-
Load the ReCl₅ precursor into a vaporizer or sublimator connected to the reactor's gas inlet.
-
Evacuate the reactor to a base pressure of < 1 x 10⁻⁵ Torr to remove atmospheric contaminants.
-
Leak-check the system to ensure its integrity.
-
-
Deposition Process:
-
Heat the substrate to the target deposition temperature, typically between 1000 °C and 1300 °C.[3]
-
Heat the ReCl₅ precursor to its sublimation temperature (typically 150-200°C) to generate the precursor vapor.
-
Introduce the carrier gas (Argon) through the precursor vaporizer to transport the ReCl₅ vapor into the reactor.
-
Introduce the reducing gas (Hydrogen) into the reactor. The H₂ reduces the ReCl₅ at the hot substrate surface. The overall reaction is: 2ReCl₅ + 5H₂ → 2Re(s) + 10HCl(g).
-
Maintain a stable pressure within the reactor, which can range from low vacuum to atmospheric pressure depending on the desired coating characteristics.
-
Continue the deposition for the required duration to achieve the target coating thickness. Deposition rates are typically in the range of 0.010 - 0.012 inches per hour.[2]
-
-
Post-Deposition:
-
Turn off the precursor and hydrogen gas flows.
-
Cool the substrate to room temperature under a continuous flow of argon.
-
Once cooled, vent the reactor to atmospheric pressure with argon and safely remove the coated substrate.
-
Characterize the coating for thickness, adhesion, morphology, and composition using techniques such as SEM, XRD, and EDS.
-
Protocol for High-Temperature Oxidation Testing
This protocol outlines a general procedure for evaluating the oxidation resistance of the CVD this compound-coated substrates, based on cyclic heating methods.
Materials and Equipment:
-
High-temperature tube furnace with programmable temperature control and gas atmosphere capabilities
-
Alumina or quartz sample holder
-
Source of oxidizing gas (e.g., dry air or a specific O₂/Ar mixture)
-
Analytical balance (±0.1 mg accuracy)
-
Microscopy and surface analysis equipment (e.g., SEM, EDS, XRD) for post-exposure characterization
Procedure:
-
Sample Preparation:
-
Measure the dimensions and initial mass of the this compound-coated samples.
-
Visually inspect and document the initial surface condition of the coatings.
-
-
Cyclic Oxidation Test:
-
Place the samples in the furnace on the sample holder.
-
Establish the desired oxidizing atmosphere by flowing the test gas through the furnace.
-
Heat the furnace to the target test temperature (e.g., 1000 °C, 1200 °C, or higher) at a controlled rate.
-
Hold the samples at the test temperature for a specified duration (e.g., 1, 10, or 100 hours).
-
Cool the furnace back to room temperature. This completes one cycle.
-
Carefully remove the samples and measure their mass.
-
Visually inspect the samples for any signs of cracking, spallation, or discoloration.
-
Repeat the cycle for a predetermined number of cycles or until coating failure is observed.
-
-
Data Analysis and Characterization:
-
Plot the specific mass change (Δm/A, where A is the surface area) as a function of time or number of cycles.
-
After the final cycle, perform a detailed characterization of the exposed samples.
-
Use SEM to examine the surface morphology of the oxide scale and the coating.
-
Use cross-sectional SEM and EDS to analyze the thickness and composition of the oxide layer and any internal oxidation.
-
Use XRD to identify the phases present in the oxide scale.
-
Visualizations
The following diagrams illustrate the workflows for the experimental protocols described above.
References
Application of Rhenium Filaments in Mass Spectrometry and Electron Microscopy: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium, a refractory metal with a unique combination of physical and chemical properties, has emerged as a critical material for filaments in high-performance analytical instrumentation. Its high melting point, superior resistance to oxidation compared to tungsten, and excellent electron emission characteristics make it an ideal choice for demanding applications in mass spectrometry and electron microscopy. This document provides detailed application notes and protocols for the effective use of this compound filaments in these fields, ensuring optimal performance, longevity, and data quality.
I. This compound Filaments in Mass Spectrometry
This compound filaments are extensively used in various mass spectrometry techniques, most notably in Thermal Ionization Mass Spectrometry (TIMS) and as electron emission sources for Electron Ionization (EI) and Chemical Ionization (CI).
A. Key Advantages of this compound Filaments in Mass Spectrometry
This compound offers several distinct advantages over traditional filament materials like tungsten:
-
High Melting Point (3186 °C): Allows for operation at the high temperatures required for efficient ionization of a wide range of compounds.
-
High Work Function: Facilitates efficient surface ionization in TIMS.[1][2]
-
Resistance to Oxidation: this compound is less susceptible to oxidation than tungsten, leading to a longer filament lifetime and less interference from oxide formation, especially in the presence of water or other oxygen-containing species in the sample.[2]
-
Chemical Inertness: this compound is less likely to react with sample materials at high temperatures, ensuring the integrity of the analysis.
-
Ductility: this compound is more ductile than tungsten, making it easier to form into various filament geometries. However, pure this compound can be prone to warping at high temperatures.[3]
To address the issue of warping, alloys such as Yttria/Rhenium have been developed. The addition of yttria strengthens the this compound, reducing sagging and warping and leading to a more stable and longer-lasting filament without altering its electrical properties.[3]
B. Data Presentation: Performance of this compound and its Alloys
The following table summarizes the key performance characteristics of different filament materials used in mass spectrometry.
| Filament Material | Typical Operating Temperature (°C) | Key Advantages | Limitations |
| Pure this compound | 1800 - 2200 | High ionization efficiency, resistance to oxidation | Prone to warping at high temperatures |
| Tungsten | 1800 - 2200 | Low cost | Susceptible to oxidation and formation of carbides, can be brittle |
| Yttria/Rhenium Alloy | 1800 - 2200 | Reduced warping and sagging, longer lifetime | Higher cost than pure this compound |
| Yttria-Coated this compound | 1850 - 1950 | Lower power consumption for the same emission current, longer filament life | Coating can degrade over time |
C. Experimental Protocols for Mass Spectrometry
Objective: To remove surface contaminants and volatile species from the this compound filament to reduce background noise and ensure accurate isotopic measurements.
Materials:
-
New this compound filament
-
TIMS instrument with a vacuum chamber
-
Power supply for filament heating
Procedure:
-
Installation: Carefully install the new this compound filament into the filament assembly of the TIMS instrument according to the manufacturer's instructions.
-
Evacuation: Close the vacuum chamber and evacuate to a pressure of at least 10⁻⁶ torr.
-
Heating Ramp: Gradually increase the current to the filament to raise its temperature. A slow and controlled ramp-up is crucial to prevent thermal shock. A typical procedure involves increasing the current in small increments (e.g., 0.1 A) every few minutes.
-
Degassing Temperature: For TIMS applications, a degassing temperature of 1500-2000 °C is typically required.[1] This corresponds to a specific current that should be determined based on the filament geometry and the instrument.
-
Hold Time: Maintain the filament at the degassing temperature for 1-2 hours. During this time, volatile contaminants will be desorbed from the filament surface.
-
Cool Down: After the hold time, slowly decrease the current to allow the filament to cool down gradually.
-
Storage: If not used immediately, degassed filaments should be stored in a clean, dry, and preferably vacuum environment to prevent re-contamination and oxidation.[1]
Objective: To form a stable this compound carbide layer on the filament surface, which can enhance the ionization efficiency for certain elements, particularly actinides.
Materials:
-
Degassed this compound filament
-
TIMS instrument with a vacuum chamber and a means to introduce a carbon source
-
Carbon source (e.g., benzene, methane, or a colloidal graphite (B72142) solution)
Procedure:
-
Introduce Carbon Source: After the standard degassing procedure, introduce a controlled amount of the carbon source into the vacuum chamber while the filament is still warm.
-
Carburization Heating: Heat the filament to a temperature of 1600-1800 °C in the presence of the carbon source. The exact temperature and time will depend on the specific application and carbon source used.
-
Hold Time: Maintain the carburization temperature for 30-60 minutes to allow for the formation of a stable carbide layer.
-
Final Degassing: After carburization, perform a final, brief degassing step at a higher temperature (e.g., 2000 °C) to remove any excess carbon and stabilize the filament.
-
Cool Down: Slowly cool the filament to room temperature.
D. Visualization: Workflow and Concepts
Caption: Workflow for preparing and using a this compound filament in TIMS.
II. This compound Filaments in Electron Microscopy
While tungsten and lanthanum hexaboride (LaB₆) are more common, this compound and its alloys, particularly tungsten-rhenium (W-Re), are used in specialized electron microscopy applications where their unique properties are advantageous.
A. Key Advantages of this compound Filaments in Electron Microscopy
-
Improved Ductility and Shock Resistance: The addition of this compound to tungsten significantly improves its ductility and resistance to mechanical shock and vibration, which is a common cause of failure for pure tungsten filaments.
-
Longer Lifetime: W-Re alloy filaments often exhibit a longer operational lifetime compared to pure tungsten filaments.
-
Higher Temperature Operation: this compound's high melting point allows for stable operation at very high temperatures, which can lead to higher electron brightness.
-
Resistance to "Water Cycle" Poisoning: this compound is more resistant to the "water cycle," a phenomenon where residual water vapor in the vacuum system can react with a hot tungsten filament, leading to its rapid degradation.[4]
B. Data Presentation: Comparison of Electron Sources
The following table provides a comparative overview of common thermionic electron sources used in electron microscopy.
| Electron Source | Operating Temperature (K) | Brightness (A/cm²sr) | Energy Spread (eV) | Lifetime (hours) | Vacuum Requirement (Torr) |
| Tungsten | 2700 - 2900 | ~10⁵ | 1.5 - 3.0 | 40 - 100 | 10⁻⁵ |
| W-Re Alloy | 2700 - 2900 | Similar to Tungsten | Similar to Tungsten | >100 | 10⁻⁵ |
| LaB₆ | 1600 - 2000 | ~10⁶ | 1.5 | 500 - 2000 | 10⁻⁷ |
| CeB₆ | 1600 - 1900 | ~10⁶ | 1.0 | >2000 | 10⁻⁷ |
Note: Data for W-Re alloys can vary depending on the this compound content.
C. Experimental Protocols for Electron Microscopy
Objective: To properly install and condition a new filament to ensure stable electron emission and maximize its operational lifetime.
Materials:
-
New this compound or W-Re filament
-
SEM or TEM instrument
-
Clean, lint-free gloves
-
Appropriate tools for filament replacement (as per instrument manual)
Procedure:
-
Venting the Electron Gun Chamber: Follow the manufacturer's procedure to safely vent the electron gun chamber to atmospheric pressure.
-
Filament Replacement: Wearing clean gloves, carefully remove the old filament assembly and install the new one. Ensure proper alignment of the filament tip with the Wehnelt cap aperture.
-
Pumping Down: Close the gun chamber and pump it down to the required operating vacuum (typically < 10⁻⁵ Torr for thermionic sources).
-
Filament "Flashing" or "Outgassing":
-
With the high voltage off, slowly and incrementally increase the filament current until it just begins to glow.
-
Hold at this low temperature for 10-15 minutes to allow for initial outgassing of adsorbed molecules.
-
-
Ramping to Operating Current:
-
Turn on the high voltage.
-
Slowly increase the filament current in small steps while monitoring the emission current.
-
Observe the beam on the fluorescent screen or through the beam current monitor.
-
Continue to increase the filament current until the emission current reaches a saturation point, where a further increase in filament current does not significantly increase the emission current. CAUTION: Do not exceed the saturation point, as this will drastically shorten the filament's life.
-
-
Beam Alignment: Once the filament is saturated, perform the standard beam alignment procedures for the microscope (gun tilt, gun shift, anode alignment) as described in the instrument's operating manual.
D. Visualization: Logical Relationships and Workflows
Caption: Key properties of this compound affecting electron microscope performance.
References
- 1. Ambient aging of this compound filaments used in thermal ionization mass spectrometry: Growth of oxo-rhenium crystallites and anti-aging strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tungsten vs. CeB6 electron source: Choosing the right desktop SEM | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. ethz.ch [ethz.ch]
- 4. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for Rhenium (I) Organometallic Covalent Binding in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhenium (I) organometallic complexes, particularly those featuring the stable fac-[Re(CO)₃]⁺ core, have emerged as a promising platform for the development of novel therapeutics.[1][2] Their unique physicochemical properties, including rich photophysical characteristics and kinetically inert nature, make them attractive scaffolds for drug design.[2][3] A particularly compelling strategy in the application of these complexes is the design of covalent inhibitors. By forming a stable, covalent bond with a specific nucleophilic residue on a target protein, these inhibitors can achieve prolonged and potent pharmacological effects.[4] This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of this compound (I) organometallic covalent inhibitors for drug development.
Key Advantages of this compound (I) Covalent Inhibitors
-
High Potency and Prolonged Efficacy: Covalent bond formation leads to irreversible or slowly reversible inhibition, resulting in sustained target engagement.[4]
-
Improved Selectivity: Targeting less conserved, nucleophilic amino acids can lead to higher selectivity for the desired protein target.
-
Overcoming Drug Resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding pocket.
-
Theranostic Potential: The inherent luminescent properties of many this compound (I) complexes allow for simultaneous imaging and therapy.[2]
Synthesis of fac-[Re(CO)₃(N^N)L] complexes
The most common starting materials for the synthesis of fac-[Re(CO)₃]⁺ complexes are Re(CO)₅Br or [Re(CO)₃(H₂O)₃]⁺.[1][2] The general strategy involves the substitution of bromide or aqua ligands with a bidentate nitrogen-donor ligand (N^N) and a monodentate ligand (L) that can be a leaving group to facilitate covalent bond formation with the target protein.
General Synthetic Protocol for fac-[ReBr(CO)₃(N^N)]
This protocol describes the synthesis of a precursor complex where L is bromide.
Materials:
-
Pentacarbonylthis compound(I) bromide (Re(CO)₅Br)
-
Bidentate ligand (N^N) (e.g., 1,10-phenanthroline (B135089) derivative)
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Schlenk flask and line
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Re(CO)₅Br (1 equivalent) in anhydrous toluene.
-
Add the bidentate N^N ligand (1.1 equivalents) to the solution.
-
Reflux the reaction mixture for 4-24 hours, monitoring the reaction progress by TLC or IR spectroscopy (monitoring the disappearance of the Re(CO)₅Br starting material).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under vacuum.
-
Precipitate the product by adding anhydrous hexane.
-
Collect the solid product by filtration, wash with hexane, and dry under vacuum.
-
The product can be further purified by recrystallization or column chromatography if necessary.
General Synthetic Protocol for Cationic fac-[Re(CO)₃(N^N)(L)]⁺ Complexes
This protocol describes the synthesis of a cationic complex, which can be more water-soluble.
Materials:
-
fac-[ReBr(CO)₃(N^N)] (from the previous protocol)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Silver hexafluorophosphate (B91526) (AgPF₆)
-
Monodentate ligand (L) (e.g., pyridine, acetonitrile)
-
Acetonitrile, anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a Schlenk flask under an inert atmosphere and protected from light, dissolve fac-[ReBr(CO)₃(N^N)] (1 equivalent) in anhydrous acetonitrile.
-
Add AgOTf or AgPF₆ (1 equivalent) to precipitate the bromide salt.
-
Stir the mixture at room temperature for 1-4 hours.
-
Filter the mixture to remove the silver bromide precipitate.
-
To the filtrate, add the monodentate ligand (L) (1-5 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature for 1-12 hours.
-
Monitor the reaction by TLC or NMR spectroscopy.
-
Once the reaction is complete, reduce the solvent volume under vacuum.
-
Precipitate the product by adding anhydrous diethyl ether.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration at which a this compound (I) complex inhibits cell growth by 50% (IC₅₀).[5]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (I) complex stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the this compound (I) complex in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted complex solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve fitting software.
Cellular Uptake Analysis by ICP-MS
This protocol quantifies the amount of this compound that enters the cells.[6]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound (I) complex
-
PBS
-
Trypsin-EDTA
-
Nitric acid (trace metal grade)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with a defined concentration of the this compound (I) complex for a specific time period (e.g., 2, 6, 12, 24 hours).
-
After incubation, wash the cells three times with ice-cold PBS to remove extracellular complex.
-
Harvest the cells by trypsinization and count the cell number.
-
Pellet the cells by centrifugation.
-
Digest the cell pellet with concentrated nitric acid.
-
Dilute the digested sample with deionized water to a suitable volume for ICP-MS analysis.
-
Prepare a standard curve using known concentrations of a this compound standard.
-
Analyze the samples by ICP-MS to determine the this compound concentration.
-
Express the cellular uptake as the amount of this compound per million cells.
Covalent Target Identification using Chemoproteomics
This protocol outlines a general workflow to identify the protein targets of a this compound (I) covalent inhibitor using a probe-based approach and mass spectrometry.[7][8]
Materials:
-
This compound (I) covalent inhibitor and a corresponding alkyne-tagged probe
-
Cell lysate
-
Azide-biotin tag
-
Copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate)
-
Streptavidin beads
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Probe Labeling: Treat cell lysate with the alkyne-tagged this compound (I) probe. As a control, pre-incubate a sample of the lysate with an excess of the untagged inhibitor to compete for binding sites.
-
Click Chemistry: Add the azide-biotin tag, copper(I) catalyst to the labeled lysate to attach a biotin (B1667282) handle to the probe-bound proteins.
-
Enrichment: Use streptavidin beads to pull down the biotinylated proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a urea-containing buffer, reduce the disulfide bonds with DTT, alkylate the cysteines with IAA, and digest the proteins into peptides with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database to identify the proteins that were pulled down. Proteins that are enriched in the probe-treated sample compared to the competitor-treated sample are potential covalent targets of the this compound (I) inhibitor.
Data Presentation
Table 1: Cytotoxicity of Selected this compound (I) Complexes
| Complex ID | Cell Line | IC₅₀ (µM) | Reference |
| Re-1 | PC3 (Prostate) | 0.32 | [6] |
| Re-2 | A2780 (Ovarian) | Value not specified | [2] |
| Re-3 | HeLa (Cervical) | Value not specified | [5] |
| Re-4 | A549 (Lung) | Value not specified | [5] |
Note: Specific IC₅₀ values for some complexes were not available in the provided search results. Researchers should refer to the primary literature for detailed quantitative data.
Visualizations
Signaling Pathway: General Mechanism of Covalent Inhibition
Caption: General mechanism of targeted covalent inhibition.
Experimental Workflow: Covalent Target Identification
Caption: Workflow for identifying protein targets of covalent inhibitors.
References
- 1. Synthesis and characterization of novel this compound(I) complexes towards potential biological imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Re(I) Complexes as Potential Selective Theranostic Agents in Cancer Cells and In Vivo in Caenorhabditis elegans Tumoral Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Time-series analysis of this compound(I) organometallic covalent binding to a model protein for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genesandcancer.com [genesandcancer.com]
- 8. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for REYOBIQ™ (rhenium Re-186 obisbemeda) in CNS Tumor Treatment
For Research, Scientific, and Drug Development Professionals
Introduction
REYOBIQ™ (rhenium Re-186 obisbemeda) is an innovative, clinical-stage radiotherapeutic agent under investigation for the treatment of aggressive central nervous system (CNS) cancers, including recurrent glioblastoma (GBM), leptomeningeal metastases (LM), and pediatric brain cancers.[1] This novel therapy combines a high-energy beta-emitting radioisotope, this compound-186 (Re-186), with a proprietary nanoliposome delivery system to enable targeted and potent radiation delivery directly to tumor sites, thereby minimizing exposure to surrounding healthy tissues.[1][2]
The Re-186 radioisotope is characterized by a short half-life and dual emissions of therapeutic beta particles and gamma photons.[2] The beta emissions provide a localized cytotoxic effect on cancer cells, while the gamma emissions facilitate real-time imaging of the drug's distribution via Single Photon Emission Computed Tomography (SPECT).[2]
This document provides a comprehensive overview of REYOBIQ™, including its mechanism of action, a summary of key clinical trial data, and detailed protocols for its application in a research and clinical trial setting.
Mechanism of Action
The therapeutic efficacy of REYOBIQ™ is predicated on a sophisticated drug delivery platform that ensures the targeted deposition of a potent radioisotope within CNS tumors. The core components of this system are the this compound-186 radioisotope, the BMEDA chelator, and the nanoliposome carrier.[3]
-
Chelation: The radioisotope this compound-186 is complexed with a proprietary small molecule chelator, N,N-bis(2-mercaptoethyl)-N',N'-diethylethylene diamine (BMEDA).[3] This chelation process is pH-sensitive. At a neutral pH, the Re-186-BMEDA complex is lipophilic, allowing it to readily cross the lipid bilayer of the nanoliposome.[3]
-
Nanoliposome Encapsulation: The Re-186-BMEDA complex is encapsulated within a nanoliposome, which is approximately 100 nanometers in diameter.[1] The interior of the nanoliposome is maintained at a higher pH, which causes the Re-186-BMEDA complex to become charged, effectively trapping it within the liposome.[3]
-
Direct CNS Delivery: For CNS tumors, REYOBIQ™ is administered directly to the tumor site, bypassing the blood-brain barrier. This is achieved through two primary methods:
-
Convection-Enhanced Delivery (CED): For solid tumors like glioblastoma, REYOBIQ™ is infused directly into and around the tumor using a pressure gradient, which allows for homogenous distribution over a large area.[1][4]
-
Intraventricular Administration: For leptomeningeal metastases, REYOBIQ™ is administered into the cerebrospinal fluid (CSF) via an Ommaya reservoir, allowing it to circulate throughout the leptomeninges where the tumor cells reside.[1]
-
-
Localized Radiotherapy: Once at the tumor site, the encapsulated Re-186 emits high-energy beta particles with a short tissue penetration range of approximately 2 mm.[1] This localized radiation delivery induces cell death, primarily through apoptosis, in the rapidly dividing cancer cells while sparing adjacent healthy brain tissue.[5][6] The nanoliposome carrier is biodegradable and non-toxic.[1]
Clinical Data Summary
REYOBIQ™ is currently being evaluated in several clinical trials for various CNS cancers, most notably the ReSPECT-GBM trial for recurrent glioblastoma and the ReSPECT-LM trial for leptomeningeal metastases.
ReSPECT-GBM (Recurrent Glioblastoma)
The ReSPECT-GBM trial (NCT01906385) is a Phase 1/2 study evaluating the safety and efficacy of a single dose of REYOBIQ™ administered by Convection-Enhanced Delivery (CED).[3][7]
Table 1: ReSPECT-GBM Phase 1/2 Clinical Trial Data
| Parameter | Result | Reference |
| Dose Escalation | Doses ranged from 1.0 mCi to 22.3 mCi. | [3] |
| Maximum Tolerated Dose | Not reached up to the highest dose tested. | [3] |
| Absorbed Radiation Dose | Average absorbed doses of 250 to 450 Gy in higher dose cohorts. | [3] |
| Overall Survival (OS) | Median OS of 17.0 months for patients receiving >100 Gy, compared to 6.0 months for those receiving <100 Gy. | [8] |
| Bevacizumab-naïve Patients OS | Median OS of 11.0 months. | [9] |
| Safety | No dose-limiting toxicities observed; most adverse events were mild to moderate (Grade 1 or 2) and not considered treatment-related. | [3][7] |
ReSPECT-LM (Leptomeningeal Metastases)
The ReSPECT-LM trial (NCT05034497) is a Phase 1 dose-escalation study assessing the safety and efficacy of a single intraventricular dose of REYOBIQ™ in patients with LM from any solid tumor.[10]
Table 2: ReSPECT-LM Phase 1 Clinical Trial Data
| Parameter | Result | Reference |
| Dose Escalation Cohorts | 6.6 mCi, 13.2 mCi, 26.4 mCi, 44.10 mCi, 66.14 mCi, and 75 mCi. | [2][5] |
| Recommended Phase 2 Dose | 44.1 mCi. | [5][10] |
| Radiographic Response Rate | 76% clinical benefit rate (partial response + stable disease) through day 112. | [5][10][11] |
| Clinical Response Rate | 87% clinical benefit rate (symptom improvement or stability) through day 112. | [5][10][11] |
| CSF Tumor Cell Reduction | Maximum reduction of 100% from baseline at day 28. | [2][5] |
| Overall Survival (OS) | Median OS of 9.0 months across cohorts 1-4. | [2][5] |
| Safety | No dose-limiting toxicities (DLTs) in cohorts 1-4. One Grade 4 DLT (cytopenia) in each of cohorts 5 and 6. | [5][6][11] |
Experimental Protocols
The following protocols are representative methodologies for the application of REYOBIQ™ in a clinical research setting. These should be adapted based on specific institutional guidelines and clinical trial protocols.
Protocol 1: Administration of REYOBIQ™ via Convection-Enhanced Delivery (CED) for Glioblastoma
This protocol outlines the procedure for administering REYOBIQ™ directly into a brain tumor.
Methodology:
-
Pre-Treatment Planning:
-
Utilize high-resolution MRI scans for 3D reconstruction of the tumor and surrounding brain structures.
-
Plan the optimal trajectory and number of catheters to ensure adequate coverage of the tumor volume.[7]
-
-
Patient Preparation:
-
Obtain informed consent from the patient.
-
Administer general anesthesia.
-
Secure the patient's head in a stereotactic frame for precise targeting.
-
-
Catheter Placement:
-
Create a burr hole at the planned entry point.
-
Using stereotactic navigation, insert the infusion catheter(s) along the planned trajectory to the target location within the tumor.
-
-
REYOBIQ™ Infusion:
-
Connect the catheter to a micro-infusion pump.
-
Initiate infusion of REYOBIQ™ at a slow, controlled rate to establish a pressure gradient for convection.
-
Monitor infusion parameters and patient's vital signs throughout the procedure.
-
-
Post-Infusion and Catheter Removal:
-
Upon completion of the infusion, slowly withdraw the catheter(s).
-
Close the burr hole and scalp incision.
-
-
Post-Procedure Monitoring and Imaging:
-
Perform SPECT/CT imaging at specified time points (e.g., immediately post-infusion and at 24 hours) to assess the distribution of Re-186 and calculate the absorbed radiation dose.[7]
-
Monitor the patient for any neurological changes or adverse events.
-
Follow-up MRI scans should be performed at scheduled intervals to evaluate tumor response.
-
Protocol 2: Administration of REYOBIQ™ via Ommaya Reservoir for Leptomeningeal Metastases
This protocol describes the administration of REYOBIQ™ into the CSF for the treatment of LM.
Methodology:
-
Pre-Treatment Assessment:
-
Confirm the patency of CSF pathways with a CSF flow study prior to treatment.[12]
-
Obtain informed consent.
-
-
Patient and Equipment Preparation:
-
Position the patient comfortably.
-
Prepare a sterile field around the Ommaya reservoir.
-
Aseptically prepare the scalp over the reservoir using an appropriate antiseptic solution (e.g., povidone-iodine).[9]
-
Assemble sterile supplies, including a 25-gauge butterfly needle, syringes for CSF aspiration and drug administration, and preservative-free saline for flushing.[9]
-
-
Reservoir Access and CSF Aspiration:
-
Palpate the dome of the reservoir.
-
Insert the 25-gauge butterfly needle perpendicularly into the center of the reservoir until the back of the needle touches the reservoir base.[9]
-
Slowly withdraw a volume of CSF equal to the volume of REYOBIQ™ to be injected (typically 2-6 mL).[9] Send the CSF for laboratory analysis (e.g., cytology, cell count).[9]
-
-
REYOBIQ™ Administration:
-
Flushing and Needle Removal:
-
Post-Procedure Monitoring and Imaging:
-
Perform whole-body planar and SPECT/CT imaging at specified intervals (e.g., end of infusion, 24 hours, 48 hours, and 7 days) to assess biodistribution and dosimetry.[12]
-
Monitor the patient for adverse effects such as headache, nausea, vomiting, or changes in neurological status.
-
Subsequent follow-up includes repeat CSF analysis and MRI to assess treatment response.
-
Protocol 3: In Vitro Cell Viability Assay for REYOBIQ™
This protocol provides a general method for assessing the cytotoxicity of REYOBIQ™ against CNS tumor cell lines using a colorimetric assay such as the MTT or MTS assay.
Materials:
-
CNS tumor cell line (e.g., U-87 MG for glioblastoma)
-
Complete cell culture medium
-
96-well cell culture plates
-
REYOBIQ™ (or a non-radioactive surrogate for initial assay development)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS ((3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader (spectrophotometer)
Methodology:
-
Cell Seeding:
-
Harvest and count tumor cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Treatment with REYOBIQ™:
-
Prepare serial dilutions of REYOBIQ™ to achieve the desired final concentrations (or radioactivity levels).
-
Remove the medium from the wells and add 100 µL of medium containing the various concentrations of REYOBIQ™. Include untreated control wells (medium only) and vehicle control wells.
-
Incubate the plate for a specified exposure period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (MTS Assay Example):
-
Following the incubation period, add 20 µL of MTS reagent solution to each well.[13]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[13]
-
During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm using a microplate reader.[14]
-
Subtract the background absorbance from a set of wells containing medium only.
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot the percent viability against the concentration of REYOBIQ™ to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
-
Note: When working with radioactive materials like REYOBIQ™, all procedures must be conducted in a licensed facility with appropriate radiation safety protocols and waste disposal procedures. A gamma counter would be used to quantify cell-bound radioactivity in parallel assays.
References
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. Convection‑enhanced drug delivery for glioblastoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. choc.org [choc.org]
- 6. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 7. Ommaya Reservoir: Care Instructions [myhealth.alberta.ca]
- 8. medicalaffairs.ucsf.edu [medicalaffairs.ucsf.edu]
- 9. youtube.com [youtube.com]
- 10. Convection-enhanced delivery for the treatment of brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Convection-enhanced Delivery for the Treatment of Brain Tumors [medscape.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Challenges in the extraction and purification of Rhenium from ores
Answering the complex challenges in the extraction and purification of rhenium requires precise, technical guidance. This support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to navigate the intricacies of this compound hydrometallurgy and radiopharmaceutical production.
Technical Support Center: this compound Extraction and Purification
This guide is designed to address specific issues encountered during the experimental extraction and purification of this compound from ores and for medical applications.
Frequently Asked Questions (FAQs)
Section 1: General Extraction & Roasting
Q1: Why is this compound so difficult to extract from its primary sources? A1: The primary challenges stem from its extreme rarity and lack of dedicated ores. This compound typically exists in trace amounts (0.02% to 0.20%) within molybdenite (MoS₂) concentrates, which are themselves by-products of copper mining.[1] This low initial concentration complicates enrichment and recovery. Furthermore, this compound shares many chemical properties with molybdenum, making their separation a significant metallurgical hurdle.[2][3]
Q2: What are the main causes of this compound loss during the processing of molybdenite concentrate? A2: A major cause of this compound loss occurs during the oxidative roasting of molybdenite concentrate.[4] this compound oxidizes to this compound heptoxide (Re₂O₇), which is highly volatile at temperatures above 350°C.[5] If the flue gases from the roaster are not efficiently scrubbed, a significant portion of the this compound can be lost.[4][5] In conventional multi-hearth roasters, the large excess of air required can dilute the this compound content in the off-gases, further complicating its capture in scrubbers.[6]
Q3: We are experiencing low this compound yields after leaching our roasted molybdenite flue dust. What could be the issue? A3: Low yields from flue dust leaching can be due to several factors:
-
Incomplete Roasting: If the roasting temperature or oxygen supply was insufficient, this compound may not have fully volatilized as Re₂O₇.
-
Inefficient Dust Collection: The electrostatic precipitators or scrubbing systems may not be capturing the finest particles of Re₂O₇ from the flue gas.
-
Leaching Conditions: Re₂O₇ is highly soluble in water.[3] However, the presence of other compounds in the dust can affect leaching efficiency. Ensure the liquid-to-solid ratio is adequate; a ratio of 3.5 has been used effectively.[1] The leach duration and temperature are also critical; conditions such as 85°C for 90 minutes have been shown to be effective.[1]
-
Co-precipitation: Other elements in the flue dust may form insoluble compounds that trap this compound.
Section 2: Solvent Extraction (SX) Troubleshooting
Q1: Our solvent extraction circuit shows poor this compound extraction efficiency. What parameters should we check first? A1: Low extraction efficiency in an SX circuit is a common problem. Systematically check the following:
-
Aqueous Phase pH/Acidity: this compound extraction is highly sensitive to the acidity of the feed solution. For amine-based extractants like Alamine 336 or quaternary amines, extraction efficiency changes significantly with pH.[7][8] For instance, with the extractant TABAC, quantitative recovery (>99%) is achievable in a pH range of 2–7 and in sulfuric or hydrochloric acid concentrations of 0.1 to 3.0 M.[2] Verify and adjust the pH of your aqueous feed to the optimal level for your specific extractant.
-
Extractant Concentration: The concentration of the extractant in the organic phase directly impacts the distribution ratio. An insufficient concentration will lead to poor extraction.[6]
-
Phase Ratio (O/A): An incorrect organic-to-aqueous phase ratio can lead to either incomplete extraction or inefficient use of the solvent. Verify that the flow rates are calibrated to achieve the target O/A ratio.
-
Contact Time: Ensure sufficient mixing time in the mixer stages for the extraction equilibrium to be reached.
-
Organic Phase Fouling: The organic phase can retain impurities over successive cycles, which reduces its effectiveness. This "organic phase poisoning" can decrease this compound extraction.[7] Consider a cleaning (scrubbing) stage for the recycled organic phase.
Q2: We are observing significant co-extraction of molybdenum with this compound. How can we improve selectivity? A2: The co-extraction of molybdenum is a classic challenge due to its similar chemistry to this compound.[2] To improve selectivity:
-
pH Control: Carefully controlling the pH is the most critical factor. Some extractants show better Re/Mo selectivity at specific pH values. For example, at a pH above 7, molybdenum extraction can be suppressed when using certain amine extractants.[2]
-
Choice of Extractant: Not all extractants have the same selectivity. Tertiary amines (e.g., Alamine 336) and quaternary amines are common, but their performance varies.[5][7] Newer extractants like Cyanex 923 or TABAC have been shown to offer high selectivity under specific conditions.[2][8]
-
Scrubbing Stage: Introduce a scrubbing stage after extraction. The loaded organic phase is washed with a specific solution that selectively strips the molybdenum, leaving the this compound in the organic phase.
Q3: The stripping of this compound from our loaded organic phase is incomplete. What is the troubleshooting process? A3: Incomplete stripping (back-extraction) prevents the recovery of this compound and reduces the efficiency of the recycled solvent.
-
Stripping Agent: Ensure the correct stripping agent and concentration are being used. Ammonium (B1175870) hydroxide (B78521) (NH₄OH) is a common and effective stripping agent for this compound from amine-based extractants.[4]
-
pH of Stripping Solution: The pH of the stripping solution is crucial. A high pH is typically required to reverse the extraction mechanism.
-
Phase Separation: Poor phase separation in the settler can lead to entrainment of the loaded organic phase in the aqueous strip solution, giving the appearance of poor stripping. Ensure settlers are operating correctly and consider adding a phase conditioner like isodecanol (B128192) or octanol (B41247) to the organic phase.[6][7]
Section 3: Ion Exchange (IX) Troubleshooting
Q1: Our ion exchange resin has a low loading capacity for this compound. What are the potential causes? A1: Low loading capacity can be caused by:
-
Competing Ions: The presence of high concentrations of competing anions, especially molybdate (B1676688) and sulfate, can occupy the exchange sites on the resin, reducing the capacity for perrhenate (B82622) (ReO₄⁻) ions.[9]
-
pH of Feed Solution: The performance of weak-base anion exchange resins is highly dependent on the pH of the solution.[9] Operation outside the optimal pH range can drastically reduce resin efficiency.
-
Resin Fouling/Degradation: Over time, resins can become fouled by organic molecules or fine particulates from the feed solution. The resin may also degrade after repeated regeneration cycles.[1]
-
Incorrect Resin Choice: Commercial resins vary in their selectivity. For solutions with high molybdenum content, a resin with high Re/Mo selectivity, such as Purolite A172, is preferable to less selective ones like Purolite A170.[9][10]
Q2: How can we selectively elute this compound from a resin that has co-adsorbed molybdenum? A2: Selective elution is a key step in purification. This can be achieved by using different eluents sequentially. For example, impurities like molybdenum and selenium can be selectively eluted from a strong base resin using a sodium hydroxide solution, while the this compound remains on the resin.[5] The this compound can then be eluted using a different agent, such as a perchloric acid or ammonium thiocyanate (B1210189) solution.[5][11]
Section 4: Purification of this compound-188 for Medical Applications
Q1: The eluted this compound-188 from our 188W/188Re generator has low radioactive concentration. Why does this happen and how can it be fixed? A1: This is a common issue related to the production of the parent isotope, Tungsten-188 (¹⁸⁸W). ¹⁸⁸W is produced by double neutron capture, a process that requires a very high neutron flux reactor.[12][13] The resulting ¹⁸⁸W often has a relatively low specific activity. When this ¹⁸⁸W is loaded onto the generator's alumina (B75360) column, the subsequent decay to this compound-188 (¹⁸⁸Re) results in an eluate with a low concentration of radioactivity per unit volume, which can be insufficient for labeling molecules for therapy.[12][14] To resolve this, post-elution concentration techniques are employed. A common method involves using a tandem column system where the ¹⁸⁸Re eluate is passed through a second, smaller column that traps the ¹⁸⁸Re, which is then eluted in a much smaller volume of saline.[14]
Q2: What are the critical quality control parameters for ¹⁸⁸Re eluate intended for radiopharmaceutical preparation? A2: The quality of the ¹⁸⁸Re eluate is critical for patient safety and labeling efficacy. Key parameters include:
-
Radionuclidic Purity: This measures the amount of parent ¹⁸⁸W breakthrough in the eluate. High levels of ¹⁸⁸W are undesirable. The acceptable limit is typically very low (e.g., < 10⁻⁴ %).[15]
-
Radiochemical Purity: This ensures that the this compound is in the correct chemical form, which should be almost entirely perrhenate (¹⁸⁸ReO₄⁻). Purity should be >99%.[15] This is often tested using instant thin-layer chromatography (ITLC).
-
Chemical Purity: This refers to non-radioactive contaminants. A key concern is aluminum ion (Al³⁺) leakage from the alumina column of the generator, as it can interfere with subsequent labeling reactions. The limit is typically less than 5 ppm.[15]
Data & Performance Parameters
Table 1: Comparison of Solvent Extraction Conditions for this compound
| Parameter | System 1 | System 2 | System 3 |
| Extractant | 40% v/v Tributyl Phosphate (TBP) in Kerosene | 7% v/v Alamine 336 (Tertiary Amine) in Socal 355L | 10⁻² M Trialkylbenzylammonium Chloride (TABAC) in Kerosene[2] |
| Aqueous Feed | Molybdenite Roasting Dust Leach Liquor | Oxidized Molybdenite Concentrate Slurry | Synthetic Acidic Solution[2] |
| Optimal Acidity | pH = 0 | pH ~ 2.5 (Adjusted with H₂SO₄)[7] | pH 2-7 or 0.1-3.0 M H₂SO₄[2] |
| Phase Ratio (O:A) | 1:1[1] | 1:1 (Extraction)[7] | Not Specified |
| Extraction Efficiency | >90% in 6 min[8] | >99% (for Mo and Re combined)[7] | >99%[2] |
| Stripping Agent | 1.5 M NH₄OH[8] | 1.7 N NH₄OH | Not Specified |
| Stripping Efficiency | >99%[8] | Effective for Re concentration[4] | Not Specified |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Acidic Leachate
Objective: To extract this compound from an acidic solution containing perrhenate ions using an amine-based organic solvent.
Materials:
-
Aqueous feed solution (pH adjusted to ~2.0 with H₂SO₄) containing Re and Mo.
-
Organic phase: 5% v/v Alamine 336 and 5% v/v Isodecanol (phase conditioner) in high-purity kerosene.[7]
-
Stripping solution: 1.5 M Ammonium Hydroxide (NH₄OH).
-
Separatory funnels, pH meter, mechanical shaker.
Methodology:
-
Extraction: a. Place equal volumes of the aqueous feed solution and the organic phase into a separatory funnel (1:1 phase ratio).[7] b. Shake vigorously for 5-10 minutes to ensure thorough mixing and facilitate ion transfer. c. Allow the phases to separate completely in the funnel. The lower aqueous phase is the raffinate. d. Drain the aqueous raffinate and collect the this compound-loaded organic phase.
-
Scrubbing (Optional but Recommended): a. To remove co-extracted molybdenum, wash the loaded organic phase with a dilute acid solution (e.g., pH 2.5). This can selectively strip some molybdenum without significantly affecting the this compound.
-
Stripping: a. Mix the loaded organic phase with the 1.5 M NH₄OH stripping solution in a new separatory funnel (e.g., at an O:A ratio of 2.5:1).[7] b. Shake for 5-10 minutes. The perrhenate ions will transfer back to the aqueous phase as ammonium perrhenate. c. Allow the phases to separate. d. Collect the aqueous phase, which is now a concentrated, purified this compound solution (pregnant strip solution). The stripped organic can be recycled back to the extraction stage.
Protocol 2: this compound Recovery Using Anion Exchange Resin
Objective: To selectively adsorb perrhenate ions from a solution onto a weak-base anion exchange resin.
Materials:
-
Weak-base anion exchange resin (e.g., Purolite A172).
-
Aqueous feed solution containing this compound.
-
Eluent: 2.5% aqueous ammonia (B1221849).[16]
-
Glass chromatography column.
-
Peristaltic pump.
Methodology:
-
Column Preparation: a. Prepare a slurry of the anion exchange resin in deionized water and pour it into the glass column to create a packed bed. b. Wash the column with several bed volumes of deionized water to remove any preservatives and fines.
-
Resin Loading (Adsorption): a. Pump the this compound-containing feed solution through the packed resin column at a controlled flow rate. b. Collect the effluent (barren solution) and periodically analyze it for this compound to monitor for breakthrough (when the resin becomes saturated and this compound starts to exit the column). c. Once breakthrough occurs, stop the feed flow and wash the column with deionized water to remove any remaining feed solution from the interstitial spaces.
-
Elution (Stripping): a. Pump the 2.5% aqueous ammonia eluent through the column.[16] This will displace the adsorbed perrhenate ions. b. Collect the eluate in fractions. The initial fractions will contain the highest concentration of this compound. c. Combine the this compound-rich fractions to obtain a purified ammonium perrhenate solution. Recovery rates of over 97% can be achieved.[16]
Visualized Workflows and Logic Diagrams
Caption: High-level workflow for this compound recovery from molybdenite concentrate.
Caption: Decision tree for troubleshooting low recovery in a this compound SX circuit.
Caption: Workflow for producing and verifying medical-grade this compound-188.
References
- 1. saimm.co.za [saimm.co.za]
- 2. mdpi.com [mdpi.com]
- 3. journals.shahroodut.ac.ir [journals.shahroodut.ac.ir]
- 4. Recovery of Molybdenum and this compound from Mo Concentrate - 911Metallurgist [911metallurgist.com]
- 5. dggs.alaska.gov [dggs.alaska.gov]
- 6. Recover this compound by Solvent Extraction - 911Metallurgist [911metallurgist.com]
- 7. How to Separate & Recover Molybdenum & this compound - 911Metallurgist [911metallurgist.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. lutpub.lut.fi [lutpub.lut.fi]
- 11. US3558268A - Process for recovering this compound values from ion exchange materials - Google Patents [patents.google.com]
- 12. This compound-188: availability from the (188)W/(188)Re generator and status of current applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-188 Production in Hospitals, by W-188/Re-188 Generator, for Easy Use in Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of 188W / 188Re generator and quality control of its eluate [jonsat.nstri.ir]
- 16. researchgate.net [researchgate.net]
Improving the stability and performance of Rhenium catalysts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stability and performance of rhenium catalysts.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound catalyst deactivation?
A1: this compound catalyst deactivation can stem from several factors, broadly categorized as chemical, mechanical, and thermal.[1][2][3] The primary mechanisms include:
-
Leaching: The dissolution of active this compound species from the support into the reaction medium is a significant cause of deactivation, particularly in liquid-phase reactions like deoxydehydration.[4] This is often induced by the formation of soluble complexes with reactants, such as diols forming soluble glycolates.[4]
-
Poisoning: Impurities in the feedstock can strongly adsorb to the active sites on the catalyst surface, rendering them inactive.[2][3] Common poisons for metal catalysts include compounds containing sulfur, nitrogen, phosphorus, and lead.[3][5][6]
-
Fouling/Coking: The deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores, leading to a decline in activity.[1][3] This is a common issue in high-temperature reactions involving hydrocarbons.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones. This process, known as sintering, results in a loss of active surface area and, consequently, a decrease in catalytic activity.[1][3]
-
Changes in this compound Speciation: The oxidation state of this compound can influence its catalytic activity and stability. For instance, in some applications, maintaining reduced this compound species is crucial for stability, while exposure to oxidative environments can lead to the formation of less active or more soluble species.[7][8]
Q2: How can I improve the stability of my this compound catalyst?
A2: Enhancing the stability of your this compound catalyst involves addressing the common deactivation mechanisms:
-
Support Selection: The choice of support material is critical. Supports like zirconia (ZrO2) and alumina (B75360) (Al2O3) have shown better stability against leaching compared to silica (B1680970) (SiO2) or titania (TiO2) in certain reactions.[4] Lewis-acidic or reducible supports can also help to stabilize the this compound species.[4]
-
Control of this compound Loading: Optimizing the this compound loading on the support can minimize deactivation. Lower this compound loadings have been shown to improve stability in some cases.[4][7][8]
-
Maintain Reducing Conditions: For many hydrogenation and reduction reactions, maintaining a hydrogen-rich environment is key to preserving the active, reduced state of this compound and preventing leaching.[7][8]
-
Feedstock Purification: Removing potential catalyst poisons from the feedstock through appropriate purification methods is essential to prevent the deactivation of active sites.
-
Process Parameter Optimization: Operating at the lowest effective temperature can help to mitigate thermal degradation (sintering).
Q3: What are some strategies to enhance the performance and activity of this compound catalysts?
A3: Several strategies can be employed to boost the performance of this compound catalysts:
-
Bimetallic Formulations: Combining this compound with another metal, such as palladium (Pd) or ruthenium (Ru), can lead to synergistic effects, resulting in higher activity and selectivity.[9][10] The preparation method for these bimetallic catalysts significantly influences their final structure and performance.[9]
-
Ligand Modification: The introduction of specific organic ligands can enhance the catalyst's properties. For example, pyrene-functionalized ligands on a this compound catalyst have been shown to improve its performance in natural light-driven CO2 reduction by facilitating electron transfer.[11]
-
Support Modification: The properties of the support material can be tailored to improve catalyst performance. For instance, using a support with uniform mesoporosity can enhance the activity of this compound oxide-on-alumina catalysts.[12]
-
Catalyst Preparation Method: The method used to prepare the catalyst, such as co-impregnation versus sequential impregnation for bimetallic catalysts, can have a profound impact on the resulting catalyst structure and its activity and selectivity.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid loss of catalyst activity in the first few runs. | Catalyst Leaching: Active this compound species are dissolving into the reaction medium. | 1. Analyze the reaction filtrate for the presence of this compound using ICP-AES or a similar technique. 2. Consider switching to a more stable support material like ZrO2 or Al2O3.[4] 3. Reduce the this compound loading on the catalyst.[4] 4. If applicable, ensure stringent reducing conditions are maintained throughout the reaction.[7][8] |
| Gradual decline in catalyst performance over multiple cycles. | Coking/Fouling: Deposition of carbonaceous material on the catalyst surface. | 1. Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) or thermogravimetric analysis (TGA) to confirm the presence of coke. 2. Implement a regeneration procedure involving controlled oxidation to burn off the coke.[6][13] 3. Optimize reaction conditions (e.g., lower temperature, different solvent) to minimize coke formation. |
| Complete and irreversible loss of activity. | Poisoning: Irreversible adsorption of impurities on the active sites. | 1. Analyze the feedstock for common catalyst poisons (e.g., sulfur, nitrogen compounds).[3][5] 2. Purify the feedstock to remove identified poisons. 3. If poisoning is confirmed, the catalyst may need to be replaced as regeneration can be difficult. |
| Decreased product selectivity. | Change in Catalyst Structure or Active Sites: Sintering or changes in the this compound oxidation state. | 1. Characterize the spent catalyst using techniques like TEM to check for particle size changes (sintering) and XPS to determine the this compound oxidation state. 2. Lower the reaction temperature to prevent sintering. 3. Ensure the reaction environment (e.g., presence of H2) is appropriate to maintain the desired this compound oxidation state.[7][8] |
Quantitative Data Summary
Table 1: Influence of this compound Content on Perchlorate (B79767) Reduction Rate
| This compound Content (wt%) | Perchlorate Reduction Rate |
| 0 - 6 | Linearly dependent on Re content |
| > 6 | No further increase observed |
| Data from studies on Re/Pd-AC catalysts for aqueous perchlorate reduction.[7][8] |
Table 2: Performance of PdRe/Al2O3 Catalysts in Furfural (B47365) Hydrogenation
| Catalyst Preparation Method | Turnover Frequency (TOF) | Furfuryl Alcohol (FAL) Selectivity (%) |
| Co-impregnation (CI) | Similar to Pd/Al2O3 | 61 |
| Sequential Impregnation (SI) & others | Higher than Pd/Al2O3 | Up to 78 |
| Data reflects the synergy between Pd and Re and the importance of the preparation method.[9] |
Experimental Protocols
Protocol 1: Catalyst Characterization by Temperature-Programmed Reduction (TPR)
Objective: To determine the reduction behavior of the this compound species on the catalyst support.
Methodology:
-
Place a known mass of the catalyst sample (typically 50-100 mg) in a quartz U-tube reactor.
-
Pre-treat the sample by heating it under an inert gas flow (e.g., Argon or Nitrogen) to a specified temperature (e.g., 400 °C) to remove adsorbed water and impurities.
-
Cool the sample to room temperature under the inert gas flow.
-
Switch the gas flow to a reducing gas mixture, typically 5-10% H2 in Argon, at a constant flow rate.
-
Increase the temperature of the sample at a linear rate (e.g., 10 °C/min) while monitoring the hydrogen consumption with a thermal conductivity detector (TCD).
-
The resulting TPR profile will show peaks corresponding to the reduction of different this compound oxide species at specific temperatures.
Protocol 2: Catalyst Performance Testing for Furfural Hydrogenation
Objective: To evaluate the activity and selectivity of a this compound-containing catalyst in the gas-phase hydrogenation of furfural.
Methodology:
-
Load a packed-bed reactor with a known amount of the catalyst (e.g., 50-250 mg) mixed with an inert material like quartz chips.[9]
-
Reduce the catalyst in situ under a hydrogen flow at a specified temperature (e.g., 400 °C) for a set duration (e.g., 1 hour).[9]
-
Set the reactor temperature to the desired reaction temperature (e.g., 150 °C).[9]
-
Introduce a feed stream of furfural vaporized in a hydrogen carrier gas into the reactor at a controlled flow rate.[9]
-
Collect the reactor effluent at regular intervals and analyze the product composition using gas chromatography (GC) to determine the conversion of furfural and the selectivity towards furfuryl alcohol and other products.
Visualizations
Caption: Common pathways for this compound catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. mdpi.com [mdpi.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Influence of this compound speciation on the stability and activity of Re/Pd bimetal catalysts used for perchlorate reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium-Rhenium Catalysts for Selective Hydrogenation of Furfural: Influence of Catalyst Preparation on Structure and Performance [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A this compound catalyst with bifunctional pyrene groups boosts natural light-driven CO2 reduction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. scirp.org [scirp.org]
Technical Support Center: Optimization of Rhenium-Based Radiopharmaceuticals
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Rhenium-based radiopharmaceuticals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and quality control of this compound (Re) radiopharmaceuticals.
Issue 1: Low Radiochemical Yield or Labeling Efficiency
Question: My radiolabeling reaction with this compound-188 is resulting in a low radiochemical yield. What are the potential causes and how can I troubleshoot this?
Answer: Low radiochemical yield is a common challenge, often referred to as 'the problem of the reduction of perrhenate'[1]. This compound is chemically harder to reduce than its diagnostic counterpart, Technetium-99m, which can lead to inefficient labeling[2]. Here are the primary factors to investigate:
Potential Causes & Solutions:
-
Inefficient Reduction of Perrhenate (B82622) ([ReO₄]⁻): The initial and most critical step is the reduction of this compound from its +7 oxidation state.
-
Troubleshooting Steps:
-
Verify Reducing Agent: Ensure the correct amount and quality of the reducing agent (commonly stannous chloride, SnCl₂) is used. The presence of excess stannous ion can sometimes lead to the formation of unwanted colloids[3].
-
Optimize pH: The reduction potential is highly dependent on pH. Ensure the reaction mixture is at the optimal pH for your specific ligand system. For some preparations, a pH of 3, using an oxalate (B1200264) buffer, has been shown to improve yields[2].
-
Increase Temperature: Heating the reaction mixture can often provide the necessary activation energy to overcome the kinetic barrier of perrhenate reduction. A common practice is to heat the reaction vial in a boiling water bath[4].
-
Consider a Co-ligand: In some cases, a weak co-ligand or transfer agent can facilitate the reduction and transfer of this compound to the primary ligand.
-
-
-
Ligand Concentration and Stability: The chelating ligand must be present in sufficient concentration and be stable under the reaction conditions.
-
Troubleshooting Steps:
-
Check Ligand Amount: Ensure the molar ratio of ligand to this compound is optimized. Insufficient ligand will result in unbound this compound.
-
Assess Ligand Purity: Impurities in the ligand preparation can interfere with the labeling reaction. Use a high-purity source for your ligand.
-
Evaluate Ligand Stability: Ensure your ligand is stable at the required pH and temperature of the reaction.
-
-
-
Presence of Oxidizing Agents: Contaminants can re-oxidize the reduced this compound back to perrhenate, preventing labeling.
-
Troubleshooting Steps:
-
Use High-Purity Water/Saline: Ensure all solvents are free from oxidizing impurities.
-
Purge with Inert Gas: Purging vials with nitrogen or argon can help to remove dissolved oxygen, which can interfere with the reaction.
-
Add Antioxidants: The inclusion of antioxidants or radical scavengers like ascorbic acid or gentisic acid in the kit formulation can prevent re-oxidation and improve stability[5].
-
-
A logical workflow for troubleshooting low radiochemical yield is presented below.
Caption: Troubleshooting workflow for low radiochemical yield.
Issue 2: Presence of Radiochemical Impurities
Question: My quality control analysis shows significant radiochemical impurities. What are the common impurities and how can I minimize them?
Answer: Radiochemical impurities can compromise the quality of the final product, leading to poor imaging contrast or unnecessary radiation dose to non-target tissues. The two most common impurities in this compound radiopharmaceutical preparations are free, unreacted perrhenate ([¹⁸⁸Re]ReO₄⁻) and reduced-hydrolyzed this compound (¹⁸⁸Re-colloid).
Common Impurities & Minimization Strategies:
| Impurity | Common Cause | Identification Method (TLC/PC) | Mitigation Strategy |
| Free Perrhenate ([¹⁸⁸Re]ReO₄⁻) | Incomplete reduction of the starting material; re-oxidation of reduced this compound. | Migrates with the solvent front (Rf = 1.0) in most common systems (e.g., saline on paper chromatography). | • Optimize reducing agent concentration.• Ensure proper pH for reduction.• Add antioxidants (e.g., gentisic acid) to the formulation[5].• Avoid introduction of air/oxygen into the reaction vial. |
| Reduced-Hydrolyzed this compound (Colloid) | Insufficient ligand to stabilize the reduced this compound; presence of excess stannous ion. | Remains at the origin (Rf = 0.0) in most common chromatography systems. | • Ensure sufficient ligand concentration and purity.• Avoid excessive amounts of stannous chloride.• Adjust pH to ensure the ligand is in the proper form to chelate the reduced this compound. |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between labeling with this compound-188 and Technetium-99m?
A1: While this compound and Technetium are in the same group in the periodic table and share similar chemistry, there are critical differences[1][6]. The primary distinction is that the perrhenate ion ([ReO₄]⁻) is more difficult to reduce than the pertechnetate (B1241340) ion ([TcO₄]⁻)[2]. This means that reaction conditions (e.g., temperature, pH, amount of reducing agent) often need to be more stringent for this compound labeling to achieve high yields[2].
Q2: Why is specific activity important for this compound radiopharmaceuticals?
A2: Specific activity refers to the amount of radioactivity per unit mass of the substance. This compound-188, being produced from a 188W/188Re generator, can be obtained at a high specific activity (non-carrier-added)[2][7]. This is crucial for labeling molecules that target specific, saturable receptors on cells (like peptides and antibodies)[6]. A high specific activity ensures that a sufficient amount of radioactivity can be delivered to the target without administering a large mass of the compound, which could cause unwanted pharmacological effects or saturate the target sites.
Q3: What are the essential quality control tests for a this compound-based radiopharmaceutical?
A3: Because radiopharmaceuticals are administered to humans, they must undergo rigorous quality control to ensure safety and efficacy. Key tests include:
-
Radionuclidic Purity: To confirm the identity of the radionuclide (¹⁸⁸Re) and quantify any other radioactive isotopes.
-
Radiochemical Purity (RCP): This is the most critical test performed before patient administration. It determines the percentage of the radionuclide present in the desired chemical form. Common methods are Paper Chromatography (PC) or Thin-Layer Chromatography (TLC)[5][8].
-
Sterility: To ensure the absence of microbial contamination.
-
Apyrogenicity (Bacterial Endotoxin Test): To ensure the absence of pyrogens, which can cause fever. The Limulus Amebocyte Lysate (LAL) test is commonly used[8].
-
pH: To ensure the final product is within a physiologically acceptable range.
Q4: Can you provide a general protocol for labeling a peptide with this compound-188?
A4: Yes, a general workflow is provided below. Note that specific parameters (amounts, incubation time, temperature) must be optimized for each specific peptide-ligand conjugate.
Experimental Protocols
General Protocol for ¹⁸⁸Re-Labeling of a Peptide
This protocol outlines a typical direct labeling procedure.
Materials:
-
¹⁸⁸Re-perrhenate ([¹⁸⁸Re]NaReO₄) eluted from a ¹⁸⁸W/¹⁸⁸Re generator.
-
Lyophilized kit vial containing the peptide-chelator conjugate, a reducing agent (e.g., stannous chloride), and potentially a co-ligand and antioxidant.
-
Sterile, pyrogen-free 0.9% sodium chloride (saline).
-
Heating block or water bath.
-
Quality control supplies (TLC/PC strips, developing solvents, radio-TLC scanner).
Procedure:
-
Elution: Elute the ¹⁸⁸W/¹⁸⁸Re generator with sterile saline according to the manufacturer's instructions to obtain the [¹⁸⁸Re]NaReO₄ solution.
-
Activity Measurement: Accurately measure the activity of the perrhenate eluate in a dose calibrator.
-
Reconstitution: Add a specific volume of the [¹⁸⁸Re]NaReO₄ eluate to the lyophilized kit vial. The volume is calculated based on the desired final activity.
-
Incubation: Gently swirl the vial to ensure complete dissolution of the contents.
-
Heating: Place the vial in a heating block or boiling water bath at the optimized temperature (e.g., 75-100°C) for the specified time (e.g., 15-30 minutes). This step drives the reduction and chelation reaction.
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Quality Control: Perform radiochemical purity testing using an appropriate chromatography system to quantify the percentage of labeled peptide versus impurities like free perrhenate and ¹⁸⁸Re-colloid.
-
Final Checks: Before administration, perform final checks for pH and visual clarity.
The workflow for this general protocol is visualized in the diagram below.
Caption: General experimental workflow for peptide radiolabeling.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. dspace.ankara.edu.tr [dspace.ankara.edu.tr]
- 6. Fundamentals of this compound-188 Radiopharmaceutical Chemistry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. This compound-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tech.snmjournals.org [tech.snmjournals.org]
Overcoming common interferences in the analytical measurement of Rhenium
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding common interferences encountered during the analytical measurement of Rhenium (Re). It is designed for researchers, scientists, and drug development professionals to help identify and overcome challenges in obtaining accurate and precise results.
Frequently Asked Questions (FAQs)
Q1: What are the most common elements that interfere with this compound analysis?
A1: The most common elemental interferences for this compound are Molybdenum (Mo), Tungsten (W), and to a lesser extent, Copper (Cu) and Iron (Fe). Molybdenum is particularly problematic due to its chemical similarity to this compound, often leading to co-extraction and spectral overlaps.[1]
Q2: Why is sample preparation critical for accurate this compound measurement?
A2: Sample preparation is crucial to prevent the loss of this compound and to remove interfering matrix components. During open-vessel acid digestion, this compound can be lost as volatile this compound heptoxide (Re₂O₇).[1] Additionally, complex sample matrices can cause both spectral and non-spectral interferences in instrumental analysis.[1][2]
Q3: What are the primary types of interferences in ICP-MS analysis of this compound?
A3: In Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), the main interferences are:
-
Isobaric Interferences: Isotopes of other elements having the same mass-to-charge ratio (m/z) as this compound isotopes (e.g., ¹⁸⁷Os on ¹⁸⁷Re).
-
Polyatomic (or Molecular) Interferences: Ions formed from the combination of atoms from the plasma gas, sample matrix, and acids (e.g., tungsten oxides interfering with this compound isotopes).[3][4][5]
-
Matrix Effects: High concentrations of matrix elements can suppress or enhance the this compound ion signal, leading to inaccurate results.[1]
Q4: How can I minimize this compound loss during sample digestion?
A4: To minimize the loss of volatile this compound species, it is recommended to use closed-vessel digestion methods, such as microwave-assisted digestion or high-pressure asher (HPA-S) systems.[6] If open-vessel digestion is unavoidable, it should be performed at low temperatures with a reflux setup.
Troubleshooting Guides
Troubleshooting Inaccurate Results in ICP-MS Analysis of this compound
Q: My this compound results are unexpectedly high and inconsistent. What could be the cause?
A: This is often due to polyatomic interferences, especially if your samples have a high tungsten (W) concentration. Tungsten oxides (WO⁺) can form in the plasma and have the same nominal mass as this compound isotopes.
-
¹⁸⁴W¹⁶O⁺ can interfere with ²⁰⁰Hg⁺ (often used as an internal standard) and potentially other heavy elements, but more importantly, other tungsten isotopes can form oxides that interfere with this compound.
-
For example, tungsten oxide interferences on mercury isotopes are well-documented and highlight the potential for such oxide formations to interfere with nearby heavy elements like this compound.[7][8]
Recommended Actions:
-
Utilize a Collision/Reaction Cell (CRC): If your ICP-MS is equipped with a CRC, use a suitable gas to remove the interference. Oxygen is often effective as it reacts with the interfering tungsten oxide ions, shifting them to a different mass.[7][8]
-
Matrix Separation: Chemically separate the this compound from the tungsten matrix before analysis using techniques like ion-exchange chromatography or solvent extraction.
-
Mathematical Correction: If the interfering species and its concentration are known, mathematical correction equations can be applied. However, this is less robust than physical removal of the interference.[5]
Q: I am observing low and variable recoveries for this compound. What are the likely causes?
A: Low and inconsistent recoveries can stem from several issues:
-
Incomplete Sample Digestion: this compound may not be fully liberated from the sample matrix.
-
Loss of Volatile this compound Species: As mentioned, Re₂O₇ is volatile and can be lost during sample preparation.[1]
-
Matrix Suppression Effects: High concentrations of easily ionizable elements in the sample matrix can suppress the ionization of this compound in the plasma, leading to a lower signal.
-
Inefficient Separation: If using a separation technique, the recovery of this compound may be incomplete. For instance, in anion exchange chromatography, the presence of high concentrations of other anions can compete with perrhenate (B82622) ions (ReO₄⁻) for binding sites on the resin.[9]
Recommended Actions:
-
Optimize Digestion: Ensure complete sample dissolution. For geological samples, a mixture of acids in a closed-vessel system is often necessary.
-
Use Isotope Dilution: Isotope Dilution Mass Spectrometry (ID-MS) is a powerful technique to correct for analyte losses during sample preparation and analysis.[1]
-
Matrix Matching: Prepare calibration standards in a matrix that closely matches that of the samples to compensate for matrix effects.
-
Optimize Separation Protocol: If using ion exchange or solvent extraction, optimize parameters such as pH, eluent concentration, and contact time to ensure complete recovery of this compound.
Common Interferences for this compound
The following tables summarize the key isobaric and potential polyatomic interferences for the two stable isotopes of this compound, ¹⁸⁵Re and ¹⁸⁷Re.
Table 1: Isobaric Interferences for this compound Isotopes
| This compound Isotope | Interfering Isotope | Natural Abundance of Interferent (%) | Notes |
| ¹⁸⁵Re | ¹⁸⁵Re | 37.40 | Not an interference, but the less abundant Re isotope. |
| ¹⁸⁷Re | ¹⁸⁷Os | 1.96 | This is a significant interference in Re-Os geochronology and requires either chemical separation of Os from Re or mathematical correction. |
Table 2: Potential Polyatomic Interferences for this compound Isotopes
| This compound Isotope | Potential Polyatomic Interference | Source of Interference |
| ¹⁸⁵Re | ¹⁶⁹Tm¹⁶O⁺ | High concentrations of Thulium (Tm) |
| ¹⁵³Eu¹⁶O₂⁺ | High concentrations of Europium (Eu) | |
| ¹⁸⁷Re | ¹⁷¹Yb¹⁶O⁺ | High concentrations of Ytterbium (Yb) |
| ¹⁸⁶W¹H⁺ | High concentrations of Tungsten (W) | |
| ¹⁶⁹Tm¹⁸O⁺ | High concentrations of Thulium (Tm) |
Quantitative Data on Interference Correction
Table 3: Effectiveness of Collision/Reaction Cell (CRC) Technology in ICP-MS for Tungsten-based Interferences
This table provides illustrative data on how CRC with oxygen as a reaction gas can reduce tungsten oxide interferences, which are analogous to potential interferences on this compound.
| Analyte Isotope | Interfering Species | Without CRC (cps) | With CRC (O₂ gas) (cps) | Reduction Factor |
| ²⁰²Hg⁺ | ¹⁸⁶W¹⁶O⁺ | ~5,000,000 | < 500 | > 10,000 |
| ²⁰¹Hg⁺ | ¹⁸⁴W¹⁶O¹H⁺ | ~1,500,000 | < 200 | > 7,500 |
Data is illustrative and based on typical performance for analogous interferences.[7][8]
Table 4: Comparison of this compound Recovery with and without Matrix Separation Techniques from a Molybdenum Matrix
| Analytical Method | Sample Matrix | This compound Recovery (%) | Notes |
| Direct ICP-MS | High Mo solution | 60-80% (apparent, often inaccurate) | Signal suppression and polyatomic interferences from Mo oxides can lead to inaccurate results. |
| ICP-MS after Solvent Extraction | High Mo solution | > 95% | Removal of the Mo matrix minimizes suppression and spectral overlap.[1][2][10] |
| ICP-MS after Anion Exchange | High Mo solution | > 97% | Efficiently separates ReO₄⁻ from the cationic matrix components.[11][12] |
Detailed Experimental Protocols
Protocol 1: Separation of this compound from Molybdenum Matrix using Solvent Extraction
This protocol is based on the extraction of this compound using Alamine 336, a tertiary amine.
Reagents and Materials:
-
Alamine 336
-
Kerosene (or other suitable organic diluent)
-
Ammonium (B1175870) carbonate solution (for stripping)
-
Sulfuric acid or Hydrochloric acid (for pH adjustment)
-
Separatory funnels
-
pH meter
Procedure:
-
Organic Phase Preparation: Prepare the organic phase by dissolving a specific concentration of Alamine 336 (e.g., 5% v/v) in kerosene.[1]
-
Aqueous Phase Preparation: Take the acidic sample solution containing this compound and Molybdenum. Adjust the pH to the optimal range for selective this compound extraction (typically acidic conditions, e.g., pH 1-2).
-
Extraction: a. Transfer a known volume of the aqueous sample and the organic phase to a separatory funnel (e.g., at an aqueous-to-organic phase ratio of 1:1). b. Shake vigorously for a predetermined time (e.g., 5-10 minutes) to ensure thorough mixing and mass transfer. c. Allow the phases to separate completely. d. Drain the aqueous phase (raffinate). The organic phase now contains the extracted this compound.
-
Stripping: a. Transfer the this compound-loaded organic phase to a clean separatory funnel. b. Add a stripping solution, such as ammonium carbonate, to the funnel. c. Shake for 5-10 minutes. The this compound will be stripped from the organic phase into the aqueous stripping solution. d. Allow the phases to separate and collect the aqueous phase containing the purified this compound.
-
Analysis: The collected aqueous solution is now ready for ICP-MS or ICP-OES analysis.
Protocol 2: Separation of this compound from Molybdenum and Tungsten Matrices using Anion Exchange Chromatography
This protocol utilizes a strong base anion exchange resin to capture perrhenate ions (ReO₄⁻).
Reagents and Materials:
-
Strong base anion exchange resin (e.g., Purolite A-170 or similar).[12]
-
Chromatography column.
-
Nitric acid (HNO₃) or Hydrochloric acid (HCl) for sample loading and washing.
-
Ammonia (B1221849) solution (NH₄OH) or a high concentration of nitric acid for elution.
Procedure:
-
Column Preparation: a. Prepare a slurry of the anion exchange resin in deionized water. b. Pack the chromatography column with the resin slurry, ensuring there are no air bubbles. c. Condition the column by passing several column volumes of the loading buffer (e.g., dilute HNO₃ or HCl) through it.
-
Sample Loading: a. Dissolve the sample in a suitable acidic solution (e.g., 0.8 M HNO₃). b. Load the sample onto the column at a controlled flow rate. The perrhenate ions will bind to the positively charged functional groups of the resin.
-
Washing: a. Wash the column with several volumes of the loading buffer to remove matrix components like Mo and W that do not bind or bind weakly to the resin.
-
Elution: a. Elute the bound this compound from the column by passing a strong eluent, such as a higher concentration of nitric acid (e.g., 9 M HNO₃) or an ammonia solution.[9] b. Collect the eluate in fractions and combine the fractions containing the this compound.
-
Analysis: The collected eluate can be evaporated to dryness and reconstituted in a suitable acid for instrumental analysis.
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound measurements.
Caption: Experimental workflow for this compound analysis with interference removal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A table of polyatomic interferences in ICP-MS [pubs.usgs.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Determination of this compound in Tungsten and Molybdenum Ore by ICP-MS with Lefort <i>Aqua</i> <i>Regia</i> Microwave Digestion and 8-hydroxyquinoline Precipitation [ykcs.ac.cn]
- 7. agilent.com [agilent.com]
- 8. Application of ion molecule reaction to eliminate WO interference on mercury determination in soil and sediment samples by ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. english.gyig.cas.cn [english.gyig.cas.cn]
- 10. Extraction of this compound with Trialkylbenzylammonium Chloride [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Anion-Exchange Resins for the Effective Recovery of Re(VII) from Simulated By-Products of Cu-Mo Ore Processing [mdpi.com]
Technical Support Center: Refinement of Rhenium Alloy Manufacturing Processes for Enhanced Durability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rhenium alloys. The information is designed to address specific issues encountered during experimental manufacturing and refinement processes aimed at enhancing material durability.
Frequently Asked Questions (FAQs)
Q1: What are the primary manufacturing methods for producing high-durability this compound alloys?
A1: The two main manufacturing routes for high-durability this compound alloys are Powder Metallurgy (P/M) and Melt Consolidation.[1][2][3]
-
Powder Metallurgy: This is the most common method due to this compound's high melting point.[1][3] It involves consolidating fine metal powders through compaction and sintering.[1] Key steps include powder preparation (mixing and blending), compaction (e.g., cold isostatic pressing), and sintering at elevated temperatures in a controlled atmosphere.[2][4] Hot isostatic pressing (HIP) may follow sintering to achieve full density.[3][5]
-
Melt Consolidation: Techniques like Vacuum Arc Remelting (VAR) and Electron Beam Melting (EBM) are used to produce high-purity, homogeneous ingots.[3][6] These methods are particularly effective at removing volatile impurities and dissolved gases, which can significantly enhance the mechanical properties of the alloy.[6][7]
Q2: What is the "this compound effect," and how does it contribute to alloy durability?
A2: The "this compound effect" refers to the significant improvement in the ductility and high-temperature strength of certain refractory metals, like tungsten and molybdenum, when alloyed with this compound.[8] This effect is crucial for enhancing the durability of the resulting alloys. Key benefits include a lower ductile-to-brittle transition temperature, improved creep resistance, and enhanced strength, making these alloys suitable for extreme temperature and high-stress applications.[8][9]
Q3: Why is oxidation resistance a concern for this compound alloys, and how can it be improved?
A3: this compound is vulnerable to oxidation at temperatures exceeding 600°C.[10] This can be a significant limitation in high-temperature applications. To improve oxidation resistance, this compound can be alloyed with elements that have a strong affinity for oxygen, such as chromium, nickel, aluminum, and hafnium.[11] These elements can form a protective oxide layer on the surface of the alloy, shielding the underlying material from further oxidation.[11]
Q4: What are the typical applications for high-durability this compound alloys?
A4: Due to their exceptional high-temperature properties, this compound alloys are critical in several advanced technology sectors.[9] Common applications include components for jet engines and gas turbines, where high-temperature strength and creep resistance are paramount.[9] They are also used in nuclear reactors, thermocouples for high-temperature measurement, and as catalysts in the petrochemical industry.[2][10][12]
Troubleshooting Guides
Powder Metallurgy (P/M) Process
Issue 1: Low "Green" Compact Density After Pressing
-
Question: My compacted this compound alloy powder ("green" compact) has low density and is fragile. What could be the cause, and how can I fix it?
-
Answer:
-
Poor Powder Flowability: Irregularly shaped or very fine powders can lead to poor packing during die filling.[13]
-
Solution: Use spherical powders, which have better flow characteristics.[4] Consider using a powder with a controlled particle size distribution.
-
-
Inadequate Compaction Pressure: The applied pressure may be insufficient to achieve the desired density.
-
Tooling Issues: Worn or poorly designed dies and punches can prevent uniform compaction.[13]
-
Solution: Inspect tooling for wear and ensure proper design for the specific part geometry.
-
-
Issue 2: Cracking or Distortion During Sintering
-
Question: My this compound alloy parts are cracking or warping during the sintering stage. What are the likely causes and solutions?
-
Answer:
-
Heating Rate is Too High: Rapid heating can create thermal stresses that exceed the material's strength, leading to cracking.
-
Solution: Reduce the heating rate, especially during the initial stages of sintering, to allow for more uniform temperature distribution.
-
-
Non-Uniform Density in Green Compact: Density gradients in the green compact can lead to differential shrinkage and warping.[13]
-
Solution: Optimize the compaction process to ensure uniform density. Isostatic pressing is beneficial for achieving this.[2]
-
-
Inappropriate Sintering Temperature or Time: Sintering at too high a temperature or for too long can lead to excessive grain growth and potential distortion.[13]
-
Solution: Optimize the sintering cycle (temperature and time) for the specific alloy composition. A two-step sintering process can sometimes help control grain growth.[15]
-
-
Issue 3: High Porosity in Sintered Components
-
Question: After sintering, my this compound alloy components exhibit high levels of porosity, which compromises their durability. How can I reduce this?
-
Answer:
-
Incomplete Sintering: The sintering temperature may be too low, or the sintering time too short, to allow for complete densification.[13]
-
Solution: Increase the sintering temperature or extend the sintering time. Ensure the atmosphere is appropriate (typically hydrogen for this compound alloys) to prevent oxidation and promote sintering.[16]
-
-
Gas Entrapment: Gases trapped in the pores can prevent them from closing.
-
Solution: Use a high-purity powder with low levels of absorbed gases. A vacuum pre-sintering step can help remove volatile contaminants.
-
-
Post-Sintering Treatment: For critical applications requiring near-full density, a post-sintering step is often necessary.
-
Melt Consolidation (VAR & EBM)
Issue 1: Inconsistent Ingot Quality in Vacuum Arc Remelting (VAR)
-
Question: The ingots produced by my VAR process show surface defects and compositional inconsistencies. What should I investigate?
-
Answer:
-
Poor Arc Stability: Fluctuations in the electric arc can lead to uneven melting and solidification, causing surface defects.[17]
-
Solution: Monitor and stabilize the arc. Ensure the electrode is correctly positioned and the power supply is stable.[17]
-
-
Contamination: Contaminants in the vacuum chamber or on the electrode can be incorporated into the ingot.[17]
-
Solution: Maintain a clean vacuum environment and ensure the electrode material is of high purity.[17]
-
-
Inadequate Mixing: Insufficient mixing in the molten pool can lead to a non-homogeneous composition.[17]
-
Issue 2: Defects in Parts Fabricated by Electron Beam Melting (EBM)
-
Question: My EBM-fabricated this compound alloy parts have high surface roughness and internal porosity. How can I improve the quality?
-
Answer:
-
High Surface Roughness: This is a common issue in EBM due to the layer-by-layer process and powder particle size.[18][19]
-
Solution: Optimize beam parameters (power, speed, focus) to achieve a more stable melt pool. Post-processing steps like machining or surface polishing are often required.
-
-
Internal Porosity: Gas entrapment from the powder or incomplete melting between layers can cause pores.[18][20]
-
Solution: Use high-quality, gas-atomized spherical powder with low internal porosity. Adjust process parameters to ensure complete melting and fusion between layers. Hot Isostatic Pressing (HIP) can be used as a post-processing step to eliminate internal voids.[18]
-
-
Cracking: Thermal stresses from the rapid heating and cooling cycles can lead to cracking, especially in complex geometries.[18][20]
-
Solution: Preheating the powder bed to a high temperature can reduce thermal gradients and mitigate cracking.[19] Optimize the scanning strategy to distribute heat more evenly.
-
-
Data Presentation
Table 1: Mechanical Properties of Selected this compound Alloys
| Alloy Composition | Manufacturing Process | Tensile Strength (MPa) | Elongation (%) | Notes |
| Pure this compound | Powder Metallurgy | >1000 | ~25 | High tensile strength, good ductility. |
| W-25%Re | Powder Metallurgy | >1200 | ~20 | "this compound effect" enhances ductility over pure W. |
| Mo-47.5%Re | Powder Metallurgy | ~1100 | >30 | Excellent ductility and formability. |
| Ni-based Superalloy with Re | Vacuum Arc Remelting | >1500 | ~15 | Superior high-temperature creep resistance.[9] |
Table 2: Troubleshooting Parameters for Powder Metallurgy
| Issue | Parameter to Adjust | Recommended Action |
| Low Green Density | Compaction Pressure | Increase pressure; consider Cold Isostatic Pressing. |
| Powder Characteristics | Use spherical powder with good flowability. | |
| Sintering Cracks/Warping | Heating/Cooling Rate | Reduce rates to minimize thermal shock. |
| Sintering Temperature | Optimize to avoid excessive grain growth. | |
| High Porosity | Sintering Time/Temp | Increase to promote densification. |
| Post-Processing | Apply Hot Isostatic Pressing (HIP). |
Experimental Protocols
Protocol 1: Metallographic Analysis of Porosity
-
Sectioning: Carefully section the this compound alloy component using a low-speed diamond saw to minimize deformation.
-
Mounting: Mount the sectioned sample in a conductive mounting resin.
-
Grinding: Grind the sample surface using progressively finer silicon carbide papers (e.g., 240, 400, 600, 800, 1200 grit). Ensure the sample is cooled to prevent overheating.
-
Polishing: Polish the ground surface using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, 1 µm) on a polishing cloth.
-
Etching (Optional): To reveal the grain structure, etch the polished surface with a suitable reagent (e.g., a solution of nitric and hydrofluoric acid, with appropriate safety precautions).
-
Microscopy: Examine the polished (and etched) surface using an optical microscope or a Scanning Electron Microscope (SEM).
-
Image Analysis: Use image analysis software to quantify the porosity level (area fraction of pores) and characterize the pore size and distribution.
Protocol 2: Density Measurement using Archimedes' Principle
-
Dry Weight: Measure the mass of the sintered this compound alloy component in air using a precision balance. This is the "dry weight."
-
Suspended Weight: Suspend the component from the balance using a fine wire and measure its mass while fully submerged in a liquid of known density (e.g., distilled water). This is the "suspended weight."
-
Calculation: Calculate the bulk density of the component using the formula: Density = (Dry Weight * Density of Liquid) / (Dry Weight - Suspended Weight)
-
Relative Density: Compare the calculated bulk density to the theoretical density of the alloy to determine the relative density and, by extension, the level of porosity.
Visualizations
References
- 1. aemmetal.com [aemmetal.com]
- 2. refractorymetal.org [refractorymetal.org]
- 3. refractorymetal.org [refractorymetal.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. eoxs.com [eoxs.com]
- 7. Vacuum arc remelting - Wikipedia [en.wikipedia.org]
- 8. The strengthening effect of this compound in tungsten-based alloys and the application prospects of tungsten-rhenium alloy materials.-Hunan this compound Alloy Material Co., Ltd. [rheniumet.com]
- 9. refractorymetal.org [refractorymetal.org]
- 10. azom.com [azom.com]
- 11. US6749803B2 - Oxidation resistant this compound alloys - Google Patents [patents.google.com]
- 12. The Many Uses of this compound - Eagle Alloys Corporation [eaglealloys.com]
- 13. eoxs.com [eoxs.com]
- 14. This compound.com [this compound.com]
- 15. Resolving the sintering conundrum of high-rhenium tungsten alloys [jmst.org]
- 16. researchgate.net [researchgate.net]
- 17. eoxs.com [eoxs.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Rhenium-catalyzed reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in Rhenium-catalyzed reactions. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is significantly lower than expected or varies between batches. What are the initial steps to troubleshoot this?
A1: Inconsistent yields are a common challenge in catalysis. A systematic approach is crucial for identifying the root cause.
Initial Checks:
-
Reagent Purity: Verify the purity of all starting materials, solvents, and reagents. Trace impurities can act as catalyst poisons or inhibitors.[1][2] Consider using freshly purified or high-purity grade materials.
-
Catalyst Integrity: Ensure the this compound catalyst has not degraded. If possible, characterize the catalyst before use (e.g., by NMR, IR spectroscopy, or elemental analysis). For air- or moisture-sensitive catalysts, confirm that proper inert atmosphere techniques were employed.[3]
-
Reaction Setup & Conditions: Double-check all reaction parameters, including temperature, pressure, and stirring rate. Ensure accurate measurement and control of these variables.
Below is a general troubleshooting workflow to address inconsistent yields.
References
Technical Support Center: Enhancing Rhenium Recovery from Industrial Waste Streams
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of rhenium recovery from various industrial waste streams. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Section 1: Solvent Extraction
Solvent extraction is a widely used hydrometallurgical technique for the separation and purification of this compound.[1][2] It involves using an organic solvent containing an extractant to selectively transfer this compound ions from an aqueous solution (the waste stream) to the organic phase.
Frequently Asked Questions (FAQs): Solvent Extraction
Q1: What are the most effective organic extractants for this compound recovery? A1: Tertiary and quaternary amines are commonly used. For example, Alamine 336, a long-chain tertiary amine, is frequently cited for its effectiveness.[2] Tributyl phosphate (B84403) (TBP) is another effective extractant, often diluted in kerosene.[3] The choice of extractant often depends on the specific composition of the leach solution.
Q2: How does pH influence the efficiency of this compound solvent extraction? A2: The pH of the aqueous solution is a critical parameter. For instance, using TBP as an extractant, the efficiency of this compound extraction is significantly enhanced in highly acidic conditions, with an optimal pH of 0.[3] When using PC88A to separate molybdenum from this compound, a pH of 0-1 is used to extract molybdenum, leaving this compound in the aqueous phase.[4]
Q3: How is this compound stripped back into an aqueous phase from the loaded organic phase? A3: this compound can be stripped from the loaded organic phase using various solutions. An ammonium (B1175870) hydroxide (B78521) (NH4OH) solution is effective for stripping this compound from tertiary amine-based organic phases.[5] A 4 mol/L ammonium solution has been shown to recover over 98% of this compound from a loaded organic phase.[6]
Troubleshooting Guide: Solvent Extraction
Q1: My this compound extraction efficiency is lower than expected. What are the possible causes and solutions? A1: Low extraction efficiency can stem from several factors:
-
Suboptimal pH: Verify that the pH of your aqueous feed is adjusted to the optimal range for your chosen extractant. For TBP, this means a pH of 0.[3]
-
Incorrect Extractant Concentration: The concentration of the extractant in the organic phase is crucial. Increasing the amine concentration can sharply increase the distribution ratio of this compound.[2] However, concentrations above a certain level (e.g., 40 v/v% for TBP) may not yield significant improvement.[3]
-
Insufficient Contact Time: Ensure adequate mixing time for the aqueous and organic phases to reach equilibrium. A contact time of 6 minutes has been found to be optimal in some systems.[3]
-
Phase Ratio (O/A): The ratio of the organic phase volume to the aqueous phase volume can impact efficiency. A higher O/A ratio can increase extraction but may be less economical. A two-stage counter-current extraction at an O/A ratio of 1 has been shown to achieve over 98% recovery.[3]
Q2: I'm experiencing stable emulsion formation during mixing, which complicates phase separation. How can I prevent this? A2: Emulsion formation is a common issue. Consider the following solutions:
-
Addition of a Modifier: Adding a phase modifier, such as a long-chain alcohol (e.g., 2% octanol), to the organic phase can improve phase stability and separation.[2]
-
Control Mixing Speed: Overly vigorous mixing can lead to stable emulsions. Reduce the agitation speed to a point where sufficient mass transfer is achieved without creating a stable emulsion.
-
Adjust Temperature: In some cases, a moderate increase in temperature can help break emulsions, although this had no positive impact on this compound extraction with TBP.[3]
-
Centrifugation: For laboratory-scale experiments, centrifugation can be an effective method to break stubborn emulsions.
Q3: Molybdenum is co-extracting with my this compound, reducing the purity of my final product. How can I improve selectivity? A3: Selectivity is a key challenge, as molybdenum is a common co-element.[1]
-
pH Adjustment: The separation factor between this compound and molybdenum is highly pH-dependent. Increasing the acidity of the leachate solution to a pH near zero can significantly improve the selectivity of this compound extraction when using TBP.[3]
-
Selective Extraction: Alternatively, you can selectively extract molybdenum first. Using the extractant PC88A at a pH of 0-1 can remove over 95% of molybdenum while leaving approximately 98% of the this compound in the aqueous solution.[4]
-
Selective Stripping: If co-extraction occurs, you may be able to selectively strip the metals from the organic phase by using different stripping agents or adjusting the pH of the stripping solution.
Data Presentation: Solvent Extraction of this compound
| Parameter | Extractant / System | Condition | This compound Recovery Efficiency | Source |
| Extraction Efficiency | 40 v/v% TBP in Kerosene | pH=0, O/A=1, 25°C, 6 min | >90% (single stage) | [3] |
| Extraction Efficiency | TBP in Kerosene | pH=0, O/A=1, 2-stage counter-current | >98% | [3] |
| Extraction Efficiency | 10-15% PC88A in Kerosene | pH=0-1 | ~2% (Selectively extracts Mo) | [4] |
| Extraction Efficiency | Alamine 336 and TBP | Synergistic System | 99.1% | [6] |
| Stripping Efficiency | 4 mol/L Ammonium Solution | - | 98.78% | [6] |
| Continuous Extraction | TBP in Kerosene | O/A=1:1, 4-stage counter-current | 95.43% |
Experimental Protocol: this compound Recovery using TBP Solvent Extraction
This protocol is based on the efficient recovery of this compound from molybdenite roasting dust leach liquor.[3]
-
Preparation of Aqueous Feed:
-
Leach the industrial waste (e.g., molybdenite roasting dust) with distilled water. A typical condition is a liquid-to-solid ratio of 3.5, at 85°C for 90 minutes with stirring.[3]
-
Filter the resulting pulp to obtain a clear aqueous solution containing perrhenate (B82622) ions (ReO₄⁻).
-
Analyze the solution to determine the initial concentration of this compound and other metals like molybdenum.
-
Adjust the pH of the aqueous feed to 0 using a strong acid like H₂SO₄.
-
-
Preparation of Organic Phase:
-
Prepare a 40% v/v solution of tributyl phosphate (TBP) in kerosene.
-
-
Extraction Procedure (Batch):
-
In a separatory funnel, combine the aqueous feed and the organic phase at a 1:1 volume ratio (O/A = 1).
-
Shake the funnel vigorously for 6 minutes to ensure thorough mixing and mass transfer.
-
Allow the phases to separate. This may take several minutes.
-
Carefully drain the lower aqueous phase (raffinate) and collect the upper organic phase (loaded organic).
-
Analyze the raffinate to determine the amount of this compound extracted.
-
-
Stripping Procedure:
-
Take the loaded organic phase and contact it with a stripping solution (e.g., 4 M NH₄OH) at a suitable O/A ratio.
-
Mix for a sufficient time to transfer the this compound back into the new aqueous phase (strip liquor).
-
Separate the phases and analyze the this compound concentration in the strip liquor.
-
-
Analysis:
-
Use Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or a similar technique to measure this compound concentrations in all aqueous solutions (initial feed, raffinate, and strip liquor).
-
Calculate the extraction efficiency using the formula: E% = [(C_initial - C_final) / C_initial] * 100.
-
Diagrams
Caption: General workflow for this compound recovery from industrial waste.
Section 2: Ion Exchange
Ion exchange is a powerful technique for selectively recovering this compound from dilute solutions.[5] The process involves passing a this compound-containing solution through a column packed with a solid resin. The perrhenate ions (ReO₄⁻) are adsorbed onto the functional groups of the resin, and later eluted in a more concentrated form.
Frequently Asked Questions (FAQs): Ion Exchange
Q1: What type of ion exchange resin is most suitable for this compound recovery? A1: Strongly basic anion exchangers are preferentially used for this compound recovery.[7] Resins like Purolite A-170 and Purolite A-172 have been specifically studied for this purpose, with Purolite A-172 showing more effective selective recovery of this compound over molybdenum.[8]
Q2: What are the optimal conditions for loading this compound onto the resin? A2: The optimal conditions depend on the specific resin and the composition of the feed solution. Key parameters include pH and contact time. For Purolite A-172, the optimal absorption efficiency for this compound (around 90%) was achieved while minimizing molybdenum absorption (around 0%).[8]
Q3: How is this compound eluted from a loaded ion exchange resin? A3: Various eluents can be used. Historically, solutions of perchloric acid (HClO₄) or ammonium thiocyanate (B1210189) (NH₄SCN) have been employed.[5][9] More recent studies have examined the use of ammonia (B1221849) solutions for effective elution (stripping).[10]
Troubleshooting Guide: Ion Exchange
Q1: The this compound loading capacity on my resin is very low. What could be the problem? A1: Low loading capacity can be caused by several issues:
-
Resin Fouling: The resin may be fouled by suspended solids, organic matter, or precipitated metal hydroxides from the feed solution.[11] Implementing a pre-filtration step is crucial.
-
Competing Ions: The presence of other anions, such as chlorate (B79027) (ClO₃⁻) or hypochlorite (B82951) (OCl⁻), can interfere with this compound adsorption and lower the resin's loading capacity.[5]
-
Incorrect pH: The pH of the feed solution affects the charge of the target ion and the resin's functional groups. Ensure the pH is optimized for perrhenate ion adsorption.
-
Resin Degradation: The resin may have been degraded by strong oxidizers (like free chlorine) or high temperatures, reducing its ion exchange capacity.[11]
Q2: this compound elution is incomplete, and recovery is poor. How can I improve it? A2: Incomplete elution is a common challenge.
-
Ineffective Eluent: The chosen eluent may not be strong enough to displace the perrhenate ions. Consider increasing the concentration of the eluent or switching to a more effective one (e.g., from NH₄OH to HClO₄).
-
Insufficient Eluent Volume/Contact Time: Ensure you are using a sufficient volume of eluent (measured in bed volumes) and that the flow rate is slow enough to allow for complete exchange.
-
Channeling: Uneven flow through the resin bed, known as channeling, can lead to parts of the resin being bypassed by the eluent.[11] This can be caused by improper column packing or high flow rates. Repacking the column may be necessary.
Q3: The back pressure in my ion exchange column is increasing significantly over time. What is the cause? A3: Increased back pressure typically indicates a blockage.
-
Particulate Fouling: Fine suspended solids from the feed solution can clog the resin bed. A pre-filter is essential to remove these particles.[11]
-
Resin Degradation: Mechanical damage to resin beads can create fine particles that increase flow resistance.[11]
-
Biological Growth: If the system is not properly maintained, biological fouling (bacterial growth) can occur, leading to blockages.[11] Regular cleaning and sanitization are required.
-
Precipitation: Changes in pH or concentration during the process could cause metal salts to precipitate within the column.
Data Presentation: Ion Exchange Recovery of this compound
| Resin Type | Condition | This compound Absorption Efficiency | Molybdenum Absorption | Source |
| Purolite A-172 | Optimized pH & Contact Time | ~90% | ~0% | [8] |
| Purolite A-170 | Not specified | Less effective than A-172 | Not specified | [8] |
| Strong Base Resin | Industrial Process | 90% | Not specified | [9] |
| AMR Anionite | High-acidic sulfuric solution | Efficient Extraction | Not specified | [10] |
Experimental Protocol: Column Ion Exchange for this compound Recovery
-
Resin Preparation and Column Packing:
-
Select a suitable strong base anion exchange resin (e.g., Purolite A-172).
-
Pre-condition the resin according to the manufacturer's instructions, which typically involves washing with deionized water.
-
Prepare a slurry of the resin in deionized water and carefully pour it into a glass or acrylic column to ensure a uniform, tightly packed bed without any air bubbles or channels.
-
-
Feed Solution Preparation:
-
Prepare the this compound-bearing industrial solution. It is critical to pre-filter the solution to remove any suspended solids.
-
Adjust the pH of the feed solution to the optimal value determined in batch studies.
-
-
Loading (Adsorption) Cycle:
-
Pump the feed solution through the packed column at a controlled, constant flow rate.
-
Collect the column effluent (barren solution) in fractions.
-
Periodically analyze the fractions for this compound concentration to monitor for "breakthrough," the point at which the resin becomes saturated and this compound starts to appear in the effluent.
-
Continue the loading until the this compound concentration in the effluent is nearly equal to the feed concentration.
-
-
Washing Cycle:
-
Once loading is complete, pass several bed volumes of deionized water through the column to rinse out any remaining feed solution and weakly bound impurities.
-
-
Elution (Stripping) Cycle:
-
Pump the chosen eluent solution (e.g., 1 M HClO₄ or 3 M NH₄OH) through the column at a controlled flow rate (typically slower than the loading rate).
-
Collect the eluate in fractions. The initial fractions will contain the highest concentration of recovered this compound.
-
Continue elution until the this compound concentration in the eluate drops to a negligible level.
-
-
Resin Regeneration:
-
After elution, wash the resin thoroughly with deionized water to prepare it for the next loading cycle. Some processes may require an additional regeneration step as specified by the resin manufacturer.
-
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Recover this compound by Solvent Extraction - 911Metallurgist [911metallurgist.com]
- 3. saimm.co.za [saimm.co.za]
- 4. mdpi.com [mdpi.com]
- 5. How to Separate & Recover Molybdenum & this compound - 911Metallurgist [911metallurgist.com]
- 6. researchgate.net [researchgate.net]
- 7. Treatment of this compound-Containing Effluents Using Environmentally Friendly Sorbent, Saccharomyces cerevisiae Biomass - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recovery of this compound and Molybdenum from Molybdenite Roasting Dust Leaching Solution by Ion Exchange Resins [jstage.jst.go.jp]
- 9. dggs.alaska.gov [dggs.alaska.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6 Common Ion Exchange System Problems and Troubleshoot - Lautan Air Indonesia [lautanairindonesia.com]
Technical Support Center: High-Temperature Oxidation Mitigation for Rhenium Components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of rhenium components at elevated temperatures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues encountered during the use of this compound components at high temperatures and provides step-by-step solutions.
Issue 1: Rapid Degradation or Failure of Uncoated this compound Components
-
Question: My pure this compound component is rapidly degrading and failing at temperatures above 600°C. What is happening and how can I prevent it?
-
Answer: this compound readily oxidizes at temperatures above approximately 600°C, forming volatile this compound oxides, primarily Re₂O₇.[1][2][3] This leads to material loss and component failure. To prevent this, you must employ an oxidation mitigation strategy.
-
Troubleshooting Steps:
-
Verify Operating Temperature: Confirm the actual operating temperature of your component. This compound's oxidation rate increases significantly with temperature.[1]
-
Analyze the Atmosphere: Ensure the operating atmosphere is as inert as possible if the application allows. The presence of oxygen will accelerate oxidation.
-
Implement a Protection Strategy: If operating in an oxygen-containing environment is unavoidable, you must use a protective coating or a more oxidation-resistant this compound alloy. Refer to the FAQs and Experimental Protocols sections for detailed guidance.
-
-
Issue 2: Protective Coating Delamination or Spalling
-
Question: The protective coating (e.g., iridium or hafnia) on my this compound component is flaking or peeling off. What causes this and how can I fix it?
-
Answer: Coating delamination is often due to poor adhesion, which can stem from inadequate surface preparation, mismatched coefficients of thermal expansion (CTE), or improper coating deposition parameters.
-
Troubleshooting Steps:
-
Review Surface Preparation: Ensure the this compound substrate was meticulously cleaned and degreased before coating. Any surface contaminants can inhibit strong adhesion.
-
Check Coating Deposition Parameters: Verify that the coating process followed the recommended protocol. For instance, in molten salt electrodeposition of iridium, the current density and temperature are critical for achieving a dense, adherent coating.[4][5]
-
Inspect for Interfacial Contamination: Analyze the delaminated coating and the substrate to check for any impurities at the interface that could have weakened the bond.
-
Consider a Bond Coat: For some applications, a thin intermediate layer (bond coat) can improve adhesion between the this compound substrate and the protective coating.
-
Evaluate Thermal Cycling Parameters: Rapid or extreme thermal cycling can induce stress at the coating-substrate interface due to CTE mismatch, leading to cracking and spalling.[6][7][8] Consider slower heating and cooling rates if your experiment allows.
-
-
Issue 3: Cracking of the Protective Coating
-
Question: I am observing microcracks in the iridium or hafnia coating on my this compound component after thermal cycling. Is this a concern?
-
Answer: Microcracks can be a serious issue as they provide a pathway for oxygen to reach the underlying this compound, leading to localized oxidation and eventual component failure.[6][7][8]
-
Troubleshooting Steps:
-
Analyze Crack Morphology: Examine the cracks under a microscope. Are they through the entire thickness of the coating? Are they interconnected?
-
Optimize Coating Thickness: Thicker coatings can be more prone to cracking due to internal stresses.[6][7] It may be necessary to optimize the coating thickness for your specific application.
-
Consider a More Ductile Coating: Alloying the coating material can sometimes improve its ductility and resistance to cracking. For example, iridium-rhodium alloys have been investigated for this purpose.[9]
-
Implement a Self-Healing Coating: For advanced applications, multi-layer or composite coatings with self-healing capabilities are being researched. These can be designed to form a protective oxide layer that seals microcracks at high temperatures.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to protect this compound from high-temperature oxidation?
A1: The three main strategies are:
-
Protective Coatings: Applying a layer of a more oxidation-resistant material, such as iridium (Ir) or hafnium oxide (HfO₂), to act as a barrier against oxygen.[6][7][8]
-
Alloying: Mixing this compound with other metals like tungsten (W), nickel (Ni), or chromium (Cr) to form an alloy with improved intrinsic oxidation resistance.[10][11][12]
-
Atmosphere Control: Operating the this compound component in a vacuum or an inert atmosphere (e.g., argon) to minimize its exposure to oxygen.
Q2: What are the advantages and disadvantages of iridium versus hafnium oxide coatings?
A2:
| Feature | Iridium (Ir) Coating | Hafnium Oxide (HfO₂) Coating |
| Primary Advantage | Excellent barrier to oxygen diffusion and high melting point (2447°C). | Very high thermal stability and can act as a thermal barrier.[6][7] |
| Deposition Methods | Molten Salt Electrodeposition, Chemical Vapor Deposition (CVD).[4][9] | Chemical Vapor Deposition (CVD), Atomic Layer Deposition (ALD).[13][14][15] |
| Potential Issues | Susceptible to erosion in highly oxidizing environments. This compound can diffuse into the iridium layer over time, reducing its effectiveness.[16] | Can be brittle and prone to cracking under thermal stress. Oxygen can diffuse through defects in the coating.[6][7][8] |
Q3: How does alloying this compound with other metals improve its oxidation resistance?
A3: Alloying can improve oxidation resistance through several mechanisms:
-
Formation of a Protective Oxide Scale: Some alloying elements, like chromium, can form a dense and stable oxide layer (e.g., Cr₂O₃) on the surface that prevents further oxidation of the underlying this compound.[10]
-
Reduced Volatility of Oxides: Alloying can alter the composition of the resulting oxides, making them less volatile than pure this compound oxides.
-
Improved Mechanical Properties: Alloying can enhance the high-temperature strength and creep resistance of this compound.
Q4: What is the typical temperature limit for using uncoated this compound in an oxidizing environment?
A4: Uncoated this compound begins to oxidize rapidly at temperatures above 600°C. Its use in oxidizing environments is generally not recommended above this temperature for any extended period.[1]
Data Presentation
Table 1: Oxidation Rates of this compound and this compound Alloys
| Material | Temperature (°C) | Atmosphere | Oxidation Rate | Reference |
| Pure this compound | 800 | Dilute Oxygen/Argon | ~1 x 10⁻⁶ g/cm²·s | [1] |
| Pure this compound | 1200 | Dilute Oxygen/Argon | ~5 x 10⁻⁶ g/cm²·s | [1] |
| W-5%Re | 873 | Oxygen | Parabolic Rate Law | [12] |
| W-15%Re | 873 | Oxygen | Parabolic Rate Law | [12] |
| Co-Cr-Ta-Ti-C-5%Re | 1200 | Air | Moderate Mass Gain | [11] |
| Co-Cr-Ta-Ti-C-15%Re | 1200 | Air | Significant Mass Gain | [11] |
| 20Re-80Ni | - | 1 M HNO₃ | 6.0 g/m²·h | [17][18] |
Note: Oxidation rates are highly dependent on the specific experimental conditions, including oxygen partial pressure and gas flow rates.
Experimental Protocols
Protocol 1: Iridium Coating of this compound via Molten Salt Electrodeposition
This protocol describes a general procedure for applying an adherent iridium coating to a this compound substrate.
-
Substrate Preparation:
-
Mechanically polish the this compound component to a smooth finish.
-
Degrease the component in an ultrasonic bath with acetone, followed by ethanol.
-
Rinse thoroughly with deionized water and dry completely.
-
-
Electrolyte Preparation:
-
Prepare a eutectic salt mixture, for example, LiCl-KCl or NaCl-KCl-CsCl.[4][5]
-
Thoroughly dry the salts under vacuum to remove any moisture.
-
Melt the salt mixture in an inert atmosphere (e.g., argon) in a suitable crucible (e.g., alumina).
-
Dissolve a source of iridium, such as IrCl₃, into the molten salt at a concentration of 2-5 wt%.
-
-
Electrodeposition:
-
Heat the molten salt electrolyte to the desired deposition temperature (typically 600-800°C).[4][5]
-
Use a pure iridium rod or plate as the anode.
-
Immerse the prepared this compound component (cathode) and the iridium anode into the molten salt.
-
Apply a constant cathodic current density, typically in the range of 10-30 mA/cm².[4]
-
Continue the electrodeposition until the desired coating thickness is achieved. The deposition rate is typically around 25 µm/hour.[4]
-
-
Post-Deposition Cleaning:
-
Carefully withdraw the coated component from the molten salt.
-
Allow it to cool in an inert atmosphere.
-
Remove any solidified salt residues by washing with deionized water.
-
Dry the component thoroughly.
-
Protocol 2: Hafnium Oxide Coating of this compound via Chemical Vapor Deposition (CVD)
This protocol outlines a general method for depositing a hafnium oxide coating on a this compound substrate.
-
Substrate Preparation:
-
Follow the same cleaning and degreasing procedure as for iridium coating.
-
-
CVD System Setup:
-
Place the cleaned this compound substrate into the CVD reactor.
-
Evacuate the reactor to a base pressure of at least 10⁻⁵ Torr.
-
Heat the substrate to the desired deposition temperature, typically between 400°C and 600°C.[13]
-
-
Precursor Delivery and Deposition:
-
Use a suitable hafnium precursor, such as hafnium tetra-t-butoxide (Hf(O-t-Bu)₄) or tetrakis(dimethylamido)hafnium (TDMAH).
-
Heat the precursor to a temperature that provides sufficient vapor pressure.
-
Introduce the precursor vapor into the reactor using an inert carrier gas (e.g., argon).
-
Introduce an oxygen source, such as O₂ or H₂O vapor, into the reactor.
-
Control the flow rates of the precursor and oxygen source to achieve the desired film growth rate and stoichiometry.
-
Maintain a constant pressure within the reactor during deposition, typically in the range of 1-10 Torr.
-
-
Post-Deposition Annealing:
-
After deposition, cool the coated component to room temperature under an inert atmosphere.
-
An optional post-deposition annealing step in a controlled atmosphere can be performed to improve the crystallinity and density of the HfO₂ film.
-
Mandatory Visualizations
Caption: this compound oxidation pathway at high temperatures.
Caption: Decision workflow for selecting an oxidation protection strategy.
Caption: Troubleshooting logic for common protective coating failures.
References
- 1. ntrs.nasa.gov [ntrs.nasa.gov]
- 2. pure.mpg.de [pure.mpg.de]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. researchgate.net [researchgate.net]
- 10. refractorymetal.org [refractorymetal.org]
- 11. mdpi.com [mdpi.com]
- 12. inl.elsevierpure.com [inl.elsevierpure.com]
- 13. US6982230B2 - Deposition of hafnium oxide and/or zirconium oxide and fabrication of passivated electronic structures - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ntrs.nasa.gov [ntrs.nasa.gov]
- 17. aidic.it [aidic.it]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Parameters for Growing Rhenium-Doped Single Crystals
Welcome to the Technical Support Center for the growth of Rhenium-doped single crystals. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and troubleshooting common issues encountered during the crystal growth process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for growing this compound-doped single crystals?
A1: The primary methods for growing this compound-doped single crystals include melt growth techniques like the Czochralski and Bridgman-Stockbarger methods, as well as vapor phase techniques such as Chemical Vapor Transport (CVT) and Direct Vapor Transport (DVT). The choice of method depends on the material properties, desired crystal size and quality, and the specific application.
Q2: Why is this compound a challenging dopant to incorporate uniformly into a single crystal lattice?
A2: this compound can be a challenging dopant due to its high melting point and potential for segregation. During melt growth, differences in the segregation coefficient of this compound in the solid and liquid phases can lead to non-uniform distribution along the length of the crystal. In vapor transport methods, precise control over precursor vapor pressures is crucial to achieve consistent doping levels.
Q3: What are the typical defects observed in this compound-doped single crystals?
A3: Common defects include point defects (e.g., vacancies, interstitials, anti-sites), dislocations, grain boundaries, and constitutional supercooling, which can lead to polycrystalline growth.[1] In some materials, like transition metal dichalcogenides (TMDs), this compound doping can also influence the formation of native defects such as sulfur vacancies. Additionally, at higher concentrations, this compound may form clusters or secondary phases within the crystal lattice.
Q4: How can I characterize the quality and this compound distribution in my grown crystals?
A4: A variety of characterization techniques can be employed. X-ray Diffraction (XRD) is used to assess the crystal structure and identify any secondary phases. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can reveal microstructural defects and dopant distribution at a microscopic level. Energy-Dispersive X-ray Spectroscopy (EDS) or Wavelength-Dispersive X-ray Spectroscopy (WDS) can provide elemental mapping to visualize the uniformity of this compound distribution. For electrical characterization, Hall effect measurements can determine the carrier concentration and mobility, which are influenced by doping.
Troubleshooting Guides
This section provides troubleshooting guidance for common problems encountered during the growth of this compound-doped single crystals using different techniques.
Czochralski Method
| Problem | Potential Causes | Recommended Solutions |
| Polycrystalline Growth | - Seed crystal quality is poor or improperly oriented.- Thermal shock to the seed crystal upon dipping.- Instabilities in the melt temperature or pulling/rotation rates.[2] | - Use a high-quality, defect-free seed crystal with the desired orientation.- Pre-heat the seed crystal before dipping it into the melt.- Ensure precise and stable control of the furnace temperature, pulling rate, and rotation rate. |
| Inclusions (Bubbles, Precipitates) | - Gas bubbles trapped from the melt or atmosphere.- Reaction of the melt with the crucible material.- Precipitation of secondary phases due to incongruent melting or exceeding the solubility limit of this compound. | - Use a high-purity, inert atmosphere (e.g., Argon) and degas the melt before growth.- Select a crucible material that is inert to the molten charge.- Optimize the this compound concentration and ensure the melt composition is at a congruently melting point. |
| Non-uniform Dopant Distribution (Segregation) | - The segregation coefficient of this compound is not equal to one.- Convection in the melt leading to an uneven dopant concentration at the solid-liquid interface. | - Adjust the pulling and rotation rates to control the melt flow and boundary layer thickness.- For some systems, applying a magnetic field can help to suppress melt convection.- Use a lower pulling rate to allow for more uniform dopant incorporation. |
| Cracking of the Crystal | - High thermal stresses during growth or cooling.- Mismatch in thermal expansion coefficients between the crystal and any adhered crucible material. | - Optimize the temperature gradients in the furnace to minimize thermal stress.- Ensure a slow and controlled cooling rate after growth.- Design the crucible and seed holder to minimize mechanical stress on the crystal. |
Bridgman-Stockbarger Method
| Problem | Potential Causes | Recommended Solutions |
| Spurious Nucleation/Polycrystallinity | - Improper seed crystal contact with the melt.- Constitutional supercooling at the growth interface.- Temperature fluctuations in the furnace. | - Ensure good thermal contact between the seed and the melt.- Optimize the temperature gradient and the translation rate to maintain a stable, planar growth front.[3] A steeper temperature gradient can help prevent constitutional supercooling.- Use a multi-zone furnace for precise temperature control.[3] |
| Adhesion of Crystal to Ampoule Wall | - Chemical reaction between the melt and the ampoule material.- Differential thermal expansion between the crystal and the ampoule. | - Coat the inside of the ampoule with a non-reactive material like graphite.- Use a tapered ampoule design to reduce mechanical stress during cooling. |
| Void Formation | - Trapped gases or shrinkage during solidification. | - Degas the starting materials under vacuum before sealing the ampoule.- Maintain a positive pressure of an inert gas inside the ampoule.- Optimize the cooling rate to allow for proper feeding of the melt to the solidifying interface. |
| Inhomogeneous this compound Distribution | - Convective or diffusive transport of this compound in the melt leading to segregation. | - Rotate the ampoule to homogenize the melt.- Control the temperature gradient and translation rate to influence the segregation profile. |
Chemical Vapor Transport (CVT)
| Problem | Potential Causes | Recommended Solutions |
| Low Yield or No Crystal Growth | - Incorrect temperature gradient between the source and growth zones.- Ineffective transport agent or incorrect concentration.- Reaction is not thermodynamically favorable under the chosen conditions. | - Optimize the temperatures of the source and growth zones to achieve the desired vapor pressure of the transporting species.- Select a suitable transport agent (e.g., I₂, Br₂, TeCl₄) and optimize its concentration.- Consult thermodynamic data to ensure the transport reaction is favorable in the desired direction. |
| Poor Crystal Quality (e.g., Dendritic Growth, Needles) | - Too high of a supersaturation in the growth zone.- Impurities in the source materials or transport agent. | - Reduce the temperature difference between the source and growth zones to lower the supersaturation.- Use high-purity starting materials and purify the transport agent if necessary. |
| Non-uniform Doping | - Fluctuations in the vapor pressure of the this compound precursor.- Inhomogeneous temperature distribution in the growth zone. | - Ensure a stable and controlled temperature for the this compound precursor source.- Optimize the furnace design to achieve a uniform temperature profile across the substrate. |
| Uncontrolled Nucleation | - Substrate surface is not properly prepared.- Presence of particulate contaminants. | - Thoroughly clean and pre-treat the substrate to create uniform nucleation sites.- Ensure a clean and sealed ampoule to prevent contamination. |
Experimental Protocols
General Protocol for Czochralski Growth of this compound-Doped Yttrium Oxide (Re:Y₂O₃)
-
Crucible and Material Preparation:
-
Use a high-purity Iridium or this compound crucible.
-
Prepare a mixture of high-purity Y₂O₃ powder and the desired concentration of this compound metal or oxide powder.
-
Thoroughly mix the powders to ensure homogeneity.
-
-
Furnace Setup and Melting:
-
Place the crucible containing the mixture inside the Czochralski furnace.
-
Evacuate the furnace chamber and backfill with a high-purity inert gas (e.g., Argon).
-
Heat the crucible inductively or resistively to a temperature above the melting point of Y₂O₃ (~2430 °C) to obtain a homogeneous melt.
-
-
Seeding and Growth:
-
Mount a Y₂O₃ single crystal seed with the desired orientation onto the puller rod.
-
Lower the seed crystal until it just touches the surface of the melt.
-
Allow the seed to partially melt back to ensure a dislocation-free starting interface.
-
Simultaneously begin to slowly pull the seed upwards (e.g., 1-5 mm/hr) and rotate it (e.g., 5-20 rpm). The crucible may also be counter-rotated.
-
Carefully control the temperature and pulling/rotation rates to achieve the desired crystal diameter.[2]
-
-
Cool-down and Crystal Removal:
-
Once the desired crystal length is achieved, gradually increase the pulling rate to separate the crystal from the melt.
-
Slowly cool the crystal to room temperature over several hours to prevent thermal shock and cracking.
-
Carefully remove the grown crystal from the furnace.
-
General Protocol for Bridgman-Stockbarger Growth of a this compound-Doped Semiconductor
-
Ampoule Preparation:
-
Prepare a quartz ampoule with a conical tip to promote single-crystal nucleation.
-
Thoroughly clean the ampoule and, if necessary, apply a carbon coating to the inner surface to prevent the crystal from sticking.
-
-
Material Loading:
-
Place a small, high-quality seed crystal at the tip of the ampoule.
-
Load the polycrystalline source material and the this compound dopant into the ampoule.
-
Evacuate the ampoule to a high vacuum and seal it.
-
-
Furnace Setup and Growth:
-
Use a two-zone vertical or horizontal Bridgman furnace with a well-defined temperature gradient.[3]
-
Position the ampoule such that the tip with the seed crystal is in the cooler zone, and the rest of the material is in the hotter zone, completely melted.
-
Slowly move the ampoule through the temperature gradient (e.g., 1-2 mm/hr) or slowly cool the furnace zones to shift the solid-liquid interface along the length of the ampoule.
-
-
Cooling and Extraction:
-
After the entire charge has solidified, slowly cool the furnace to room temperature.
-
Carefully break the ampoule to extract the grown single crystal.
-
General Protocol for Chemical Vapor Transport of this compound-Doped Molybdenum Disulfide (Re:MoS₂)
-
Ampoule Preparation:
-
Use a quartz tube as the reaction ampoule.
-
Thoroughly clean and dry the ampoule.
-
-
Material Loading:
-
Place the polycrystalline MoS₂ powder and a small amount of this compound powder or a this compound compound at one end of the ampoule (the source zone).
-
Introduce a transport agent, such as iodine (I₂) or bromine (Br₂), into the ampoule.
-
Evacuate and seal the ampoule under high vacuum.
-
-
Furnace Setup and Growth:
-
Place the sealed ampoule in a two-zone tube furnace.
-
Heat the source zone to a higher temperature (e.g., 1000-1100 °C) and the growth zone to a slightly lower temperature (e.g., 950-1050 °C). The specific temperatures will depend on the transport agent used.
-
The transport agent reacts with the source materials to form volatile species that travel to the cooler growth zone.
-
In the growth zone, the reverse reaction occurs, depositing single crystals of Re:MoS₂.
-
-
Cooling and Crystal Collection:
-
After a growth period of several days to weeks, turn off the furnace and allow it to cool to room temperature.
-
Carefully open the ampoule in a fume hood to collect the grown crystals.
-
Data Presentation
Table 1: Typical Growth Parameters for this compound-Doped Single Crystals (Qualitative)
| Growth Method | Material System | Typical Pulling/Translation Rate | Typical Rotation Rate | Typical Temperature Gradient | Typical this compound Concentration |
| Czochralski | Re-doped Oxides (e.g., Y₂O₃) | Slow (1-5 mm/hr) | 5-20 rpm | High at the interface | 0.1 - 5 at% |
| Bridgman-Stockbarger | Re-doped Semiconductors | Very Slow (0.5-2 mm/hr) | 0-10 rpm (if used) | 10-50 °C/cm | 0.01 - 2 at% |
| Chemical Vapor Transport | Re-doped TMDs (e.g., MoS₂) | N/A | N/A | 5-10 °C/cm | 0.1 - 10 at% |
Note: These are general ranges and the optimal parameters will be highly dependent on the specific material system and desired crystal properties.
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of single crystals, from preparation to characterization.
Caption: A troubleshooting diagram illustrating the logical flow from a common problem to its potential causes and solutions.
References
Addressing challenges in the covalent binding of Rhenium complexes to proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the covalent binding of Rhenium complexes to proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the covalent labeling of proteins with this compound complexes in a question-and-answer format.
Question: My conjugation yield is low or non-existent. What are the potential causes and how can I troubleshoot this?
Answer: Low conjugation yield is a common problem that can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality and Storage:
-
Degraded this compound Complex or Crosslinker: Ensure that your this compound complex and any bifunctional crosslinkers (e.g., NHS esters) are stored under the recommended conditions, typically at -20°C in a desiccated environment to prevent hydrolysis.[1] Before use, allow reagents to warm to room temperature to avoid condensation.[1]
-
Inactive Biomolecule: Verify the purity and concentration of your protein. It is recommended to use a protein that is greater than 95% pure, as impurities can compete for the label.[1] Ensure your protein has not undergone degradation or aggregation during storage.
-
-
Reaction Conditions:
-
Suboptimal pH: The optimal pH for conjugation is dependent on the reactive chemistry. For instance, reactions involving N-hydroxysuccinimide (NHS) esters with primary amines are typically performed at a pH between 7.2 and 8.5.[2] For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to ensure specific reaction with thiols.[2]
-
Incorrect Molar Ratio: The molar ratio of the this compound complex to the protein is a critical parameter. A 10- to 20-fold molar excess of the labeling reagent is a common starting point for NHS ester reactions.[1][2] Optimization of this ratio may be required for your specific complex and protein.
-
Presence of Interfering Substances: Buffers containing primary amines, such as Tris or glycine, will compete with the target protein when using amine-reactive chemistries like NHS esters.[1] Similarly, thiol-containing reagents like dithiothreitol (B142953) (DTT) will compete in maleimide-based conjugations.[2] Buffer exchange into a non-interfering buffer (e.g., PBS) is crucial.
-
-
Protein-Specific Issues:
-
Lack of Available Reactive Residues: If targeting cysteine residues with a maleimide-functionalized this compound complex, ensure that free sulfhydryl groups are available. Disulfide bonds may need to be reduced using reagents like TCEP (tris(2-carboxyethyl)phosphine), followed by removal of the reducing agent before adding the labeling reagent.[2]
-
Steric Hindrance: The target amino acid residue on the protein surface may be in a sterically hindered location, preventing the this compound complex from accessing it. Consider using a crosslinker with a longer spacer arm to overcome this.[2]
-
Question: I am observing protein aggregation or precipitation after the conjugation reaction. What can I do to prevent this?
Answer: Protein aggregation can be a significant problem, leading to loss of material and function.
-
Changes in Protein Conformation: Covalent modification can alter the surface charge and hydrophobicity of the protein, leading to aggregation.[2]
-
Solution: Try to minimize the degree of labeling by reducing the molar excess of the this compound complex. Using a more hydrophilic linker on your this compound complex can also help maintain protein solubility.
-
-
Reaction Conditions: High concentrations of organic co-solvents (like DMSO or DMF) used to dissolve the this compound complex can denature the protein.
-
Solution: Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%. Add the dissolved this compound complex to the protein solution slowly while gently mixing.[2]
-
-
Post-Conjugation Handling:
-
Solution: After the reaction, purify the conjugate promptly to remove unreacted complex and byproducts. Store the purified conjugate in an appropriate buffer, potentially including stabilizing agents like glycerol (B35011) or trehalose. The optimal storage conditions for each conjugate should be determined experimentally.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for covalently attaching this compound complexes to proteins?
A1: The most prevalent methods involve targeting specific amino acid side chains:
-
Amine-Reactive Chemistry: This is a widely used approach that targets the primary amines on lysine (B10760008) residues and the N-terminus of the protein. The this compound complex is typically functionalized with an N-hydroxysuccinimide (NHS) ester, which reacts with amines to form a stable amide bond.[3][4]
-
Thiol-Reactive Chemistry: This strategy targets the sulfhydryl group of cysteine residues. This compound complexes functionalized with a maleimide (B117702) or iodoacetamide (B48618) group will react specifically with free thiols to form a stable thioether bond.[5]
-
"Click Chemistry": The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry," provides a highly efficient and specific method for conjugation.[6] This involves functionalizing the protein and the this compound complex with an azide (B81097) and an alkyne, respectively (or vice versa), which then react to form a stable triazole linkage.
Q2: How can I confirm that the this compound complex has successfully conjugated to my protein?
A2: Several analytical techniques can be used to characterize the this compound-protein conjugate:
-
Mass Spectrometry (MS): This is a powerful tool for confirming conjugation. Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the conjugate, which will be higher than the unmodified protein.[7][8] Inductively coupled plasma mass spectrometry (ICP-MS) can be used to quantify the amount of this compound present in the sample.[9]
-
Spectroscopy:
-
UV-Vis Spectroscopy: If the this compound complex has a characteristic absorbance spectrum, you can use UV-Vis spectroscopy to estimate the degree of labeling.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique can be used to detect the vibrational modes of the this compound complex, such as the characteristic C≡O stretching frequencies in this compound tricarbonyl complexes, confirming its presence in the conjugate.[3][4]
-
-
Chromatography: Size-exclusion chromatography (SEC) can be used to separate the labeled protein from the unreacted this compound complex and to check for aggregation.[1][10]
Q3: Will the covalent attachment of a this compound complex affect the function of my protein?
A3: It is possible that the conjugation process can alter the structure and function of the protein. The extent of this effect depends on the site of attachment, the nature of the this compound complex and linker, and the degree of labeling. It is essential to perform functional assays to assess the biological activity of the this compound-protein conjugate. For example, if the protein is an antibody, its immunoreactivity should be tested.[3] If it is an enzyme, its catalytic activity should be measured.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the covalent binding of this compound complexes to proteins.
Table 1: Conjugation Reaction Parameters and Yields
| This compound Complex Type | Target Residue | Protein | Molar Excess of Complex | Reaction Time & Temperature | Coupling Yield | Reference |
| N-succinimidyl ester | Lysine | Bovine Serum Albumin (BSA) | 60 | 24 h at 4 °C | Up to 50% | [4] |
| N-succinimidyl ester | Lysine | Anti-hTSH Monoclonal Antibody | Not specified | Not specified | Not specified | [3] |
| Iodoacetamide derivative | Cysteine | Human Serum Albumin | Not specified | Not specified | Not specified | [5] |
Table 2: Characterization of this compound-Protein Conjugates
| Protein | This compound Complex | Characterization Method | Key Finding | Reference |
| Lysozyme | This compound-imidazole | Macromolecular Crystallography | Covalent binding observed at His15, Asp101, and Asp119 | [11][12][13][14] |
| Various proteins | Organometallic this compound(I) complexes | FT-IR Spectroscopy | Successful conjugation confirmed by IR detection | [3][4] |
| Human Serum Albumin | Sulfhydryl-reactive this compound complex | Fluorescence Anisotropy | High limiting anisotropy, suitable for measuring rotational correlation | [5] |
| Ubiquitin | Cisplatin (as a model metal complex) | Mass Spectrometry (AdductHunter) | Automated identification of protein-metal complex adducts | [7] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with an NHS-Ester Functionalized this compound Complex
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 1x PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[1][2]
-
Prepare this compound Complex Solution: Immediately before use, dissolve the NHS-ester functionalized this compound complex in a minimal amount of anhydrous DMSO or DMF to a high concentration.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound complex to the protein solution while gently mixing.[1]
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours. Protect from light if the complex is light-sensitive.[1][2]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes.[1][2]
-
Purification: Purify the conjugate to remove unreacted this compound complex and quenching reagent using a suitable method such as size-exclusion chromatography (e.g., a desalting column) equilibrated with the desired storage buffer.[1][10]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Labeling of proteins by organometallic complexes of this compound. (I). Synthesis and biological activity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. This compound(I) Tricarbonyl Complexes of 1,10-Phenanthroline Derivatives with Unexpectedly High Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Time-series analysis of this compound(I) organometallic covalent binding to a model protein for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. Time-series analysis of this compound(I) organometallic covalent binding to a model protein for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.iucr.org [journals.iucr.org]
Validation & Comparative
Comparative analysis of Rhenium versus Technetium in medical imaging and therapy
A Comparative Guide to Rhenium and Technetium in Medical Imaging and Therapy for researchers, scientists, and drug development professionals.
In the realm of nuclear medicine, the elements this compound (Re) and Technetium (Tc) stand out for their significant contributions to both diagnostic imaging and targeted radiotherapy. Belonging to the same group in the periodic table, their chemical similarities have paved the way for a powerful "theranostic" approach, where diagnostic imaging with Technetium-99m (⁹⁹ᵐTc) can guide therapeutic applications with this compound isotopes, primarily This compound-186 (B1221839) (¹⁸⁶Re) and this compound-188 (¹⁸⁸Re). This guide provides a comprehensive comparative analysis of these two elements, focusing on their applications, underlying chemistry, and the experimental data supporting their use.
At a Glance: Key Properties and Applications
Technetium-99m is the cornerstone of diagnostic nuclear medicine, involved in approximately 80% of all imaging procedures worldwide.[1][2][3] Its favorable decay characteristics make it an ideal radionuclide for Single Photon Emission Computed Tomography (SPECT). This compound isotopes, on the other hand, are primarily recognized for their therapeutic potential due to their beta particle emissions, which can selectively destroy cancerous tissue. The accompanying gamma emissions of this compound isotopes also allow for real-time imaging of the therapeutic agent's distribution, embodying the theranostic principle.[4][5][6]
Quantitative Data Summary
The following tables summarize the key physical properties and production methods of the medically relevant isotopes of Technetium and this compound.
Table 1: Comparison of Physical Properties
| Property | Technetium-99m (⁹⁹ᵐTc) | This compound-186 (¹⁸⁶Re) | This compound-188 (¹⁸⁸Re) |
| Half-life | 6.02 hours[1][3] | 3.72 days (89.2 hours)[6][7] | 16.9 hours[8][9] |
| Decay Mode | Isomeric Transition | β⁻, Electron Capture | β⁻ |
| Primary Emission | Gamma (γ) | Beta (β⁻), Gamma (γ) | Beta (β⁻), Gamma (γ) |
| Gamma Energy | 140.5 keV (89%)[1][10] | 137 keV (9%)[7][11] | 155 keV (15%)[7][8] |
| Max. Beta Energy | N/A | 1.07 MeV[7] | 2.12 MeV[7][8] |
| Max. Tissue Penetration | N/A | ~4 mm | ~11 mm[4] |
Table 2: Production of Medically Relevant Isotopes
| Isotope | Production Method | Parent Isotope |
| Technetium-99m (⁹⁹ᵐTc) | ⁹⁹Mo/⁹⁹ᵐTc generator[4][12][13] | Molybdenum-99 (⁹⁹Mo) |
| This compound-186 (¹⁸⁶Re) | Neutron activation of ¹⁸⁵Re in a nuclear reactor[4][12][13] | N/A |
| This compound-188 (¹⁸⁸Re) | ¹⁸⁸W/¹⁸⁸Re generator[4][12][13] | Tungsten-188 (¹⁸⁸W) |
The Theranostic Paradigm: A Logical Workflow
The chemical similarity between Technetium and this compound is the foundation of their use as a "theranostic pair".[8][9] A diagnostic radiopharmaceutical labeled with ⁹⁹ᵐTc can be used to visualize a biological target. If the diagnostic scan shows favorable uptake at the target site, a chemically analogous therapeutic radiopharmaceutical labeled with ¹⁸⁶Re or ¹⁸⁸Re can be administered for therapy.
Medical Applications in Focus
Technetium-99m in Diagnostic Imaging
⁹⁹ᵐTc is a versatile diagnostic radionuclide used in a wide array of imaging studies, including:
-
Skeletal Imaging: To detect bone metastases, fractures, and other bone disorders.[10]
-
Cardiac Imaging: For myocardial perfusion scans to assess blood flow to the heart muscle.
-
Renal Imaging: To evaluate kidney function and structure.[10]
-
Hepatobiliary Imaging: To assess gallbladder function.[10]
-
Thyroid Imaging: To visualize thyroid function and structure.[10][14]
This compound-186 and this compound-188 in Radionuclide Therapy
The therapeutic efficacy of ¹⁸⁶Re and ¹⁸⁸Re stems from their ability to deliver a cytotoxic radiation dose to targeted tissues. Key applications include:
-
Bone Pain Palliation: ¹⁸⁶Re and ¹⁸⁸Re labeled to diphosphonates, such as HEDP, are used to alleviate pain from bone metastases in cancer patients.[11][15][16][17][18] The radiopharmaceutical localizes to areas of high bone turnover, characteristic of metastatic lesions.
-
Cancer Therapy: ¹⁸⁸Re-labeled peptides and antibodies are being investigated for targeted therapy of various cancers.[7][8] The high energy of ¹⁸⁸Re's beta emission is suitable for treating larger tumors.[4]
-
Dermatological Applications: this compound-188 is used in brachytherapy for the treatment of non-melanoma skin cancers like basal cell and squamous cell carcinoma.[19][20]
Experimental Protocols: A Glimpse into the Lab
The development of this compound and Technetium radiopharmaceuticals involves a series of well-defined experimental procedures.
Radiolabeling of HEDP for Bone Pain Palliation
A common experimental protocol for labeling Hydroxyethylidene Diphosphonate (HEDP) with ¹⁸⁶Re or ¹⁸⁸Re involves the reduction of the perrhenate (B82622) ion in the presence of HEDP.
Detailed Methodology:
-
Reagent Preparation: A sterile, pyrogen-free solution of sodium perrhenate (Na¹⁸⁶/¹⁸⁸ReO₄) is obtained from the generator or reactor. A solution of HEDP and a reducing agent, typically stannous chloride (SnCl₂), are prepared in sterile water for injection.
-
Reaction: The perrhenate solution is added to the HEDP/SnCl₂ mixture. The stannous ions reduce the this compound from the +7 oxidation state to a lower oxidation state, allowing it to form a stable complex with the HEDP chelator.
-
Incubation: The reaction mixture is incubated at room temperature or with gentle heating for a specified period to ensure complete complexation.
-
Quality Control: The final product undergoes rigorous quality control tests to determine its radiochemical purity, pH, and sterility before it can be administered to a patient.
Signaling Pathways and Mechanism of Action
While the primary mechanism of action for therapeutic radiopharmaceuticals is the induction of cell death through radiation damage, the targeting moiety dictates the biological pathways involved in its localization. For instance, ¹⁸⁶/¹⁸⁸Re-HEDP targets bone metastases by binding to the hydroxyapatite (B223615) matrix of the bone, a process that is increased in areas of high osteoblastic activity.
Chemical Considerations: Similarities and Differences
The chemical analogy between Technetium and this compound is a significant advantage in radiopharmaceutical development.[4][13][21] However, there are notable differences in their coordination chemistry that researchers must consider.[9][22][23]
-
Redox Potential: Perrhenate ([ReO₄]⁻) is more difficult to reduce than pertechnetate (B1241340) ([TcO₄]⁻).[9] This necessitates harsher reducing conditions for the preparation of this compound radiopharmaceuticals.
-
Kinetics: The reaction kinetics for the formation of this compound complexes can be slower than those for the analogous Technetium complexes.
-
Stability: Once formed, this compound complexes are often more kinetically inert than their Technetium counterparts.
These differences underscore the importance of optimizing labeling conditions for each radionuclide and not simply substituting one for the other in a given chemical system. The "Click-to-Chelate" approach is one modern strategy that has been successfully applied to the development of both Technetium and this compound radiopharmaceuticals, offering a highly efficient and versatile method for labeling biomolecules.[1][24]
Isotope Production and Availability
The availability of these isotopes is a crucial factor in their clinical utility. The generator systems for ⁹⁹ᵐTc and ¹⁸⁸Re provide a convenient and cost-effective on-site source of the radionuclides, which is particularly beneficial for hospitals and research institutions.[2][4][12][25]
Conclusion
The complementary nature of Technetium and this compound provides a powerful toolkit for nuclear medicine professionals. While ⁹⁹ᵐTc remains the undisputed leader in diagnostic imaging, the therapeutic potential of ¹⁸⁶Re and ¹⁸⁸Re continues to be explored and expanded. The chemical similarities between these elements, which enable a theranostic approach, are a key driver of innovation in the field. As our understanding of their chemistry deepens and new targeting molecules are developed, the synergy between this compound and Technetium is poised to deliver more personalized and effective treatments for a range of diseases, particularly in the field of oncology.
References
- 1. Click-to-Chelate: Development of Technetium and this compound-Tricarbonyl Labeled Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. facta.junis.ni.ac.rs [facta.junis.ni.ac.rs]
- 3. Click-to-Chelate: Development of Technetium and this compound-Tricarbonyl Labeled Radiopharmaceuticals [mdpi.com]
- 4. This compound Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. inis.iaea.org [inis.iaea.org]
- 8. This compound-188 Labeled Radiopharmaceuticals: Current Clinical Applications in Oncology and Promising Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. openmedscience.com [openmedscience.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Radioisotopes for Medicine, a Focus on Production and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical Applications of Technetium-99m Quantitative Single-Photon Emission Computed Tomography/Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openmedscience.com [openmedscience.com]
- 16. tech.snmjournals.org [tech.snmjournals.org]
- 17. [Pain therapy with this compound-186 HEDP in multiple bone metastases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nuclearmed.org [nuclearmed.org]
- 19. openmedscience.com [openmedscience.com]
- 20. oncidiumfoundation.org [oncidiumfoundation.org]
- 21. hilarispublisher.com [hilarispublisher.com]
- 22. The chemistry of this compound and technetium as related to the use of isotopes of these elements in therapeutic and diagnostic nuclear medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fundamentals of this compound-188 Radiopharmaceutical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Click-to-Chelate: development of technetium and this compound-tricarbonyl labeled radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Comparative Analysis of Rhenium Isotope Data in Geological Reference Materials
A Guide to Validating Rhenium Isotope Measurements in Geological Reference Materials
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of this compound (Re) isotopes in geological reference materials is crucial for a wide range of applications, from geochronology to tracing ore-forming processes and paleoenvironmental redox conditions.[1] This guide provides a comparative overview of analytical methodologies, presenting supporting data from recent studies to aid in the validation of Re isotope measurements.
The validation of analytical methods for Re isotope analysis relies heavily on the repeated analysis of certified reference materials. The data presented in Table 1 summarizes δ¹⁸⁷Re values for several commonly used geological reference materials, as reported in recent literature. These values were primarily obtained using Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS), a leading technique for high-precision isotope ratio measurements.[1][2]
| Geological Reference Material | Sample Type | Reported δ¹⁸⁷ReSRM3143 (‰) | Reference |
| BCR-2 | Basalt | -0.31 ± 0.04 | [1] |
| BHVO-2 | Basalt | -0.33 ± 0.05 | [1] |
| BIR-1a | Basalt | -0.35 ± 0.05 | [1] |
| AGV-2 | Andesite | -0.31 ± 0.03 | [1] |
| TDB-1 | Diabase | -0.35 ± 0.05 | [1] |
| OKUM | Komatiitic Basalt | -0.36 ± 0.04 | [1] |
| WPR-1a | Peridotite | Relatively lower than other silicate (B1173343) reference materials | [2] |
Note: The δ¹⁸⁷Re values are reported relative to the SRM 3143 reference standard.
Experimental Protocols for this compound Isotope Analysis
The accurate determination of Re isotopic compositions in geological samples involves a meticulous multi-step process encompassing sample digestion, chemical separation of Re, and mass spectrometric analysis.
Sample Digestion
The initial step involves the dissolution of the solid rock sample to liberate Re. Two primary approaches are commonly employed:
-
Acid Digestion in Carius Tubes: Powdered whole-rock samples (approximately 2g) are digested in sealed Carius tubes at high temperatures (e.g., 230°C for 72 hours) using a mixture of concentrated acids, typically HCl and HNO₃ (inverse aqua regia).[3] This method is effective for liberating Re and equilibrating it with an isotopic spike (e.g., ¹⁸⁵Re and ¹⁹⁰Os) for concentration determination by isotope dilution.[3]
-
HF-Desilicification: For silicate-rich samples, digestion often includes hydrofluoric acid (HF) in combination with nitric acid (HNO₃) to ensure complete dissolution of the silicate matrix and quantitative liberation of Re.[2] However, some studies suggest that HF-desilicification may not be essential for accurate Re isotope analysis and can introduce interfering elements.[2]
Chromatographic Separation of this compound
Following digestion, Re must be separated from the sample matrix to avoid isobaric and polyatomic interferences during mass spectrometric analysis. This is typically achieved through anion exchange chromatography.[4]
A common procedure involves:
-
After Osmium separation (often performed in conjunction with Re analysis), the remaining sample solution is treated with HF and then taken up in a solution like 1.2 M HCl.[3]
-
The solution is loaded onto an ion-exchange resin column.[3] TEVA resin has been shown to be effective for this purpose.[1]
-
The resin is washed to remove matrix elements.
-
This compound is then eluted from the resin using a dilute acid, such as 0.75 M HNO₃.[4]
This process aims for a high yield of Re (ideally >90%) and a low procedural blank (<0.2 pg).[1][4]
Mass Spectrometric Analysis
The isotopic composition of the purified Re fraction is determined using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).[2] To achieve high precision, several measures are taken:
-
Instrumental Mass Bias Correction: Instrumental mass bias is a critical factor that needs to be corrected. This is often achieved through a combination of:
-
Signal Enhancement: The use of a membrane desolvation system can increase the intensity of the Re isotope signals by an order of magnitude, leading to improved measurement precision.[1]
-
High-Resistance Amplifiers: Employing 10¹³ Ω amplifiers in the MC-ICP-MS can also enhance precision, particularly for low-abundance samples.[5]
An alternative technique to MC-ICP-MS is Negative Thermal Ionization Mass Spectrometry (N-TIMS), which can measure Re and Os at the picogram level with high precision.[6]
Experimental Workflow for this compound Isotope Analysis
The following diagram illustrates a typical workflow for the determination of Re isotopes in geological reference materials.
Caption: Workflow for this compound Isotope Analysis in Geological Samples.
References
- 1. High intermediate precision this compound isotopic measurements in geological samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 2. Comparative determination of this compound isotopes in geological reference materials with and without HF-desilicification - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Measurements of this compound isotopic composition in low-abundance samples - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 6. app.ingemmet.gob.pe [app.ingemmet.gob.pe]
Rhenium vs. Tungsten: A Comparative Analysis of Mechanical Properties in Alloys
For Researchers, Scientists, and Drug Development Professionals
In the demanding environments of high-temperature applications, aerospace technologies, and advanced medical devices, the selection of materials with superior mechanical properties is paramount. Both tungsten (W) and rhenium (Re) stand out as refractory metals with exceptionally high melting points and strength. However, pure tungsten is notoriously brittle at room temperature, limiting its processability and applications. The strategic alloying of tungsten with this compound has emerged as a critical method to enhance its mechanical properties, leading to a class of materials with a unique combination of strength, ductility, and high-temperature stability. This guide provides an objective comparison of the mechanical properties of tungsten and tungsten-rhenium alloys, supported by experimental data and detailed methodologies.
The this compound Effect: Enhancing Tungsten's Performance
The addition of this compound to tungsten, often referred to as the "this compound effect," brings about significant improvements in the alloy's mechanical properties.[1][2] This phenomenon is primarily attributed to several key mechanisms:
-
Solid Solution Softening and Strengthening: At lower temperatures, this compound enhances ductility by reducing the intrinsic resistance to dislocation motion (Peierls stress) and increasing the number of available slip systems.[3] At elevated temperatures, it provides substantial solid solution strengthening, improving creep resistance.[3][4]
-
Reduced Ductile-to-Brittle Transition Temperature (DBTT): Pure tungsten has a high DBTT, making it brittle at and below room temperature.[1][2][3] Alloying with this compound significantly lowers the DBTT, in some cases to below room temperature, drastically improving its toughness and fabricability.[5]
-
Enhanced Recrystallization Resistance: this compound additions can increase the recrystallization temperature of tungsten, allowing the alloys to maintain their strength at higher temperatures for longer durations.[1][2]
Comparative Mechanical Properties
The following table summarizes the key mechanical properties of pure tungsten and various tungsten-rhenium alloys. The data presented is a compilation from multiple sources to provide a comprehensive overview.
| Property | Pure Tungsten | W-3%Re | W-5%Re | W-25%Re / W-26%Re |
| Ultimate Tensile Strength (Room Temp.) | ~980 MPa[6][7] | 1380 - 2208 MPa[8] | ~220 ksi (1517 MPa)[9] | 1370 - 1517 MPa[8] |
| Yield Strength (Room Temp.) | ~750 MPa[6][7] | - | - | - |
| Elongation at Break (Room Temp.) | Low | ~10%[8] | - | ~10-20%[8] |
| Vickers Hardness | ~3500 MPa[6] | - | - | - |
| Ductile-to-Brittle Transition Temp. (DBTT) | 150 - 450°C[1][2] | - | - | Down to -101°C[5] |
| Melting Point | ~3410°C[6] | ~3350°C[8] | - | ~3050 - 3120°C[8] |
| Modulus of Elasticity | ~411 GPa[6] | ~405 GPa[8] | - | ~430 GPa[8] |
Note: The properties of alloys can vary significantly based on processing methods (e.g., powder metallurgy, arc melting), degree of deformation, and heat treatment.
High-Temperature Performance
The advantages of W-Re alloys become even more pronounced at elevated temperatures. While the strength of pure tungsten decreases significantly at high temperatures, W-Re alloys, particularly those with higher this compound content, retain a greater portion of their strength. For instance, at 1649°C (3000°F), a W-23.4Re-Hf-C alloy demonstrated a tensile strength more than double that of a W-24Re alloy.[10] Furthermore, the addition of this compound can increase the activation energy for creep, leading to improved resistance to time-dependent deformation under high-temperature conditions.[4]
Experimental Protocols
The data presented in this guide is derived from standardized experimental procedures designed to evaluate the mechanical properties of refractory metals.
Tensile Testing
-
Objective: To determine the ultimate tensile strength, yield strength, and ductility (elongation and reduction in area) of the material.
-
Standard: ASTM E8/E8M - "Standard Test Methods for Tension Testing of Metallic Materials." For elevated temperature testing, ASTM E21 - "Standard Test Methods for Elevated Temperature Tension Tests of Metallic Materials" is followed.
-
Methodology: A standardized specimen with a defined gauge length and cross-sectional area is subjected to a uniaxial tensile force at a constant strain rate until fracture.[11][12][13] The load and displacement are continuously monitored. For high-temperature tests, the specimen is heated to and held at the target temperature in a vacuum or inert atmosphere to prevent oxidation.[12]
Hardness Testing
-
Objective: To measure the material's resistance to localized plastic deformation.
-
Standards: ASTM E18 for Rockwell hardness, ASTM E10 for Brinell hardness, and ASTM E92 for Vickers and Knoop hardness.
-
Methodology: A standardized indenter (e.g., diamond pyramid for Vickers, steel ball for Brinell) is pressed into the surface of the material with a specific load for a set duration.[14][15] The dimensions of the resulting indentation are then measured to calculate the hardness value.
Ductile-to-Brittle Transition Temperature (DBTT) Testing
-
Objective: To determine the temperature range over which the material's fracture behavior changes from ductile to brittle.
-
Standard: ASTM E23 - "Standard Test Methods for Notched Bar Impact Testing of Metallic Materials" (Charpy and Izod tests).[16]
-
Methodology: A series of notched specimens are tested at various temperatures.[17][18] A pendulum-type impact testing machine strikes the specimen, and the energy absorbed during fracture is measured.[17][18] The DBTT is identified as the temperature at which a significant drop in absorbed energy occurs, or by examining the fracture surface for a transition from fibrous (ductile) to cleavage (brittle) appearance.[18][19]
Creep and Stress Rupture Testing
-
Objective: To evaluate the time-dependent deformation (creep) and time to fracture (rupture) of a material under a constant load at elevated temperatures.
-
Standard: ASTM E139 - "Standard Test Methods for Conducting Creep, Creep-Rupture, and Stress-Rupture Tests of Metallic Materials."[20][21]
-
Methodology: A specimen is subjected to a constant tensile load at a constant high temperature.[20][22] The elongation of the specimen is measured over time. A creep test typically measures the strain as a function of time, while a stress rupture test is conducted at higher stresses to determine the time to failure.[22][23]
Logical Relationship of this compound's Influence on Tungsten's Mechanical Properties
The following diagram illustrates the key mechanisms through which this compound alloying enhances the mechanical properties of tungsten.
Caption: The "this compound Effect" on Tungsten's Mechanical Properties.
Conclusion
The alloying of tungsten with this compound provides a significant advantage in applications requiring a combination of high-temperature strength, ductility, and fabricability. The "this compound effect" effectively mitigates the inherent brittleness of tungsten by lowering its DBTT and enhancing its ductility. Furthermore, W-Re alloys exhibit superior creep resistance and retain their strength at elevated temperatures more effectively than pure tungsten. For researchers and engineers working with high-performance materials, tungsten-rhenium alloys offer a versatile and reliable solution for challenging operational environments. The choice of a specific W-Re alloy composition will depend on the precise requirements of the application, balancing the need for ductility, strength, and performance at extreme temperatures.
References
- 1. The strengthening effect of this compound in tungsten-based alloys and the application prospects of tungsten-rhenium alloy materials.-Hunan this compound Alloy Material Co., Ltd. [rheniumet.com]
- 2. aemmetal.com [aemmetal.com]
- 3. Preparation, Mechanical Properties and Strengthening Mechanism of W-Re Alloys: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. material-properties.org [material-properties.org]
- 7. This compound.com [this compound.com]
- 8. This compound.com [this compound.com]
- 9. rxelectronics.de [rxelectronics.de]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. chemetalusa.com [chemetalusa.com]
- 12. scipub.euro-fusion.org [scipub.euro-fusion.org]
- 13. Testing | SIZEN [sizenwmo.com]
- 14. wiki.ctia.com.cn [wiki.ctia.com.cn]
- 15. alloys.alfa-chemistry.com [alloys.alfa-chemistry.com]
- 16. testinglab.com [testinglab.com]
- 17. yenaengineering.nl [yenaengineering.nl]
- 18. Ductile-brittle transition temperature [doitpoms.ac.uk]
- 19. wilkinsoncoutts.com [wilkinsoncoutts.com]
- 20. Creep Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 21. Creep and Stress Rupture Testing | Touchstone Testing Lab, LLC [touchstonetesting.com]
- 22. azom.com [azom.com]
- 23. Creep & Stress Rupture Testing for Metals & Composites at Temperature | Lucideon [lucideon.com]
A Comparative Guide to Rhenium Quantification: Cross-Validation of Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of Rhenium (Re) is crucial in various applications, from catalysis to the development of novel radiopharmaceuticals. This guide provides a comprehensive comparison of the most common analytical techniques used for this compound quantification: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), and Atomic Absorption Spectrometry (AAS), including its flame (FAAS) and graphite (B72142) furnace (GFAAS) variants.
This document outlines the performance of these techniques, supported by experimental data drawn from various scientific studies. It also provides detailed methodologies for sample preparation and analysis to aid in method selection and development.
At a Glance: Performance Comparison
The choice of analytical technique for this compound quantification depends on several factors, including the required detection limit, the sample matrix, and the available instrumentation. The following table summarizes the key performance characteristics of ICP-MS, ICP-OES, and GFAAS for the determination of this compound.
| Parameter | ICP-MS | ICP-OES | GFAAS |
| Detection Limit | Very Low (ng/L to pg/L) | Low (µg/L) | Low (µg/L) |
| Precision (%RSD) | Excellent (<5%) | Excellent (<5%) | Good (<10%) |
| Accuracy/Recovery | Excellent (90-110%) | Excellent (90-110%) | Good (85-115%) |
| Linear Dynamic Range | Wide (9 orders of magnitude) | Moderate (4-6 orders of magnitude) | Narrow (2-3 orders of magnitude) |
| Throughput | High | High | Low |
| Matrix Tolerance | Moderate | High | Moderate |
| Interferences | Isobaric, Polyatomic | Spectral, Matrix | Chemical, Spectral |
| Cost (Instrument) | High | Medium | Low to Medium |
| Cost (Operational) | High | Medium | Low |
In-Depth Analysis of Techniques
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS stands out for its exceptional sensitivity and very low detection limits, making it the preferred method for ultra-trace quantification of this compound.[1] Its ability to perform isotope dilution analysis provides high accuracy and precision. However, ICP-MS is susceptible to isobaric and polyatomic interferences, which may require specialized techniques like collision/reaction cells for their mitigation. The high cost of instrumentation and operation are also significant considerations.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
ICP-OES offers a robust and high-throughput solution for this compound analysis at the parts-per-billion level.[1][2] It is less susceptible to matrix effects compared to ICP-MS and is generally more cost-effective.[2] A primary challenge in ICP-OES for this compound determination is the potential for spectral interferences from other elements present in the sample matrix, which necessitates careful wavelength selection and correction methods.[3]
Atomic Absorption Spectrometry (AAS)
AAS, particularly Graphite Furnace AAS (GFAAS), provides a sensitive and lower-cost alternative for this compound quantification. GFAAS can achieve detection limits comparable to ICP-OES. However, AAS is a single-element technique, resulting in lower sample throughput compared to ICP methods. It is also prone to chemical and spectral interferences, which can often be managed with the use of matrix modifiers and background correction techniques.
Experimental Protocols
Accurate quantification of this compound is highly dependent on the sample preparation and analytical methodology. Below are generalized protocols for the analysis of this compound in solid matrices such as catalysts or geological materials.
Sample Digestion (for solid samples)
A common procedure for bringing solid samples into a solution suitable for analysis by ICP or AAS techniques is acid digestion.
1. Weighing: Accurately weigh approximately 0.1 to 0.5 grams of the homogenized sample into a clean, inert digestion vessel.
2. Acid Addition: Add a mixture of high-purity acids. A common mixture for digesting catalysts and geological samples is aqua regia (a 3:1 mixture of concentrated hydrochloric acid and nitric acid). For more resistant matrices, hydrofluoric acid may be required in specialized vessels.
3. Digestion: The digestion can be performed using one of the following methods:
- Hot Plate Digestion: Place the vessel on a hot plate in a fume hood and heat at a controlled temperature (e.g., 90-120 °C) until the sample is completely dissolved. This method is simpler but may be prone to contamination and analyte loss.
- Microwave-Assisted Digestion: Place the sealed vessels in a microwave digestion system. The system's program of controlled temperature and pressure ensures rapid and complete digestion, minimizing the risk of contamination and analyte loss.[1]
4. Dilution: After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final acid concentration should be compatible with the analytical instrument.
Instrumental Analysis: A General Workflow
The following diagram illustrates a typical workflow for this compound quantification using ICP-MS, ICP-OES, or AAS.
Cross-Validation of Analytical Techniques: A Logical Approach
The decision to select a particular analytical technique for this compound quantification should be based on a logical evaluation of the analytical requirements and the sample characteristics. The following diagram illustrates a decision-making pathway.
Conclusion
The cross-validation of analytical techniques for this compound quantification reveals that ICP-MS, ICP-OES, and GFAAS each offer distinct advantages and are suited to different analytical challenges. ICP-MS provides the highest sensitivity for ultra-trace analysis, while ICP-OES is a robust and high-throughput technique for routine measurements at higher concentrations. GFAAS presents a cost-effective option with good sensitivity for laboratories with lower sample throughput needs. The selection of the most appropriate method requires careful consideration of the specific analytical requirements, including detection limits, sample matrix, and budgetary constraints. Proper method development and validation are paramount to ensure the generation of accurate and reliable data for any chosen technique.
References
Investigating cost-effective substitutes for Rhenium in high-temperature applications
The prohibitive cost and scarcity of rhenium, a critical element in high-temperature superalloys, have spurred a search for viable, more economical substitutes. This guide provides a comparative analysis of promising alternatives, focusing on their performance in demanding high-temperature environments. We delve into the properties and experimental data for key contenders—Tungsten, Molybdenum, Tantalum, Niobium, and advanced multi-element alloys—offering researchers and materials scientists a comprehensive overview to inform their selection process.
This compound's exceptional combination of a high melting point, excellent high-temperature strength, and good ductility makes it a cornerstone for alloys used in aerospace and industrial gas turbines.[1][2] However, its rarity and high price tag are significant drivers for the exploration of alternative materials that can deliver comparable performance without the economic drawbacks.[1][3]
The Leading Contenders: A Comparative Overview
The primary candidates to replace or reduce the amount of this compound in high-temperature applications are other refractory metals, known for their resistance to heat and wear.[4] Among these, Tungsten (W) and Molybdenum (Mo) are the most prominent, with Tantalum (Ta) and Niobium (Nb) also showing significant potential.[5][6] Furthermore, innovative multi-principal-element alloys are being designed to mimic the desirable properties of this compound-containing alloys.[1][3]
Quantitative Performance Comparison
The following table summarizes the key physical and mechanical properties of this compound and its potential substitutes. This data is crucial for an initial assessment of their suitability for high-temperature applications.
| Property | This compound (Re) | Tungsten (W) | Molybdenum (Mo) | Tantalum (Ta) | Niobium (Nb) |
| Melting Point (°C) | 3180[2][7] | 3422[8] | 2623[8][9] | 3017 | 2477 |
| Density (g/cm³) | 21.04[7] | 19.25[5] | 10.28[5] | 16.65 | 8.57 |
| Creep Resistance | Excellent[2][10] | High | Good | Good | Moderate |
| Oxidation Resistance | Poor (forms volatile oxide)[11] | Poor at high temperatures | Poor at high temperatures[8] | Good | Good |
| Ductility | Good[1][7] | Brittle at low temperatures | Good | Excellent | Excellent |
In-Depth Analysis of this compound Substitutes
Tungsten (W) and Molybdenum (Mo)
Tungsten boasts the highest melting point of all metals, making it an obvious candidate for extreme temperature applications.[5][12] Molybdenum, while having a lower melting point than tungsten, is less dense and generally more cost-effective.[8][9] Both metals are used in heating elements, furnace components, and as alloying elements in high-temperature steels and superalloys.[8][12][13]
However, a significant drawback of both tungsten and molybdenum is their poor oxidation resistance at elevated temperatures in air, often necessitating protective coatings.[8]
Tantalum (Ta) and Niobium (Nb)
Tantalum and Niobium offer a compelling combination of high melting points and good corrosion resistance.[14][15] Tantalum, in particular, exhibits excellent resistance to chemical attack.[14] Niobium is noted for its ability to improve the strength of superalloys.[15][16] These metals are often used in applications where both high-temperature strength and corrosion resistance are critical, such as in chemical processing and nuclear reactors.[15][17]
Multi-Principal-Element Alloys
A promising frontier in the search for this compound substitutes lies in the development of multi-principal-element alloys, also known as high-entropy alloys. These alloys, such as those based on the Mo-Ru-Ta-W system, are designed to achieve a combination of properties, including high melting points and desirable crystal structures, that can mimic the performance of this compound.[1][3] Research in this area is focused on computational design and experimental validation to identify optimal compositions.[1]
Experimental Protocols
To provide a framework for comparative analysis, a generalized experimental protocol for evaluating the high-temperature performance of potential this compound substitutes is outlined below.
Objective: To compare the creep and oxidation resistance of a candidate alloy with a baseline this compound-containing superalloy.
Materials:
-
Baseline Alloy: A standard nickel-based superalloy containing a known percentage of this compound (e.g., 3% or 6% Re).[11]
-
Candidate Alloy: A nickel-based superalloy with the this compound content reduced or replaced by the substitute material(s).
Experimental Workflow:
Caption: Generalized workflow for comparative high-temperature testing.
1. Creep Testing:
-
Apparatus: High-temperature creep testing machine.
-
Procedure:
-
Mount the machined specimen in the creep tester.
-
Heat the specimen to the desired test temperature (e.g., 1000-1100 °C) in a controlled atmosphere (e.g., vacuum or inert gas).[2]
-
Apply a constant tensile load.
-
Continuously measure the strain (elongation) of the specimen as a function of time until rupture.
-
Plot the creep curve (strain vs. time) to determine the steady-state creep rate and time to rupture.
-
2. Oxidation Testing:
-
Apparatus: High-temperature furnace with a controlled atmosphere.
-
Procedure:
-
Measure the initial weight of the test coupon.
-
Place the coupon in the furnace at the test temperature (e.g., 1000 °C) in an oxidizing atmosphere (e.g., air).
-
Periodically remove the coupon, cool it to room temperature, and weigh it to determine the weight gain due to oxidation.
-
Continue the test for a predetermined duration.
-
Analyze the oxide scale using techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) to characterize its morphology and composition.
-
Logical Relationships in Alloy Performance
The selection of a suitable substitute for this compound involves a trade-off between various material properties. The following diagram illustrates the logical relationships influencing the high-temperature performance of these alloys.
Caption: Factors influencing high-temperature alloy performance.
Conclusion
While this compound remains a benchmark for high-temperature performance, its high cost necessitates the exploration of alternatives. Tungsten and molybdenum offer high melting points but are hindered by poor oxidation resistance. Tantalum and niobium provide a balanced profile of high-temperature strength and corrosion resistance. The emerging field of multi-principal-element alloys presents a promising avenue for designing novel materials with tailored properties. The selection of a cost-effective substitute will ultimately depend on the specific requirements of the application, including operating temperature, mechanical stress, and environmental conditions. Continued research and standardized testing are crucial for validating the performance of these next-generation high-temperature materials.
References
- 1. scispace.com [scispace.com]
- 2. refractorymetal.org [refractorymetal.org]
- 3. researchgate.net [researchgate.net]
- 4. Refractory metals - Wikipedia [en.wikipedia.org]
- 5. Refractory Metals: Tungsten and Molybdenum — The Solution for the Most Complex Challenges [amironic.co.il]
- 6. prometia.eu [prometia.eu]
- 7. refractorymetal.org [refractorymetal.org]
- 8. Molybdenum and Tungsten in Vacuum Furnaces – Refractory Molybdenum [molybdenum42.com]
- 9. refractorymetal.org [refractorymetal.org]
- 10. Application of this compound in Nickel-based Superalloys-Hunan this compound Alloy Material Co., Ltd. [rheniumet.com]
- 11. refractorymetal.org [refractorymetal.org]
- 12. industrialmetalservice.com [industrialmetalservice.com]
- 13. Tungsten and molybdenum products by applications|A.L.M.T. Corp. [allied-material.co.jp]
- 14. aeether.com [aeether.com]
- 15. Niobium and Tantalum: Refractory Metals Powering the Next Generation of Technology [materion.com]
- 16. tms.org [tms.org]
- 17. metalstek.com [metalstek.com]
Comparative Efficacy of Rhenium Complexes as Antimicrobial Agents: A Guide for Researchers
A detailed analysis of the antimicrobial properties of various Rhenium (Re) complexes, offering a comparative perspective for researchers, scientists, and drug development professionals. This guide synthesizes experimental data on their efficacy against a range of pathogens and elucidates their potential mechanisms of action.
The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. This compound complexes have emerged as a promising class of compounds with significant antimicrobial activity against various pathogens, including drug-resistant strains. This guide provides a comparative overview of the antimicrobial efficacy of different this compound complexes, supported by quantitative data, detailed experimental protocols, and visualizations of their proposed mechanisms of action.
Data Presentation: Comparative Antimicrobial Efficacy
The antimicrobial efficacy of this compound complexes is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of representative this compound complexes against various bacterial and fungal strains.
| This compound Complex Type | Complex/Compound Name | Microorganism | Strain | MIC (µg/mL) | MIC (µM) | Noteworthy Features |
| This compound(I) Tricarbonyl | fac-[Re(CO)₃(bpy)(L)]⁺ derivatives | Staphylococcus aureus | MRSA | - | 1.4 | Hetero-tri-organometallic compound. |
| N-heterocyclic carbene complexes | Staphylococcus aureus | Gram-positive bacteria | 0.7-2 | - | ||
| This compound bisquinoline complex (Compound 1) | Staphylococcus aureus | ATCC 25923 | 0.25 (dark), 0.06 (light) | - | Light-activated, dual mode of action.[1] | |
| This compound bisquinoline complex (Compound 1) | Escherichia coli | ATCC 25922 | >64 (dark), 4 (light) | - | Light-activated, dual mode of action.[1] | |
| This compound bisquinoline complex (Compound 1) | Staphylococcus aureus | MRSA | 0.5 (dark), 0.125 (light) | - | Active against resistant strains.[1] | |
| This compound bisquinoline complex (Compound 1) | Escherichia coli | Colistin-resistant | >64 (dark), 4 (light) | - | Active against resistant strains.[1] | |
| Tricarbonyl diimine complexes | Candida albicans-S. aureus | MRSA co-infection | 0.3 | - | Active in vivo against co-infection.[2] | |
| This compound(V) Dioxo | [ReO₂(NP₂PhXR)₂]⁺ series (e.g., Re-14) | Staphylococcus aureus | - | ≤ 0.25 | - | High activity and low toxicity. |
| [ReO₂(NP₂PhXR)₂]⁺ series | Candida albicans | - | ≤ 0.25 | - | Potent antifungal activity. |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial efficacy of this compound complexes. The broth microdilution method is a standard and widely used technique.
Protocol: Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound complexes against bacterial and fungal strains.
1. Preparation of Materials:
-
This compound Complexes: Prepare stock solutions of the this compound complexes in an appropriate solvent (e.g., DMSO) at a high concentration.
-
Microbial Culture: Prepare a fresh overnight culture of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile, flat-bottomed plates are required.
-
Growth Media: Sterile Mueller-Hinton Broth (MHB) or other appropriate media.
2. Inoculum Preparation:
-
Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the adjusted inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
3. Serial Dilution of this compound Complexes:
-
In a 96-well plate, perform a two-fold serial dilution of the this compound complex stock solution with the growth medium to achieve a range of desired concentrations.
-
Typically, 100 µL of the diluted complex is added to each well.
4. Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the diluted this compound complex.
-
This will bring the final volume in each well to 200 µL and the final microbial concentration to the target of 5 x 10⁵ CFU/mL.
5. Controls:
-
Growth Control: A well containing only the growth medium and the microbial inoculum (no this compound complex).
-
Sterility Control: A well containing only the growth medium to check for contamination.
6. Incubation:
-
Incubate the microtiter plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
7. Reading the MIC:
-
The MIC is determined as the lowest concentration of the this compound complex at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and proposed mechanisms of action for the antimicrobial activity of this compound complexes.
Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Certain this compound tricarbonyl complexes are proposed to exert their antimicrobial effect on Staphylococcus aureus by targeting and inhibiting key membrane-bound enzymes, namely lipoteichoic acid flippase (LtaA) and lipoprotein signal peptidase II (LspA).[3][4]
Proposed mechanism of action via inhibition of LtaA and LspA in S. aureus.
Another fascinating class of this compound complexes exhibits a light-activated dual mode of action. Upon irradiation with light, these complexes can generate reactive oxygen species (ROS), leading to oxidative stress and cell damage. They may also possess a light-independent mechanism of action.[1]
Light-activated mechanism of action involving ROS generation.
References
- 1. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 4. scribd.com [scribd.com]
Validation of theoretical models for predicting Rhenium's material properties
A Comparative Analysis of Theoretical Predictions and Experimental Realities for Rhenium's Material Properties
For researchers, scientists, and professionals in drug development, a precise understanding of material properties is paramount. This compound, a refractory metal with a unique combination of high melting point, exceptional strength, and good ductility, is a material of significant interest. The ability to accurately predict its behavior through theoretical modeling is a crucial aspect of materials science, enabling the design of new alloys and applications. This guide provides a comprehensive comparison of theoretical models used to predict the material properties of this compound against established experimental data, offering a clear perspective on their validity and predictive power.
At a Glance: Theoretical vs. Experimental Data
The following tables summarize the quantitative data from various theoretical and experimental studies on the mechanical and thermal properties of this compound. This allows for a direct comparison of the values predicted by computational models, primarily Density Functional Theory (DFT), with those measured through laboratory experiments.
Mechanical Properties of this compound
| Material Property | Theoretical Value (DFT) | Experimental Value |
| Lattice Constant (a) | 2.76 Å | 2.761 nm[1] |
| Lattice Constant (c) | 4.45 Å | 4.458 nm[1] |
| Bulk Modulus (K) | 363 - 389 GPa | ~370 GPa |
| Shear Modulus (G) | 176 - 188 GPa[2] | 176 GPa[3] |
| Young's Modulus (E) | 469 - 471 GPa[2] | 469 GPa[3][4] |
| Poisson's Ratio (ν) | 0.296 | 0.296[3][4] |
| Ultimate Tensile Strength | Not directly calculated | 663 - 1130 MPa[1][5] |
| Yield Strength (0.2% offset) | Not directly calculated | 290 - 317 MPa[1][4] |
| Hardness (Vickers) | ~170 HV | 170 HV[3][4] |
Thermal Properties of this compound
| Material Property | Theoretical Value | Experimental Value |
| Melting Point | Not typically predicted by DFT | 3180 °C[1] |
| Coefficient of Linear Thermal Expansion (20-1000 °C) | Not available in searched literature | 6.8 µm/m·K[1] |
| Thermal Conductivity (at 20 °C) | Not available in searched literature | 71.2 W/m·K[1] |
The Theoretical Framework: A Look at the Models
The prediction of this compound's material properties heavily relies on first-principles calculations, with Density Functional Theory (DFT) being the most prominent method. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of materials science, it allows for the calculation of various ground-state properties, including:
-
Structural Properties: Lattice constants and crystal structure.
-
Elastic Properties: Bulk modulus, shear modulus, Young's modulus, and Poisson's ratio. These are determined by calculating the total energy of the crystal under small strains.
-
Thermodynamic Properties: In some cases, properties like heat capacity and entropy can be predicted.
While DFT is powerful for predicting fundamental properties, other computational approaches are also emerging:
-
Molecular Dynamics (MD) Simulations: These simulations can be used to study the mechanical behavior of materials at the atomic level, including processes like deformation and fracture.
-
Machine Learning (ML): Researchers are increasingly using machine learning models, such as Artificial Neural Networks (ANNs) and Crystal Graph Convolutional Neural Networks (CGCNNs), to predict material properties based on existing experimental and computational data. These models can be significantly faster than first-principles calculations.
Experimental Validation: The Ground Truth
The validation of any theoretical model hinges on its comparison with robust experimental data. The material properties of this compound have been characterized through a variety of experimental techniques.
Experimental Protocols
1. Mechanical Testing:
-
Tensile Testing: This is a fundamental materials science test in which a sample is subjected to a controlled tension until failure.
-
Standard: ASTM E8/E8M is a common standard for the tension testing of metallic materials.[6][7][8][9][10]
-
Procedure: A specimen of a standardized shape and dimensions is loaded in a tensile testing machine. The stress and strain are measured throughout the test. Key properties determined include:
-
Ultimate Tensile Strength (UTS): The maximum stress a material can withstand while being stretched or pulled before necking.
-
Yield Strength: The stress at which a material begins to deform plastically.
-
Ductility (Elongation and Reduction of Area): The degree to which a material can sustain plastic deformation under tensile stress before fracture.
-
-
Considerations: The measured tensile properties of this compound are highly dependent on the manufacturing process (e.g., chemical vapor deposition vs. powder metallurgy), material composition, and prior handling.[5]
-
-
Hardness Testing: This measures the resistance of a material to localized plastic deformation such as scratching or indentation.
-
Method: The Vickers hardness test is commonly used for this compound. A diamond indenter of a specific geometry is pressed into the surface of the material with a known load. The dimensions of the resulting indentation are then measured to determine the hardness value.
-
-
Elastic Modulus Measurement:
-
Method: The dynamic elastic properties, including Young's modulus and shear modulus, can be determined using the impulse excitation of vibration technique, as outlined in ASTM E1876.[11] This method involves measuring the resonant frequencies of a specimen with a known geometry and mass.
-
2. Thermal Property Measurement:
-
Thermal Conductivity: This property quantifies the ability of a material to conduct heat.
-
Methods:
-
Guarded Hot Plate Method: This is a steady-state method where a sample is placed between a heated plate and a cooled plate, and the heat flow is measured.[12]
-
Flash Method: A transient method where one side of a sample is subjected to a pulse of energy (e.g., from a laser), and the temperature rise on the opposite side is measured over time to determine thermal diffusivity, from which thermal conductivity can be calculated.[13][14]
-
Guarded-Comparative-Longitudinal Heat Flow Technique: A steady-state method suitable for high temperatures, as described in ASTM E1225.[13]
-
-
Visualizing the Validation Process
To better understand the workflow of validating theoretical models and the interplay between different concepts, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. azom.com [azom.com]
- 3. Thermal conductivity measurement - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Computational Methods in Materials Science: Examples from Shock-Wave and Polymer Physics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imrtest.com [imrtest.com]
- 7. intertekinform.com [intertekinform.com]
- 8. zwickroell.com [zwickroell.com]
- 9. 8 Most Common ASTM Standards in Tensile Testing [tensilemillcnc.com]
- 10. faculty.up.edu [faculty.up.edu]
- 11. forlab.pt [forlab.pt]
- 12. Thermal conductivity testing methods • AGS System [agssystem.co.uk]
- 13. trace.tennessee.edu [trace.tennessee.edu]
- 14. termopasty.com [termopasty.com]
Comparing the effectiveness of Rhenium-based versus other radiopharmaceuticals for cancer treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effectiveness of Rhenium-based radiopharmaceuticals against other therapeutic radionuclides in the treatment of various cancers. The information is supported by experimental data, with a focus on quantitative comparisons, detailed methodologies, and the underlying molecular mechanisms of action.
Comparative Efficacy and Safety
This compound-188 (¹⁸⁸Re) and this compound-186 (¹⁸⁶Re) are two therapeutic radioisotopes of this compound that have shown promise in clinical applications. Their effectiveness is primarily attributed to the emission of high-energy beta particles, which induce cellular damage in targeted tissues.[1]
Palliative Treatment of Bone Metastases
This compound-based radiopharmaceuticals, particularly ¹⁸⁸Re-HEDP and ¹⁸⁶Re-HEDP, have been extensively studied for the palliation of pain from bone metastases, often in comparison with other bone-seeking radionuclides like Strontium-89 (B1237618) (⁸⁹Sr) and Samarium-153 (¹⁵³Sm).
Table 1: Comparison of Radiopharmaceuticals for Painful Bone Metastases
| Radiopharmaceutical | Number of Patients | Administered Activity (MBq) | Pain Relief Response Rate | Improvement in Karnofsky Index | Platelet Decrease (%) |
| ¹⁸⁸Re-HEDP | 16 | 2943 ± 609 | 81%[2][3] | 74% to 85% (p=0.001)[2][3] | 30 ± 14%[2][3] |
| ¹⁸⁶Re-HEDP | 13 | 1341 ± 161 | 77%[2][3] | 70% to 76%[2][3] | 39 ± 20%[2][3] |
| ⁸⁹Sr-chloride | 15 | 152 ± 18 | 80%[2][3] | 62% to 69%[2][3] | 34 ± 26%[2][3] |
| ¹⁵³Sm-EDTMP | 15 | Not specified in direct comparison | 73%[4] | 70% to 78%[4] | Not specified in direct comparison |
Studies indicate that all these radiopharmaceuticals are effective in pain palliation.[4] However, treatment with ¹⁸⁸Re-HEDP has shown a statistically significant improvement in the Karnofsky Performance Index, suggesting a greater impact on the patient's quality of life.[2][3] The levels of myelosuppression, as indicated by platelet decrease, were not significantly different among the groups.[2][3]
Treatment of Hepatocellular Carcinoma (HCC)
¹⁸⁸Re-Lipiodol has emerged as a cost-effective and accessible option for the treatment of inoperable hepatocellular carcinoma.[5] Clinical trials have demonstrated its therapeutic potential.
Table 2: Efficacy of ¹⁸⁸Re-Lipiodol in Hepatocellular Carcinoma
| Study Phase | Number of Patients | Key Outcomes | Reference |
| Phase I/II | 185 | 1-year survival: 46%, 2-year survival: 23% | [6] |
| Phase I | 11 | Well-tolerated, fast blood clearance, encouraging preliminary response | [7] |
The on-demand availability of ¹⁸⁸Re from a generator system makes it a favorable option, especially in regions with limited access to other therapeutic radionuclides.[5]
Treatment of Non-Melanoma Skin Cancer (NMSC)
This compound-SCT® (Skin Cancer Therapy) is a non-invasive brachytherapy that utilizes ¹⁸⁸Re for the treatment of non-melanoma skin cancer.
Table 3: Efficacy of this compound-SCT® in Non-Melanoma Skin Cancer
| Study | Number of Patients/Lesions | Key Outcomes | Reference |
| EPIC-Skin (Phase IV) | 140 patients, 185 lesions | 12-month complete response rate: 94.1% | [8] |
This compound-SCT® is administered in a single session and has shown high efficacy with favorable cosmetic outcomes and patient-reported quality of life.[8][9]
Mechanism of Action: Inducing Cancer Cell Death
The therapeutic effect of this compound-based and other beta-emitting radiopharmaceuticals stems from their ability to induce DNA damage in cancer cells, primarily through the generation of double-strand breaks (DSBs).[1] This triggers a complex cellular signaling network known as the DNA Damage Response (DDR).
DNA Damage Response (DDR) Pathway
Upon induction of DNA double-strand breaks by beta-radiation, sensor proteins like the MRN complex (MRE11-RAD50-NBS1) recruit and activate transducer kinases, principally Ataxia-Telangiectasia Mutated (ATM).[10] ATM then phosphorylates a cascade of downstream effector proteins, including p53 and CHK2, to initiate cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.[10][11]
Apoptosis Signaling Pathway
If the DNA damage is irreparable, the p53 protein plays a crucial role in initiating apoptosis, or programmed cell death.[12] It can transcriptionally activate pro-apoptotic proteins of the Bcl-2 family, such as Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c.[13] Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates caspase-9, an initiator caspase.[14] Caspase-9, in turn, activates executioner caspases like caspase-3, which dismantle the cell, leading to its death.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. [Comparison of this compound-188, this compound-186-HEDP and strontium-89 in palliation of painful bone metastases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of this compound-188, this compound-186-HEDP and strontium-89 in painful bone metastases [inis.iaea.org]
- 4. A comparative study of 188Re-HEDP, 186Re-HEDP, 153Sm-EDTMP and 89Sr in the treatment of painful skeletal metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Utility of this compound-SCT as a single-session, non-invasive treatment for non-melanoma skin cancer: 1-year results from EPIC-skin study | Melanoma Network of New Zealand (MelNet) [melnet.org.nz]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Typical Cell Signaling Response to Ionizing Radiation: DNA Damage and Extranuclear Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of Rhenium and Molybdenum in Hydrodesulfurization Catalysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rhenium (Re) and Molybdenum (Mo) in hydrodesulfurization (HDS) catalysis, a critical process for removing sulfur from petroleum feedstocks to produce cleaner fuels. The performance of catalysts based on this compound sulfide (B99878) (ReS₂) and Molybdenum sulfide (MoS₂) is evaluated based on experimental data, focusing on their activity, selectivity, and stability.
I. Performance Comparison: this compound vs. Molybdenum Catalysts
The catalytic performance of unsupported ReS₂ and MoS₂ has been evaluated in the hydrodesulfurization of various sulfur-containing model compounds, such as dibenzothiophene (B1670422) (DBT) and 3-methylthiophene. The data presented below is a synthesis of findings from multiple studies to provide a comparative overview.
Table 1: Catalytic Activity in the HDS of Dibenzothiophene (DBT)
| Catalyst | Reaction Temperature (°C) | DBT Conversion (%) | HDS Rate Constant (k x 10⁶ mol g⁻¹ s⁻¹) | Primary Reaction Pathway | Reference |
| Unsupported MoS₂ | 320 | ~25-40 | ~3-5 | Direct Desulfurization (DDS) | [1][2][3] |
| Ni-MoS₂ | 320 | 94.7 | - | Hydrogenation (HYD) | [4][5][6] |
| Exfoliated MoS₂ | 320 | High | - | Direct Desulfurization (DDS) | [1] |
| Unsupported ReS₂ | 340 | ~75 | - | Hydrogenation (HYD) | [7] |
Table 2: Selectivity in Hydrodesulfurization
| Catalyst | Model Compound | DDS Selectivity (%) | HYD Selectivity (%) | Reference |
| Unsupported MoS₂ | Dibenzothiophene | >50 | <50 | [8][9] |
| Exfoliated MoS₂ | Dibenzothiophene | Increased vs. Crystalline MoS₂ | - | [1] |
| Unsupported ReS₂ | 3-Methylthiophene | Lower | Higher | [10] |
| Unsupported ReS₂ | Thiophene | Kinetically unfavorable | Predominant | [11] |
Summary of Performance:
Generally, unsupported ReS₂ catalysts exhibit higher hydrogenation (HYD) activity compared to unsupported MoS₂.[10] This makes them potentially more effective for the deep hydrodesulfurization of sterically hindered sulfur compounds, which often requires a preliminary hydrogenation step. Conversely, unsupported MoS₂ tends to favor the direct desulfurization (DDS) pathway, which is the direct cleavage of the C-S bond.[8][9] The addition of promoters like Nickel (Ni) to MoS₂ can significantly enhance its HYD activity.[4][5] The morphology of the catalyst also plays a crucial role; for instance, exfoliated MoS₂ shows higher HDS activity than its crystalline counterpart.[1]
II. Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and evaluation of HDS catalysts. Below are representative protocols for the synthesis of unsupported ReS₂ and MoS₂ catalysts and a general procedure for HDS activity testing.
Synthesis of Unsupported Molybdenum Sulfide (MoS₂) Catalyst (Hydrothermal Method)
This protocol is adapted from various hydrothermal synthesis methods for unsupported MoS₂.[12][13][14]
Materials:
-
Ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Thiourea (B124793) (CH₄N₂S)
-
Deionized water
Procedure:
-
Dissolve a specific amount of ammonium heptamolybdate and thiourea in deionized water in a beaker with stirring. The molar ratio of S/Mo is typically kept high (e.g., >2) to ensure complete sulfidation.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 180°C and 220°C for 12 to 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by filtration.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final MoS₂ catalyst in a vacuum oven at 60-80°C for 12 hours.
Synthesis of Unsupported this compound Sulfide (ReS₂) Catalyst (Solvothermal Method)
This protocol is based on the solvothermal synthesis of microspherical ReS₂.[10]
Materials:
-
Ammonium perrhenate (B82622) (NH₄ReO₄)
-
Thiourea (CH₄N₂S)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve ammonium perrhenate and a stoichiometric excess of thiourea in a mixture of DMF and deionized water with vigorous stirring.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Heat the sealed autoclave in an oven at 200°C for 24 hours.
-
After cooling to room temperature, filter the black product.
-
Wash the collected solid thoroughly with deionized water and ethanol.
-
Dry the ReS₂ catalyst in a vacuum oven at 60°C overnight.
-
For improved crystallinity and activity, the as-synthesized ReS₂ can be annealed at 400°C in an inert atmosphere.[10]
Hydrodesulfurization (HDS) Activity Testing
This is a general protocol for testing the catalytic activity of HDS catalysts in a batch reactor.[15][16][17]
Apparatus:
-
High-pressure batch reactor equipped with a magnetic stirrer.
-
Temperature and pressure controllers.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Catalyst Loading: Load a specific amount (e.g., 0.1-0.5 g) of the synthesized catalyst into the reactor.
-
Feed Preparation: Prepare a solution of the model sulfur compound (e.g., 1 wt% dibenzothiophene in a solvent like n-dodecane).
-
Reaction Setup: Add the feed solution to the reactor. Seal the reactor and purge it with an inert gas (e.g., N₂) and then with hydrogen (H₂).
-
Reaction Conditions: Pressurize the reactor with H₂ to the desired pressure (e.g., 3-5 MPa) and heat it to the reaction temperature (e.g., 300-360°C) with constant stirring.
-
Sampling and Analysis: Take liquid samples periodically from the reactor. Analyze the samples using a gas chromatograph to determine the conversion of the sulfur compound and the distribution of products.
-
Data Calculation: Calculate the conversion and selectivity based on the GC analysis results.
III. Visualizing Catalytic Pathways and Workflows
Catalytic Cycles
The hydrodesulfurization of dibenzothiophene (DBT) on both MoS₂ and ReS₂ catalysts proceeds through two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).
Figure 1: HDS of DBT over MoS₂ Catalyst.
Figure 2: HDS of Thiophene over ReS₂ Catalyst.
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of HDS catalysts.
Figure 3: Experimental Workflow for HDS Catalyst Comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. poliamol.com [poliamol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Study on the Performance of Ni–MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on the Performance of Ni-MoS2 Catalysts with Different MoS2 Structures for Dibenzothiophene Hydrodesulfurization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. researchgate.net [researchgate.net]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Unsupported MoS2-Based Catalysts for Bio-Oil Hydrodeoxygenation: Recent Advances and Future Perspectives [frontiersin.org]
- 13. Unsupported MoS2-Based Catalysts for Bio-Oil Hydrodeoxygenation: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comparison of the Accelerated and Spontaneous Deactivation of the HDS Catalyst | MDPI [mdpi.com]
- 16. elar.urfu.ru [elar.urfu.ru]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Rhenium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. Rhenium, a rare and valuable transition metal, requires specific handling and disposal procedures to ensure safety, compliance with regulations, and environmental stewardship. Due to its economic value, recycling is often the preferred method of disposal for this compound-containing waste.[1][2] This guide provides essential, step-by-step information for the proper disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Protocols
While this compound in its solid form is not classified as a hazardous substance, fine dust and certain this compound compounds can pose health risks and fire hazards.[3][4] Adherence to safety protocols is paramount.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear safety glasses with side shields.[5]
-
Hand Protection: Use impervious gloves, and inspect them before use.[6]
-
Respiratory Protection: In cases where dust or fumes may be generated, a NIOSH-approved respirator is necessary.[3]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[7]
Safe Handling Practices:
-
Work in a well-ventilated area to avoid the accumulation of dust and fumes.[8]
-
Avoid creating dust when handling this compound powder.[3]
-
Keep this compound waste away from heat, sparks, open flames, and other ignition sources.[6]
-
Wash hands thoroughly after handling this compound-containing materials.[6]
In the event of a spill, isolate the area, ensure adequate ventilation, and prevent dust formation.[3] Use a HEPA-filtered vacuum for cleaning up spills; do not use compressed air.[9]
Step-by-Step this compound Waste Disposal Procedure
1. Waste Identification and Segregation:
Properly identify and segregate this compound waste at the point of generation. Do not mix incompatible waste streams.
-
Solid this compound Waste: This includes this compound metal scraps, used sputtering targets, punching waste, and contaminated consumables (e.g., wipes, gloves).[1]
-
Liquid this compound Waste: This consists of solutions containing dissolved this compound compounds from experimental procedures.
-
Contaminated Labware: Glassware and other lab equipment that have come into contact with this compound.
2. Waste Collection and Storage:
Use appropriate containers for each type of this compound waste. All waste containers must be clearly labeled with "Hazardous Waste" (or as required by your institution), the full chemical name of the contents, and the accumulation start date.[10]
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware:
-
Decontaminate glassware by rinsing three times. The first rinseate must be collected and disposed of as liquid this compound waste.[10]
-
For heavily contaminated items that cannot be effectively decontaminated, dispose of them as solid this compound waste.
-
3. Disposal and Recycling:
Due to the high value and scarcity of this compound, recycling is the preferred and most environmentally responsible disposal method.
-
Contact your institution's Environmental Health and Safety (EHS) office to understand the specific procedures and licensed waste disposal vendors for your location.
-
For recycling, inquire about specialized metal recovery and recycling companies. These companies can process various forms of this compound scrap.[1]
-
If recycling is not feasible, dispose of the waste through a licensed chemical waste disposal company in accordance with all federal, state, and local regulations.[3] Never dispose of this compound waste down the drain or in regular trash.[8]
Quantitative Data on this compound Waste
While specific occupational exposure limits for this compound have not been established by OSHA or ACGIH, ecotoxicity data is available and underscores the importance of preventing environmental release.[3]
| Parameter | Test Species | Result | Exposure Time | Reference |
| Toxicity to Fish | Danio rerio (Zebra Fish) | LC50: > 100 mg/L | 96 hours | [8] |
| Toxicity to Aquatic Invertebrates | Daphnia magna (Water Flea) | EC50: > 100 mg/L | 48 hours | [8] |
| Toxicity to Algae | Desmodesmus subspicatus | EC50: 103.8 mg/L | 72 hours | [8] |
| Toxicity to Microorganisms | Activated Sludge | EC50: > 1000 mg/L | 3 hours | [8] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for handling and disposing of this compound waste in a laboratory.
References
- 1. Source of this compound Scrap for Recycling [questmetals.com]
- 2. This compound Recycling Process: Sources, Techniques & Challenges | Okon Recycling [okonrecycling.com]
- 3. eaglealloys.com [eaglealloys.com]
- 4. physics.purdue.edu [physics.purdue.edu]
- 5. tracesciences.com [tracesciences.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound.com [this compound.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
